molecular formula C12H11NO3 B2886504 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid CAS No. 63136-16-3

8-Ethyl-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B2886504
CAS No.: 63136-16-3
M. Wt: 217.224
InChI Key: HYXADUGUMNZZHQ-UHFFFAOYSA-N
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Description

8-Ethyl-4-hydroxyquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.224. The purity is usually 95%.
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Properties

IUPAC Name

8-ethyl-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-7-4-3-5-8-10(7)13-6-9(11(8)14)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXADUGUMNZZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=O)C(=CN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid, a quinolone derivative of interest to researchers in medicinal chemistry and drug development. The primary focus of this document is the Gould-Jacobs reaction, a classical and reliable method for the construction of the 4-hydroxyquinoline scaffold. This guide will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven experimental protocols, and discuss the critical parameters that influence reaction outcomes. The content is structured to offer both a theoretical understanding and a practical framework for the successful synthesis and characterization of the target compound.

Introduction: The Significance of the Quinolone Scaffold

Quinolone derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous therapeutic agents. Their broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties, has made them a focal point of extensive research in the pharmaceutical industry. The 4-hydroxyquinoline-3-carboxylic acid moiety, in particular, is a key pharmacophore found in many potent enzyme inhibitors and bioactive molecules. This compound represents a specific analogue within this class, and its synthesis is a valuable exercise for chemists working on the discovery of novel therapeutic agents.

The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone of quinoline synthesis due to its versatility and the ready availability of starting materials.[1][2] This guide will provide a detailed exposition of this reaction as applied to the synthesis of the title compound.

The Gould-Jacobs Reaction: A Mechanistic Perspective

The synthesis of this compound via the Gould-Jacobs reaction is a three-stage process:

  • Condensation: The reaction commences with the nucleophilic attack of 2-ethylaniline on diethyl ethoxymethylenemalonate (DEEM). This is an addition-elimination reaction that results in the formation of the intermediate, diethyl 2-((2-ethylphenyl)amino)methylene)malonate, with the elimination of ethanol.[2]

  • Thermal Cyclization: The second stage involves a high-temperature intramolecular cyclization of the enamine intermediate. This pericyclic reaction proceeds via a 6-electron electrocyclization to form the quinoline ring system, yielding ethyl 8-ethyl-4-hydroxyquinoline-3-carboxylate.[2] This step typically requires significant thermal energy.

  • Hydrolysis: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a base, such as sodium hydroxide.[2][3] Subsequent acidification yields the final product, this compound.

The overall reaction pathway is depicted below:

Gould-Jacobs Reaction 2-Ethylaniline 2-Ethylaniline Intermediate_1 Diethyl 2-((2-ethylphenyl)amino)methylene)malonate 2-Ethylaniline->Intermediate_1 Condensation DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate_1 Intermediate_2 Ethyl 8-ethyl-4-hydroxyquinoline-3-carboxylate Intermediate_1->Intermediate_2 Thermal Cyclization Final_Product This compound Intermediate_2->Final_Product Hydrolysis

Sources

mechanism of action of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Putative Mechanisms of Action of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid

Abstract

This compound is a quinoline derivative with a structural motif that suggests a range of potential biological activities. While direct, extensive research on this specific molecule is emerging, the broader families of 4-hydroxyquinoline-3-carboxylic acids and 8-hydroxyquinolines have been the subject of significant investigation. This guide synthesizes the available scientific literature on these related compounds to propose and technically detail the most probable mechanisms of action for this compound. We will explore its potential as an inhibitor of critical metabolic enzymes, a modulator of key signaling pathways, and a metal chelator. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding and a practical framework for the experimental validation of its biological functions.

Introduction and Chemical Properties

This compound belongs to the quinoline class of heterocyclic aromatic compounds. Its structure, featuring a carboxylic acid group at the 3-position, a hydroxyl group at the 4-position, and an ethyl group at the 8-position, endows it with specific physicochemical properties that are likely to govern its biological activity.

PropertyValueSource
Molecular Formula C12H11NO3[1]
Molecular Weight 217.22 g/mol [1]
Appearance Solid[1]
SMILES O=C(O)C1=C(O)C2=CC=CC(CC)=C2N=C1[1]
InChI Key HYXADUGUMNZZHQ-UHFFFAOYSA-N[1]

The presence of both a hydroxyl and a carboxylic acid group suggests the potential for hydrogen bonding and metal chelation, while the overall scaffold is reminiscent of compounds known to interact with various enzymatic and signaling targets.

Postulated Mechanisms of Action

Based on the established activities of structurally related compounds, we propose three primary putative mechanisms of action for this compound.

2.1. Inhibition of Dehydrogenase Enzymes and Disruption of Cellular Respiration

A significant body of research points to 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration.[2] Specifically, these compounds have demonstrated a clear specificity for the inhibition of mitochondrial malate dehydrogenase.[2] This enzyme is a critical component of the citric acid cycle, and its inhibition would have profound effects on cellular energy production.

Causality: The quinoline core, coupled with the carboxylic acid, likely mimics the substrate or an allosteric regulator of the dehydrogenase, leading to competitive or non-competitive inhibition. The lipophilicity, influenced by the ethyl group at the 8-position, may enhance mitochondrial membrane transport and accumulation within the mitochondrial matrix where the target enzyme resides.[2]

This protocol outlines a method to determine the inhibitory effect of this compound on mitochondrial malate dehydrogenase activity.

Materials:

  • Isolated mitochondria or purified mitochondrial malate dehydrogenase

  • This compound

  • Oxaloacetate

  • NADH

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add increasing concentrations of the test compound. Include a vehicle control (DMSO) and a positive control inhibitor (if available).

  • Add the mitochondrial preparation or purified MDH to each well and incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a mixture of oxaloacetate and NADH.

  • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction rates and determine the IC50 value of the compound.

2.2. Modulation of the JAK-STAT Signaling Pathway

High-throughput screening has identified a 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid ethyl ester as a potential inhibitor of the STAT3 signaling pathway.[3] The JAK-STAT pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in various cancers.[3]

Causality: The quinoline-3-carboxylic acid scaffold may interfere with the phosphorylation of STAT3 or the upstream Janus kinases (JAKs). By preventing the activation of STAT3, the compound would inhibit the transcription of target genes involved in cell survival and proliferation.

This protocol is designed to assess the effect of this compound on the phosphorylation of STAT3 in a relevant cancer cell line (e.g., U266).

Materials:

  • Cancer cell line known to have active STAT3 signaling (e.g., U266)

  • This compound

  • Cell culture medium and supplements

  • Lysis buffer

  • Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture the cells to approximately 80% confluency.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control.

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-STAT3.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Quantify the band intensities to determine the relative levels of phosphorylated STAT3.

2.3. Metal Ion Chelation and Disruption of Metalloprotein Function

The 8-hydroxyquinoline scaffold is a well-established and potent metal chelator.[4][5] This ability to bind metal ions, such as iron, copper, and zinc, can disrupt the function of numerous metalloenzymes and other proteins that require metal cofactors for their activity. This mechanism is often linked to the antimicrobial and anticancer properties of 8-hydroxyquinoline derivatives.[4][6]

Causality: The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group at the 8-position can form a stable five-membered ring with a metal ion. The carboxylic acid at the 3-position may further contribute to the chelation potential. By sequestering essential metal ions, the compound can inhibit key cellular processes.

This assay measures the ability of the compound to chelate intracellular labile iron.

Materials:

  • A suitable cell line

  • This compound

  • Calcein-AM

  • A known iron chelator as a positive control (e.g., deferoxamine)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Load the cells with Calcein-AM, which becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of calcein is quenched by iron.

  • Treat the cells with different concentrations of this compound and the positive control.

  • Measure the increase in fluorescence over time. An increase in fluorescence indicates the chelation of intracellular iron by the compound, releasing it from calcein.

  • Quantify the fluorescence intensity to determine the iron-chelating activity of the compound.

Visualizing the Pathways and Workflows

To better illustrate the proposed mechanisms and experimental approaches, the following diagrams are provided.

MDH_Inhibition_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Compound 8-Ethyl-4-hydroxyquinoline- 3-carboxylic acid Incubation Incubation of MDH with Compound Compound->Incubation MDH Purified MDH or Mitochondrial Lysate MDH->Incubation Reaction Addition of Oxaloacetate + NADH Incubation->Reaction Measurement Spectrophotometric Measurement (340 nm) Reaction->Measurement Rate_Calc Calculate Initial Reaction Rates Measurement->Rate_Calc IC50 Determine IC50 Value Rate_Calc->IC50

Caption: Workflow for the Malate Dehydrogenase (MDH) Inhibition Assay.

STAT3_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Compound 8-Ethyl-4-hydroxyquinoline- 3-carboxylic acid Compound->JAK Inhibition? Compound->STAT3 Inhibition of Phosphorylation?

Caption: Postulated Inhibition of the JAK-STAT3 Signaling Pathway.

Conclusion

The structural features of this compound strongly suggest its potential as a bioactive molecule with multiple mechanisms of action. Drawing from the literature on related quinoline compounds, this guide has outlined three plausible and experimentally testable hypotheses: inhibition of dehydrogenase enzymes, modulation of the JAK-STAT signaling pathway, and metal ion chelation. The provided experimental protocols offer a clear path for researchers to elucidate the precise biological activities of this compound. Further investigation into these and other potential mechanisms will be crucial in determining the therapeutic potential of this compound.

References
  • Hodnett, E. M., & Behesti, H. (1982). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of Medicinal Chemistry, 25(1), 57–63. [Link]

  • Klutchko, S. R., Blankley, C. J., & Fleming, R. W. (2008). Inhibition of the signal transducer and activator of transcription-3 (STAT3) signaling pathway by 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters. Bioorganic & Medicinal Chemistry Letters, 18(14), 4021–4025. [Link]

  • Gertz, J. M., & Mumm, J. S. (2019). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. ChemMedChem, 14(18), 1645–1653. [Link]

  • Al-Hussain, S. A., & Al-Wahaibi, L. H. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Kumar, A., & Singh, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716. [Link]

  • Kaczor, A. A., & Sicińska, W. (2021). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 26(11), 3183. [Link]

  • Public Health Toxicology. (2021). Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery. Retrieved from [Link]

  • Lairson, L. L., & Wiemer, A. J. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 12(5), 785–792. [Link]

  • Kiss, L., & Mándi, A. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(21), 5035. [Link]

  • PubChem. (n.d.). 4-Hydroxy-8-nitroquinoline-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
  • PubChem. (n.d.). 8-Hydroxyquinoline-4-carboxylic acid. Retrieved from [Link]

Sources

A Technical Guide to the Chemical Properties and Synthesis of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

8-Ethyl-4-hydroxyquinoline-3-carboxylic acid (CAS No: 63136-16-3) is a heterocyclic compound of significant interest to researchers in medicinal chemistry and material science.[1][] Its molecular architecture uniquely combines the structural motifs of 4-hydroxyquinoline-3-carboxylic acid, a core scaffold of quinolone antibiotics, with the potent metal-chelating 8-hydroxyquinoline moiety.[3][4] This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol via the Gould-Jacobs reaction, and a discussion of its potential applications, offering a technical resource for scientists engaged in drug discovery and development.

Molecular Structure and Physicochemical Identity

This compound is a substituted quinoline derivative. The quinoline system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in pharmacology. The substituents at the 3, 4, and 8 positions dictate the molecule's unique chemical behavior.

A critical feature of this molecule is its existence in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the 4-oxo-1,4-dihydroquinoline (keto) form, with the keto form often predominating.[5] This tautomerism profoundly influences its reactivity, acidity, and chelating properties.

Chemical Structure and Tautomerism

Caption: Tautomeric equilibrium of this compound.

Core Chemical Properties

All quantitative data for the target compound and its closely related ethyl ester precursor are summarized below for easy reference.

PropertyValueSource
IUPAC Name This compound-
CAS Number 63136-16-3[1][]
Molecular Formula C₁₂H₁₁NO₃[1][][6]
Molecular Weight 217.22 g/mol [1][][6]
Physical Form Solid[6]
SMILES CCC1=CC=CC2=C(O)C(=CN=C12)C(O)=O[1]
InChI Key HYXADUGUMNZZHQ-UHFFFAOYSA-N[6]
Related Precursor Ethyl 8-ethyl-4-hydroxyquinoline-3-carboxylate-
Precursor CAS 63136-14-1[7][8]
Precursor Formula C₁₄H₁₅NO₃[7][8]
Precursor MW 245.27 g/mol [7]
Solubility & Acidity Profile
  • Solubility : While empirical data is scarce, the molecule's structure suggests poor solubility in water and non-polar solvents. It is predicted to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), a common characteristic for quinoline carboxylic acids.[9]

  • Acidity (pKa) : The molecule possesses two primary acidic protons. Based on analogous structures like 8-hydroxyquinoline-2-carboxylic acid (pKa values of 3.92 and 10.14), the following estimates can be made[10]:

    • Carboxylic Acid (-COOH) : The electron-withdrawing nature of the quinoline ring suggests a pKa in the range of 3.5 - 4.5 .

    • Phenolic Hydroxyl (-OH)/N-H Proton : This proton's acidity is influenced by the tautomeric equilibrium. Its pKa is expected to be in the range of 9.5 - 11.0 .

Synthesis Pathway: The Gould-Jacobs Reaction

The most reliable and versatile method for constructing the 4-hydroxyquinoline-3-carboxylate scaffold is the Gould-Jacobs reaction, first reported in 1939.[5][11] This thermal cyclization method is particularly effective for synthesizing quinolones from aniline derivatives.[12][13]

Synthesis Workflow Diagram

graphdot Start Starting Materials: 2-Ethylaniline Diethyl Ethoxymethylenemalonate (DEEM) Step1 Step 1: Condensation (100-130°C) Start->Step1 Intermediate Intermediate: Diethyl 2-(((2-ethylphenyl)amino)methylene)malonate Step1->Intermediate Elimination of Ethanol Step2 Step 2: Thermal Cyclization (High Temp, ~250°C) Intermediate->Step2 Ester Product 1: Ethyl 8-ethyl-4-hydroxyquinoline-3-carboxylate Step2->Ester 6-Electron Electrocyclization Step3 Step 3: Saponification (Base Hydrolysis, e.g., NaOH) Ester->Step3 Salt Intermediate: Sodium 8-ethyl-4-hydroxyquinoline-3-carboxylate Step3->Salt Step4 Step 4: Acidification (e.g., HCl) Salt->Step4 Final Final Product: This compound Step4->Final Precipitation

Caption: Workflow for the Gould-Jacobs synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system where the progress of each step can be monitored by Thin-Layer Chromatography (TLC) to ensure the complete conversion of intermediates.

Part A: Synthesis of Ethyl 8-ethyl-4-hydroxyquinoline-3-carboxylate

  • Reagent Preparation : In a round-bottom flask fitted with a reflux condenser, combine 2-ethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).

    • Causality: A slight excess of DEEM ensures the complete consumption of the limiting aniline reagent.

  • Condensation : Heat the mixture to 110-130°C for 1-2 hours.

    • Rationale: This temperature is sufficient to drive the nucleophilic substitution reaction and the subsequent elimination of ethanol to form the anilidomethylenemalonate intermediate.[11] Monitor reaction completion via TLC.

  • Intermediate Isolation : Remove the ethanol byproduct under reduced pressure. The resulting viscous oil is the crude intermediate.

  • Thermal Cyclization : Add a high-boiling inert solvent (e.g., Dowtherm A or diphenyl ether) to the crude intermediate. Heat the mixture to ~250°C for 20-30 minutes.

    • Causality: This high thermal energy is required to overcome the activation barrier for the 6-electron intramolecular electrocyclization, which forms the quinoline ring system.[11][14] The reaction is often accompanied by the precipitation of the product as it forms.

  • Product Isolation : Cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with a non-polar solvent (e.g., hexane or ether) to remove the high-boiling solvent, and dried under vacuum.

Part B: Hydrolysis to this compound

  • Saponification : Suspend the dried ethyl ester from Part A in a 10% aqueous solution of sodium hydroxide (NaOH).

  • Reflux : Heat the mixture to reflux for 1-2 hours until TLC analysis shows the complete disappearance of the starting ester.

    • Rationale: The basic conditions facilitate the nucleophilic acyl substitution, hydrolyzing the ethyl ester to the sodium carboxylate salt, which is soluble in the aqueous medium.[11][15]

  • Acidification & Precipitation : Cool the reaction mixture in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) until the pH is ~2-3.

    • Causality: Protonation of the carboxylate salt and the quinolone nitrogen renders the final carboxylic acid product insoluble in the acidic aqueous solution, causing it to precipitate.[11][15]

  • Final Purification : Collect the precipitated solid by filtration, wash thoroughly with cold deionized water to remove residual salts, and dry under vacuum to yield the final product.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of chromatographic and spectroscopic techniques should be employed.

Expected Spectroscopic Signatures
TechniqueExpected Characteristics
¹H NMR - Aromatic Protons : Multiple signals in the δ 7.0-8.5 ppm range. - Ethyl Group (-CH₂CH₃) : A quartet around δ 2.8-3.2 ppm and a triplet around δ 1.2-1.5 ppm. - Olefinic Proton (=CH-) : A singlet around δ 8.5-9.0 ppm. - Labile Protons (-OH, -COOH) : Broad singlets at low and high field (δ > 10 ppm), often exchangeable with D₂O.
¹³C NMR - Carbonyl Carbons : Signals in the δ 165-180 ppm range (acid and keto-tautomer). - Aromatic/Olefinic Carbons : Multiple signals in the δ 100-150 ppm range. - Ethyl Group Carbons : Signals in the δ 15-30 ppm range.
IR (FTIR) - O-H Stretch : Broad absorption band from 2500-3300 cm⁻¹ (carboxylic acid). - C=O Stretch : Strong, sharp peaks around 1650-1720 cm⁻¹ (ketone and carboxylic acid). - C=C & C=N Stretch : Absorptions in the 1500-1620 cm⁻¹ region.
Mass Spec (MS) - [M-H]⁻ (ESI-) : Expected at m/z 216.06 - [M+H]⁺ (ESI+) : Expected at m/z 218.08

Potential Applications and Scientific Context

The unique hybrid structure of this compound positions it as a valuable molecule for further investigation.

Metal Chelation

8-Hydroxyquinoline is a classic bidentate chelating agent.[16] The introduction of the 4-oxo and 3-carboxy groups provides additional coordination sites. This molecule can act as a potent tridentate ligand for various metal ions, a property central to the biological activity of many quinoline-based drugs.[10]

Caption: Potential tridentate chelation of a metal ion.

Foundation for Drug Discovery
  • Antimicrobial Agents : The 4-quinolone-3-carboxylic acid core is the defining feature of fluoroquinolone antibiotics.[4] Modifications at the N-1 and C-7 positions are common strategies, but the 8-ethyl group offers a different vector for structural diversification.

  • Anticancer and Neuroprotective Agents : 8-Hydroxyquinoline derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects, often linked to their ability to modulate metal ion homeostasis.[3] This compound serves as an ideal starting point for developing novel therapeutics in these areas.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on data for structurally related compounds like 8-hydroxyquinoline and other hydroxyquinoline carboxylic acids, the following precautions are mandatory.[17][18][19]

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[20] Avoid contact with skin and eyes.

  • Hazards : Assumed to cause skin irritation and serious eye damage.[17][21] May be toxic if swallowed.[18]

Hazard Statement (Assumed)GHS ClassificationPrevention
H302: Harmful if swallowedAcute Toxicity, Oral (Cat. 4)P264: Wash hands thoroughly after handling.
H315: Causes skin irritationSkin Irritation (Cat. 2)P280: Wear protective gloves.
H318: Causes serious eye damageSerious Eye Damage (Cat. 1)P280: Wear eye protection.
H335: May cause respiratory irritationSTOT SE (Cat. 3)P261: Avoid breathing dust.

Conclusion

This compound is a strategically designed molecule with significant untapped potential. Its synthesis is readily achievable through the robust Gould-Jacobs reaction. The compound's key chemical properties—its keto-enol tautomerism, distinct acidic centers, and potent metal-chelating framework—make it a compelling scaffold for the development of novel pharmaceuticals and functional materials. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and explore the applications of this promising chemical entity.

References

  • Gould–Jacobs reaction - Wikipedia. (URL: [Link])

  • Cieplik, J., et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. (URL: [Link])

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: AN056. (URL: [Link])

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (URL: [Link])

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Hydroxyquinoline-2-carboxylic acid hydrate. (URL: [Link])

  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (URL: [Link])

  • Fisher Scientific. SAFETY DATA SHEET - 8-Hydroxyquinoline-2-carboxylic acid. (URL: [Link])

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (URL: [Link])

  • PubChem. 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. (URL: [Link])

  • Wiley Online Library. 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. (URL: [Link])

  • PubMed Central (PMC). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (URL: [Link])

  • PENTA s.r.o. SAFETY DATA SHEET - 8-Hydroxyquinoline. (URL: [Link])

  • Carl ROTH. Safety Data Sheet: 8-Hydroxyquinoline. (URL: [Link])

  • University of Canterbury Research Repository. The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. (URL: [Link])

  • Mondstar. 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. (URL: [Link])

  • PubMed Central (PMC). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (URL: [Link])

Sources

Spectroscopic Blueprint of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

For researchers and scientists in the field of drug development, the quinoline core is a familiar and highly valued scaffold. Its derivatives are known to possess a wide array of biological activities. Among these, 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid stands out as a molecule of significant interest. Its structural features—a hydrogen bond donor/acceptor system, a planar aromatic surface, and the potential for modification at several key positions—make it a compelling candidate for further investigation.

This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are essential for the unambiguous identification and characterization of this compound. As direct experimental spectra for this specific molecule are not widely published, this document leverages extensive data from structurally analogous compounds to provide a robust, predictive blueprint for researchers. The insights herein are grounded in established spectroscopic principles and field-proven experience with similar heterocyclic systems.

Molecular Structure and Numbering

A clear understanding of the molecular architecture is paramount for accurate spectral interpretation. The structure of this compound, with the conventional numbering system used for NMR and MS analysis, is presented below.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Considerations: A Self-Validating Protocol
  • Sample Preparation: Accurately weigh 10-20 mg of the compound for ¹H NMR and 50-75 mg for ¹³C NMR.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the carboxylic acid, and its ability to form hydrogen bonds allows for the observation of the exchangeable protons of the hydroxyl and carboxylic acid groups.[1]

  • Data Acquisition: Record spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard. Further 2D experiments like COSY, HSQC, and HMBC can be employed for unambiguous assignment of all signals.[1]

Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~8.9 - 9.1s-1H
H-5~7.8 - 8.0d~8.01H
H-6~7.4 - 7.6t~7.81H
H-7~7.6 - 7.8d~7.61H
8-CH₂~2.9 - 3.1q~7.52H
8-CH₃~1.2 - 1.4t~7.53H
4-OH~11.0 - 13.0br s-1H
3-COOH~13.0 - 15.0br s-1H

Expertise & Experience Insight: The chemical shift of the H-2 proton is significantly downfield due to the anisotropic effect of the adjacent carboxylic acid and the nitrogen atom in the quinoline ring. The broad singlets for the hydroxyl and carboxylic acid protons are characteristic and will readily exchange with D₂O. The quartet and triplet for the ethyl group are classic spin-spin coupling patterns.

Predicted ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~145 - 148
C-3~110 - 113
C-4~170 - 173
C-4a~140 - 143
C-5~125 - 128
C-6~123 - 126
C-7~130 - 133
C-8~135 - 138
C-8a~120 - 123
3-COOH~168 - 171
8-CH₂~22 - 25
8-CH₃~14 - 16

Trustworthiness Insight: The predicted chemical shifts are based on extensive databases and published data for similar quinoline-3-carboxylic acids.[2][3] The C-4 carbon, bearing the hydroxyl group, is expected to be significantly deshielded, appearing in the range of ~170-173 ppm. The carboxylic acid carbonyl will also be in the downfield region. The aliphatic carbons of the ethyl group will be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule.

Experimental Protocol

A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensity
3300-2500O-H stretch (carboxylic acid and phenol)Strong, very broad
~3050C-H stretch (aromatic)Medium
~2970, ~2870C-H stretch (aliphatic)Medium
1720-1680C=O stretch (carboxylic acid)Strong, sharp
1620-1580C=C and C=N stretch (aromatic rings)Medium to strong
1440-1395O-H bend (in-plane)Medium
1320-1210C-O stretch (carboxylic acid and phenol)Strong
950-910O-H bend (out-of-plane)Broad, medium

Authoritative Grounding: The most prominent feature in the IR spectrum will be the extremely broad absorption band from 3300 to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer, overlapping with the phenolic O-H stretch.[4][5] The strong carbonyl (C=O) absorption is also a key diagnostic peak.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol

Electron Ionization (EI) at 70 eV is a standard method for obtaining the mass spectrum. The sample is introduced via a direct insertion probe. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): m/z 217. The presence of a prominent molecular ion peak is expected due to the stability of the aromatic system.

  • Key Fragmentation Pathways:

fragmentation M [M]⁺˙ m/z 217 M_minus_OH [M-OH]⁺ m/z 200 M->M_minus_OH - •OH M_minus_COOH [M-COOH]⁺ m/z 172 M->M_minus_COOH - •COOH M_minus_C2H5 [M-C₂H₅]⁺ m/z 188 M->M_minus_C2H5 - •C₂H₅ Fragment_144 [m/z 172 - CO]⁺ m/z 144 M_minus_COOH->Fragment_144 - CO

Caption: Predicted EI-MS fragmentation pathway for this compound.

Expertise & Experience Insight: The primary fragmentation will likely involve the loss of the carboxylic acid group (•COOH, 45 Da) to give a strong peak at m/z 172.[2] Subsequent loss of carbon monoxide (CO, 28 Da) from this fragment would yield an ion at m/z 144. Loss of the ethyl radical (•C₂H₅, 29 Da) from the molecular ion to give a fragment at m/z 188 is also a probable pathway.

Synthesis of this compound

The Gould-Jacobs reaction is a reliable and widely cited method for the synthesis of 4-hydroxyquinolines.[1][6] This involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization and subsequent hydrolysis.

Experimental Workflow: Gould-Jacobs Synthesis

gould_jacobs Start 2-Ethylaniline + Diethyl Ethoxymethylenemalonate Condensation Condensation (Heat, ~120-140 °C) Start->Condensation Intermediate Anilinomethylenemalonate Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (High-boiling solvent, e.g., Dowtherm A, ~250 °C) Intermediate->Cyclization Ester_Product Ethyl 8-Ethyl-4-hydroxyquinoline-3-carboxylate Cyclization->Ester_Product Hydrolysis Alkaline Hydrolysis (e.g., NaOH, EtOH/H₂O, Reflux) Ester_Product->Hydrolysis Acidification Acidification (e.g., HCl) Hydrolysis->Acidification Final_Product This compound Acidification->Final_Product

Caption: Workflow for the Gould-Jacobs synthesis of the target compound.

Step-by-Step Protocol
  • Condensation: Equimolar amounts of 2-ethylaniline and diethyl ethoxymethylenemalonate are mixed and heated at 120-140 °C for 1-2 hours. The ethanol formed during the reaction is distilled off.

  • Cyclization: The resulting intermediate is added to a high-boiling solvent, such as Dowtherm A, and heated to approximately 250 °C for 20-30 minutes. This induces thermal cyclization to form the ethyl ester of the target compound.

  • Isolation of the Ester: The reaction mixture is cooled, and the product, ethyl 8-ethyl-4-hydroxyquinoline-3-carboxylate, is isolated, often by precipitation with a non-polar solvent like hexane, followed by filtration.

  • Hydrolysis: The isolated ester is suspended in an aqueous solution of sodium hydroxide (e.g., 10-20%) and ethanol. The mixture is refluxed for 2-4 hours until the ester is fully hydrolyzed.

  • Acidification and Isolation: The reaction mixture is cooled, and the sodium salt of the carboxylic acid may be filtered. The filtrate (or the redissolved salt) is then carefully acidified with a strong acid, such as hydrochloric acid, to a pH of approximately 2-3. The precipitated this compound is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Conclusion

This guide provides a detailed, predictive spectroscopic and synthetic framework for this compound. By integrating data from analogous structures with fundamental spectroscopic principles, researchers are equipped with a robust set of expected data for NMR, IR, and MS, facilitating the confident identification and characterization of this important molecule. The provided synthesis protocol offers a reliable method for its preparation, enabling further investigation into its potential applications in medicinal chemistry and beyond.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

  • IUCr Journals. Synthesis, and spectroscopic and structural characterization of three new styrylquinoline– benzimidazole hybrids. [Link]

  • NIH PubChem. 3-Hydroxyquinoline-4-carboxylic acid. [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

  • ResearchGate. FTIR spectrum of 8hydroxyquinoline. [Link]

  • NIH PubChem. 4-Hydroxy-8-nitroquinoline-3-carboxylic acid. [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

Sources

A Technical Guide to the Crystallographic Analysis of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the process for determining and analyzing the crystal structure of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals with an interest in the structural characterization of novel quinoline derivatives. By detailing the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis, this guide offers a complete workflow for elucidating the three-dimensional atomic arrangement of this compound, a critical step in understanding its structure-activity relationships (SAR).

Introduction: The Significance of Quinoline Scaffolds in Modern Chemistry

The quinoline moiety, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antifungal properties.[3][4] The therapeutic efficacy of these compounds is intimately linked to their three-dimensional structure, which dictates their interaction with biological targets.[5][6] Therefore, the precise determination of the molecular geometry, conformation, and intermolecular interactions through single-crystal X-ray diffraction (SC-XRD) is paramount for rational drug design and the development of new materials.[7][8][9] this compound is a member of this important class of compounds, and a detailed understanding of its crystal structure can provide invaluable insights for future derivatization and optimization of its properties.[3][10]

Part 1: Synthesis and Crystallization

Proposed Synthesis of this compound

Experimental Protocol: Synthesis of this compound

  • Step 1: Condensation. React 2-amino-3-ethylaniline with diethyl (ethoxymethylene)malonate. This reaction is typically carried out in a suitable solvent, such as ethanol, and heated under reflux for several hours.

  • Step 2: Cyclization. The intermediate from Step 1 is then subjected to thermal cyclization at high temperatures (typically >200 °C), often using a high-boiling point solvent like diphenyl ether. This step forms the quinoline ring system, yielding the ethyl ester of this compound.[13][14]

  • Step 3: Hydrolysis. The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide, followed by acidification with a mineral acid like hydrochloric acid to precipitate the final product.[11]

  • Step 4: Purification. The crude this compound is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure compound.

Crystallization of this compound

The growth of high-quality single crystals is often the most challenging and critical step in a crystallographic study.[6] For a small organic molecule like this compound, several crystallization techniques can be employed.

Experimental Protocol: Single Crystal Growth

  • Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, methanol, or acetone) at room temperature. The solution is loosely covered to allow for the slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to room temperature or below. The decrease in temperature reduces the solubility of the compound, leading to the formation of crystals.

Part 2: Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using SC-XRD.[7][8] This technique provides precise information about bond lengths, bond angles, and the overall molecular geometry.[9]

Experimental Protocol: Data Collection and Structure Solution

  • Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, accurate crystal structure.

Part 3: Hypothetical Crystal Structure Analysis

While the specific crystal structure of this compound has not been reported, we can predict its likely structural features based on the known crystal structures of similar quinoline derivatives.[5][15][16]

Expected Molecular Geometry and Conformation

The quinoline ring system is expected to be essentially planar. The carboxylic acid group at the 3-position and the ethyl group at the 8-position will be substituents on this planar scaffold. The torsion angles between these substituents and the quinoline ring will be a key conformational feature. Intramolecular hydrogen bonding between the 4-hydroxyl group and the carboxylic acid group is highly probable, which would influence the planarity of the molecule.

Predicted Crystallographic Parameters

Based on an analysis of related structures in the Cambridge Structural Database (CSD), a hypothetical set of crystallographic parameters for this compound is presented in the table below.

Parameter Predicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)8 - 12
b (Å)5 - 10
c (Å)15 - 25
α (°)90
β (°)90 - 105
γ (°)90
Volume (ų)1500 - 2500
Z4 or 8

Table 1: Predicted crystallographic parameters for this compound.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound will likely be dominated by hydrogen bonding interactions. The carboxylic acid and hydroxyl groups are excellent hydrogen bond donors and acceptors. We can anticipate the formation of hydrogen-bonded dimers or chains, which will be a key feature of the supramolecular architecture. Pi-pi stacking interactions between the aromatic quinoline rings are also expected to play a significant role in the overall crystal packing.

Diagram of the Proposed Synthetic and Analytical Workflow

workflow cluster_synthesis Synthesis cluster_cryst Crystallization cluster_xrd SC-XRD Analysis s1 2-amino-3-ethylaniline + diethyl (ethoxymethylene)malonate s2 Condensation s1->s2 s3 Thermal Cyclization s2->s3 s4 Ester Hydrolysis s3->s4 s5 Purification s4->s5 c1 Slow Evaporation s5->c1 Pure Compound c2 Vapor Diffusion s5->c2 Pure Compound c3 Cooling s5->c3 Pure Compound c_out Single Crystals c1->c_out c2->c_out c3->c_out x1 Data Collection c_out->x1 High-Quality Crystal x2 Structure Solution x1->x2 x3 Structure Refinement x2->x3 x_out Crystal Structure x3->x_out

Caption: Workflow for the synthesis and structural analysis of this compound.

Part 4: Applications in Drug Discovery and Development

The detailed structural information obtained from the crystallographic analysis of this compound would be highly valuable for drug discovery efforts.

  • Structure-Activity Relationship (SAR) Studies: By understanding the precise three-dimensional structure, researchers can make informed decisions about which parts of the molecule to modify to improve its biological activity, selectivity, and pharmacokinetic properties.

  • Computational Modeling: The experimentally determined crystal structure can be used as a starting point for computational studies, such as molecular docking and molecular dynamics simulations, to predict how the molecule will interact with its biological target.[15]

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties, such as solubility and stability, which can affect its bioavailability. Crystallographic analysis is essential for identifying and characterizing different polymorphs.

Conclusion

The determination of the crystal structure of this compound is a crucial step towards understanding its chemical and biological properties. This technical guide has provided a comprehensive roadmap for its synthesis, crystallization, and structural elucidation by single-crystal X-ray diffraction. The insights gained from such a study would provide a solid foundation for the rational design of new quinoline-based therapeutic agents and functional materials.

References

  • Benchchem. (n.d.). X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide.
  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • Rigaku. (n.d.). Single crystal X-ray diffraction.
  • Iowa State University. (n.d.). X-Ray Diffraction Basics | Chemical Instrumentation Facility.
  • ResearchGate. (n.d.). Structures of the quinoline derivatives.
  • ACS Publications. (2026). Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors | ACS Omega.
  • ACS Publications. (n.d.). A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility | Crystal Growth & Design.
  • NIH. (n.d.). X-Ray Crystallography of Chemical Compounds - PMC.
  • Santa Cruz Biotechnology. (n.d.). This compound ethyl ester | CAS 63136-14-1 | SCBT.
  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
  • NIH. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC.
  • NIH. (n.d.). Quinoline | C9H7N | CID 7047 - PubChem.
  • BOC Sciences. (n.d.). CAS 63136-16-3 this compound.
  • ChemicalBook. (n.d.). 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID synthesis.
  • Echemi. (n.d.). This compound ETHYL ESTER.
  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • Mondstar. (2025). 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications.
  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • Sigma-Aldrich. (n.d.). 8-bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester applications.
  • BLD Pharm. (n.d.). 63136-16-3|this compound|BLD Pharm.
  • ChemicalBook. (2025). 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 26892-90-0.
  • NIH. (n.d.). 4-Hydroxy-8-nitroquinoline-3-carboxylic acid | C10H6N2O5 | CID 225906 - PubChem.
  • Staigent Technologies. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid ethyl ester.

Sources

8-Ethyl-4-hydroxyquinoline-3-carboxylic acid derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 8-Ethyl-4-hydroxyquinoline-3-carboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this broad class, 4-hydroxyquinoline-3-carboxylic acids represent a privileged core, known for a wide array of biological activities. This technical guide focuses on a specific, yet significant, subset: this compound and its derivatives. We will explore the synthetic pathways to access this core and its analogs, delve into the structure-activity relationships (SAR) that govern their biological effects, and provide detailed experimental protocols for their synthesis and evaluation. This document serves as a comprehensive resource for researchers aiming to innovate within this chemical space, offering insights into the nuanced interplay of molecular structure and pharmacological function.

The Quinoline Core: A Foundation for Drug Discovery

Quinoline and its derivatives are heterocyclic compounds that feature prominently in numerous biologically active molecules.[1][2] Their versatile chemical nature and ability to interact with various biological targets have led to their development as antimicrobial, anticancer, antimalarial, anti-inflammatory, and antihypertensive agents.[1] The 4-hydroxyquinoline-3-carboxylic acid moiety, in particular, is a key pharmacophore. The serendipitous discovery of its antibacterial effect as a byproduct in chloroquine synthesis paved the way for the development of fluoroquinolone antibiotics.[3][4] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity. The introduction of an ethyl group at the 8-position is one such modification that can influence lipophilicity and steric interactions, thereby modulating the compound's interaction with its biological target.

Synthetic Strategies and Methodologies

The construction of the quinoline scaffold can be achieved through several classic named reactions, including the Combes, Knorr, and Doebner-von Miller syntheses.[5] For the specific synthesis of 4-hydroxyquinoline-3-carboxylic acids, the Gould-Jacobs reaction is a widely employed and effective method.

The Gould-Jacobs Reaction Pathway

This reaction typically involves the condensation of an aniline with an ethoxymethylenemalonic ester or a similar reagent, followed by a thermal cyclization to form the 4-hydroxyquinoline ring system. Subsequent hydrolysis of the ester at the 3-position yields the desired carboxylic acid.

A general workflow for the synthesis of the core structure is depicted below:

Gould-Jacobs Synthesis Aniline Substituted Aniline (e.g., 2-Ethylaniline) Intermediate1 Condensation Product Aniline->Intermediate1 Condensation Malonate Diethyl Ethoxymethylenemalonate (DEEM) Malonate->Intermediate1 Intermediate2 Cyclized Intermediate (Ethyl 8-Ethyl-4-hydroxyquinoline-3-carboxylate) Intermediate1->Intermediate2 Thermal Cyclization (e.g., in Diphenyl ether) FinalProduct Final Product (this compound) Intermediate2->FinalProduct Alkaline Hydrolysis (e.g., NaOH)

Caption: General workflow for the Gould-Jacobs synthesis of 4-hydroxyquinoline-3-carboxylic acids.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established methodologies for quinoline synthesis.

Step 1: Condensation of 2-Ethylaniline with Diethyl Ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask, combine 2-ethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture at 100-110 °C for 2 hours with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The resulting intermediate can often be used in the next step without further purification.

Step 2: Thermal Cyclization

  • Add the crude condensation product from Step 1 to a high-boiling point solvent, such as diphenyl ether.

  • Heat the mixture to reflux (approximately 250-260 °C) for 30-60 minutes.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the cyclized product, ethyl 8-ethyl-4-hydroxyquinoline-3-carboxylate.[6]

  • Filter the precipitate, wash with hexane, and dry under vacuum.

Step 3: Hydrolysis to the Carboxylic Acid

  • Suspend the ethyl ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).[7]

  • Reflux the mixture for 2-4 hours, or until TLC indicates the complete disappearance of the starting material.[7]

  • Cool the reaction mixture to room temperature and acidify with a concentrated acid (e.g., HCl) to a pH of approximately 2-3.[7]

  • The desired product, this compound, will precipitate out of the solution.[8]

  • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of 4-hydroxyquinoline-3-carboxylic acid are known to exhibit a wide range of biological activities, including antibacterial, antiproliferative, and enzyme-inhibiting properties.[9][10][11] The specific substitutions on the quinoline ring are critical in determining the potency and selectivity of these compounds.

Mechanism of Action

The biological activity of these compounds can stem from various mechanisms:

  • Enzyme Inhibition: Certain derivatives have shown inhibitory activity against enzymes involved in cellular respiration, such as mitochondrial malate dehydrogenase.[9] Lipophilic congeners, in particular, show a clear specificity for inhibiting this mitochondrial enzyme.[9] Other quinoline-3-carboxylic acid derivatives have been identified as inhibitors of protein kinase CK2.[12]

  • Antiproliferative Effects: Many quinoline derivatives display cytotoxicity against various cancer cell lines.[10][13] The mechanism can be linked to the chelation of divalent metals, which is thought to be crucial for their pharmacological effects.[10] The carboxylic acid group, in conjunction with the nitrogen atom, can form a co-planar structure that facilitates metal chelation.

  • Antibacterial Action: The well-known fluoroquinolone antibiotics, which share the core quinoline structure, act by inhibiting bacterial DNA gyrase and topoisomerase IV. While not all 4-hydroxyquinoline-3-carboxylic acids function this way, some novel derivatives have been found to target other bacterial proteins, such as LptA, leading to a broad-spectrum antibacterial effect.[2]

The following diagram illustrates a simplified potential mechanism involving enzyme inhibition.

Enzyme_Inhibition_MOA Molecule This compound Derivative Enzyme Target Enzyme (e.g., Mitochondrial Dehydrogenase, Protein Kinase) Molecule->Enzyme Binds & Inhibits Pathway Cellular Pathway (e.g., Respiration, Signaling) Enzyme->Pathway Catalyzes CellularEffect Biological Outcome (e.g., Apoptosis, Growth Inhibition) Pathway->CellularEffect Leads to

Caption: A simplified diagram showing enzyme inhibition as a potential mechanism of action.

Structure-Activity Relationship (SAR) Insights
  • Position 3 (Carboxylic Acid): The carboxylic acid group is often crucial for activity, potentially through metal chelation or by acting as a hydrogen bond donor/acceptor in the active site of a target enzyme.[10] Esterification or replacement of this group can significantly alter the biological profile.[13]

  • Position 4 (Hydroxyl Group): The 4-hydroxy group can exist in tautomeric equilibrium with the 4-oxo form (4-quinolone). This feature is important for its interaction with biological targets.

  • Position 8 (Ethyl Group): Alkyl substitutions at this position, such as the ethyl group, generally increase the lipophilicity of the molecule.[9] This can enhance membrane permeability and improve access to intracellular targets, like mitochondrial enzymes.[9]

  • Other Positions (e.g., 6, 7): Substitutions at the 6 and 7 positions have been extensively studied, particularly in the context of fluoroquinolones. Halogen atoms (especially fluorine) and piperazinyl groups at these positions are known to dramatically enhance antibacterial activity.[11]

Table 1: Summary of Biological Activities for Selected Quinoline-3-Carboxylic Acid Analogs
Compound ClassSubstituentsBiological ActivityTarget/MechanismReference
7-Oxy-4-hydroxyquinoline-3-carboxylic acidsVaried lipophilic groups at position 7Inhibition of mitochondrial malate dehydrogenaseCellular Respiration[9]
2,4-Disubstituted quinoline-3-carboxylic acidsVaried groups at positions 2 and 4Antiproliferative (MCF-7, K562 cell lines)Enhanced uptake in acidic cancer tissue environment[13]
Tetrazolo-quinoline-4-carboxylic acidsTetrazole fused to quinoline ringInhibition of protein kinase CK2 (IC50 ~0.65 µM)Protein Kinase Inhibition[12]
1-Ethyl-6-fluoro-7-(1-piperazinyl)-4-oxoquinoline-3-carboxylic acidF at C6, Piperazine at C7Broad-spectrum antibacterialDNA Gyrase/Topoisomerase[11]

Protocol for Biological Evaluation: In Vitro Cytotoxicity Assay

To assess the antiproliferative potential of newly synthesized this compound derivatives, a standard in vitro cytotoxicity assay, such as the Sulforhodamine B (SRB) assay, can be employed.[10]

Workflow for SRB Cytotoxicity Assay

SRB_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining & Measurement Seed 1. Seed cancer cells in 96-well plates Incubate1 2. Incubate for 24h for cell adherence Seed->Incubate1 Treat 3. Add serial dilutions of test compounds Incubate1->Treat Incubate2 4. Incubate for 48-72h Treat->Incubate2 Fix 5. Fix cells with trichloroacetic acid (TCA) Incubate2->Fix Stain 6. Stain with Sulforhodamine B (SRB) Fix->Stain Wash 7. Wash with acetic acid to remove unbound dye Stain->Wash Solubilize 8. Solubilize bound dye with Tris buffer Wash->Solubilize Read 9. Measure absorbance at ~515 nm Solubilize->Read

Caption: Step-by-step workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Detailed SRB Protocol
  • Cell Seeding: Plate cells (e.g., MCF-7, HeLa) in 96-well microtiter plates at an appropriate density and allow them to attach overnight.[10]

  • Compound Treatment: Add various concentrations of the synthesized quinoline derivatives to the wells. Include a positive control (e.g., doxorubicin) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period of 48 to 72 hours.

  • Cell Fixation: Gently layer cold 10% (w/v) trichloroacetic acid (TCA) on top of the medium in all wells and incubate at 4 °C for 1 hour to fix the cells.

  • Staining: Discard the supernatant, wash the plates five times with deionized water, and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Discard the SRB solution and quickly rinse the plates five times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization and Measurement: Air dry the plates until no moisture is visible. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the optical density (OD) at approximately 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration required to inhibit cell growth by 50%).

Future Perspectives and Conclusion

The this compound scaffold is a promising platform for the development of new therapeutic agents. The ethyl group at the 8-position provides a handle for modulating lipophilicity, which is a critical parameter for drug efficacy, particularly for targeting intracellular components. Future research should focus on:

  • Diversification: Expanding the library of analogs by introducing a variety of substituents at other positions of the quinoline ring to build comprehensive SAR models.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects. Molecular docking and enzymatic assays can provide valuable insights.[2][12]

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • 4-Hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehy. ACS Publications. Available from: [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols: An Overview. ACS Omega. Available from: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available from: [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PubMed. Available from: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available from: [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. Available from: [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Available from: [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. Available from: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available from: [Link]

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. Available from: [Link]

  • Structure-activity Relationships of Antibacterial 6,7- And 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids. PubMed. Available from: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central. Available from: [Link]

  • Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega. Available from: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available from: [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Available from: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central. Available from: [Link]

  • The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. Available from: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Available from: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available from: [Link]

  • 4-hydroxyquinoline-3-carboxylic acid. Stenutz. Available from: [Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. ACS Publications. Available from: [Link]

Sources

biological activity of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid

Executive Summary

The quinoline scaffold, particularly the 8-hydroxyquinoline (8-HQ) moiety, represents a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities.[1][2] This guide focuses on a specific derivative, this compound, a compound whose biological profile is not yet extensively characterized in publicly available literature. Recognizing this knowledge gap, this document serves as both a review of the foundational bioactivities of the parent 8-hydroxyquinoline class and a forward-looking technical roadmap for the systematic investigation of this compound. We will synthesize existing data on related structures to hypothesize potential activities and provide detailed, actionable experimental protocols to empower researchers in their exploration of this promising molecule.

The 8-Hydroxyquinoline Scaffold: A Privileged Pharmacophore

8-Hydroxyquinoline (8-HQ), a bicyclic heterocyclic organic compound, is a versatile pharmacophore renowned for its ability to chelate a wide array of metal ions.[2][3] This chelating property is central to many of its observed biological effects, which span antimicrobial, antifungal, antiviral, anticancer, and neuroprotective activities.[1][2] The substitution pattern on the 8-HQ ring system profoundly influences its physicochemical properties and biological activities, allowing for the fine-tuning of its therapeutic potential.[1][4]

Established Biological Activities of 8-Hydroxyquinoline Derivatives

Antimicrobial and Antifungal Activity

Derivatives of 8-HQ have long been recognized for their potent antibacterial and antifungal properties.[2][3] The proposed mechanism often involves the chelation of essential metal ions, disrupting microbial metabolism and cellular processes. Halogenated 8-HQ derivatives, in particular, have demonstrated significant antimicrobial efficacy.[4] For instance, dihalogenated 8-HQs have shown excellent potency against the gonococcal pathogen, with MIC values in the sub-micromolar range.[4]

Table 1: Antimicrobial Activity of Selected 8-Hydroxyquinoline Derivatives

CompoundTarget OrganismMIC (μM)Reference
8-HydroxyquinolineGram-positive bacteria, fungi3.44-13.78[4]
5-amino-8-hydroxyquinolineVarious bacteriaPotent antioxidant activity[4]
Dihalogenated 8-HQsNeisseria gonorrhoeae0.08-0.56[4]
Antiviral Activity

The antiviral potential of 8-HQ derivatives is an expanding area of research. Certain derivatives have shown significant inhibitory activity against viruses such as the dengue virus and the highly pathogenic H5N1 avian influenza virus.[1] The mechanism of action for some of these compounds appears to be at an early stage of the viral lifecycle, reducing the production of viral components within infected cells.[1]

Anticancer Activity

The anticancer properties of 8-HQ derivatives are of significant interest, particularly their activity against multidrug-resistant (MDR) cancer cells.[5] The ability of these compounds to chelate metal ions and induce oxidative stress is believed to contribute to their cytotoxic effects.[6] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the 8-HQ core are critical for anticancer potency.[5][6]

Hypothetical Biological Profile of this compound

Based on the established activities of the 8-hydroxyquinoline and 4-quinoline carboxylic acid scaffolds, we can postulate a potential biological profile for this compound. The presence of the 4-hydroxy-3-carboxylic acid moiety is reminiscent of quinolone antibiotics, suggesting a potential for antibacterial activity through the inhibition of bacterial DNA gyrase and topoisomerase IV. The 8-ethyl group, a lipophilic substituent, may enhance membrane permeability and overall cellular uptake.

Proposed Experimental Workflows for Biological Characterization

To elucidate the , a systematic experimental approach is recommended.

General Experimental Workflow

Caption: A phased approach to the biological evaluation of this compound.

Protocol: Antimicrobial Susceptibility Testing
  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.

  • Bacterial Strains: Utilize a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecium) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: In Vitro Anticancer Cytotoxicity Assay
  • Cell Lines: Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that reduces cell viability by 50%.

Signaling Pathway Visualization: Potential Anticancer Mechanism

Anticancer_Mechanism Compound 8-Ethyl-4-hydroxyquinoline- 3-carboxylic acid Metal_Chelation Metal Ion Chelation (Fe, Cu) Compound->Metal_Chelation ROS_Generation Reactive Oxygen Species (ROS) Generation Metal_Chelation->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Hypothesized anticancer mechanism involving metal chelation and ROS-induced apoptosis.

Conclusion and Future Directions

While direct experimental data on the is currently sparse, the rich history of the 8-hydroxyquinoline scaffold provides a strong rationale for its investigation. The proposed experimental workflows offer a clear path forward for characterizing its potential antimicrobial, antiviral, and anticancer properties. Future research should focus on a comprehensive SAR study by synthesizing and evaluating a library of related analogs to identify key structural features that govern biological activity and to optimize lead compounds for further development.

References

  • Al-Trawneh, A. et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(15), 4969. Available at: [Link]

  • Bareggi, S. R., & Cornelli, U. (2012). Clioquinol: Review of its mechanisms of action and clinical uses in neurodegenerative disorders. CNS Neuroscience & Therapeutics, 18(1), 41–46. Available at: [Link]

  • Cherdtrakulkiat, R. et al. (2015). Bioactive triterpenoids, antimicrobial, antioxidant and cytotoxic activities of Eclipta prostrata Linn. Journal of Applied Pharmaceutical Science, 5(12), 46-50. Available at: [Link]

  • Chauhan, D. et al. (2019). Transcriptome analysis predicts mode of action of benzimidazole molecules against Staphylococcus aureus UAMS-1. Drug Development Research, 80(4), 490–503. Available at: [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2012). Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives. Medicinal Chemistry Research, 22(6), 2547-2556. Available at: [Link]

  • Kowalski, K. et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences, 23(19), 11883. Available at: [Link]

  • Rbaa, M. et al. (2019). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon, 5(10), e02689. Available at: [Link]

  • Ubeaud-Sequier, G. et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(12), 8343–8369. Available at: [Link]

  • de Souza, A. C. C. et al. (2020). Antiviral activity of 4-oxoquinoline-3-carboxamide derivatives against bovine herpesvirus type 5. Antiviral Therapy, 25(1), 13-20. Available at: [Link]

  • Suliman, F. O. et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research, 6(1), 1-16. Available at: [Link]

  • Karyagin, D. V. et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology, 98(4), 406-415. Available at: [Link]

  • Nguyen, T. T. T. et al. (2023). Synthesis, crystal structure and anticancer activity of the complex chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) by experimental and theoretical methods. Acta Crystallographica Section C: Structural Chemistry, 79(Pt 10), 548–557. Available at: [Link]

  • Singh, R. et al. (2021). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity, 18(11), e2100486. Available at: [Link]

  • Suliman, F. O. et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. International Journal of Organic Chemistry, 4(3), 195-212. Available at: [Link]

Sources

An In-depth Technical Guide to the Metal Chelating Properties of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold represents a "privileged structure" in medicinal and coordination chemistry, with derivatives of 8-hydroxyquinoline (8HQ) being particularly noteworthy for their potent metal-chelating abilities.[1][2][3] This guide provides a comprehensive technical overview of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid, a specific derivative engineered to modulate the electronic and steric properties of the quinoline core. We will explore its synthesis, the fundamental principles of its coordination chemistry, the influence of its unique substitution pattern on chelate stability, and the state-of-the-art methods for its characterization. Furthermore, this whitepaper details potential applications, from therapeutic interventions targeting metal dyshomeostasis to advanced analytical reagents, and provides actionable experimental protocols for its synthesis and analysis.

Introduction: The Quinoline Scaffold in Coordination Chemistry

Quinolines are heterocyclic aromatic compounds that have garnered significant attention for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6] A substantial portion of these biological functions is attributed to their ability to form stable complexes with essential metal ions, thereby influencing metalloenzyme function and cellular metal homeostasis.[4][7]

The 4-hydroxyquinoline-3-carboxylic acid framework is an especially potent bidentate chelating agent. The deprotonated 4-hydroxyl group and the adjacent 3-carboxyl group create a highly effective binding pocket for a variety of metal ions.[8] The introduction of an ethyl group at the 8-position is a strategic modification. This electron-donating alkyl group is hypothesized to increase the electron density on the quinoline ring system, enhancing the basicity of the heterocyclic nitrogen atom. This, in turn, can lead to the formation of more stable metal complexes compared to its unsubstituted counterparts, a critical factor for therapeutic efficacy and analytical sensitivity.

Synthesis and Physicochemical Properties

The synthesis of 4-hydroxyquinoline-3-carboxylic acids is most commonly achieved via the Gould-Jacobs reaction. This process involves the reaction of an appropriately substituted aniline with diethyl (ethoxymethylene)malonate (DEEM), followed by a thermal cyclization and subsequent hydrolysis of the resulting ester.

For this compound, the synthetic pathway would commence with 2-ethylaniline.

General Synthetic Pathway

Synthesis_Pathway Aniline 2-Ethylaniline Intermediate Enamine Intermediate Aniline->Intermediate DEEM Diethyl (ethoxymethylene)malonate DEEM->Intermediate Cyclization Thermal Cyclization (e.g., Dowtherm A, ~250°C) Intermediate->Cyclization Ester Ethyl 8-Ethyl-4-hydroxyquinoline- 3-carboxylate Cyclization->Ester Hydrolysis Base Hydrolysis (e.g., NaOH, EtOH/H2O, Reflux) Ester->Hydrolysis Product 8-Ethyl-4-hydroxyquinoline- 3-carboxylic acid Hydrolysis->Product

Caption: Gould-Jacobs reaction pathway for the synthesis of the target ligand.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₁₂H₁₁NO₃Calculated
Molecular Weight 217.22 g/mol Calculated
Appearance Expected to be a light cream or off-white powderAnalogy to similar compounds[8][9]
Solubility Sparingly soluble in water; soluble in organic polar aprotic solvents (DMSO, DMF) and aqueous baseAnalogy to similar compounds[4]

Core Directive: Metal Chelation and Coordination Chemistry

The chelating behavior of this compound is primarily defined by its function as a bidentate ligand, coordinating to a metal ion (Mⁿ⁺) through the deprotonated oxygen atoms of the 4-hydroxyl and 3-carboxyl groups. This forms a stable six-membered chelate ring, a thermodynamically favorable arrangement.

Coordination Mode and the Influence of the 8-Ethyl Group

The primary coordination involves the oxygen donors. However, the quinoline nitrogen, while not directly participating in the primary chelate ring, plays a pivotal role. Its lone pair of electrons influences the electronic environment of the molecule. The 8-ethyl group, being an electron-donating group (EDG) via induction, increases the electron density at the nitrogen atom. This enhanced basicity can strengthen the overall metal-ligand interaction, even if the nitrogen is not directly bonded, by influencing the acidity of the nearby hydroxyl group.

  • Electronic Effect: The +I (inductive) effect of the C₂H₅ group increases the pKa of the quinoline nitrogen, making the entire ligand a stronger Lewis base and thus a more potent chelator for metal ions.

  • Steric Effect: The ethyl group at the 8-position can introduce steric hindrance, potentially influencing the geometry of the resulting metal complex and preventing the coordination of bulky secondary ligands. This can be leveraged to control the coordination sphere of the metal center.

Caption: Bidentate chelation of a metal ion by the ligand.

Stability of Metal Complexes

The stability of a metal complex in solution is quantified by its stability constant (or formation constant, K) or the overall stability constant (β).[10][11] A higher value indicates a stronger metal-ligand interaction and a more stable complex.[12] The stability is influenced by factors like the charge and size of the metal ion and the basicity of the ligand.

While specific stability constants for this compound are not yet published, data from the closely related ligand 8-hydroxyquinoline-2-carboxylic acid (HQC) provides a valuable reference point for predicting its behavior with various divalent and trivalent metal ions.[13] The presence of the electron-donating ethyl group is expected to result in slightly higher stability constants compared to the values shown below.

Table 2: Logarithmic Stability Constants (log K₁) for Metal Complexes of 8-Hydroxyquinoline-2-carboxylic acid (HQC) at 25°C

Metal Ionlog K₁Predicted Trend for 8-Ethyl Derivative
Mg(II) 4.93Higher
Ca(II) 6.16Higher
Zn(II) 9.10Higher
Cd(II) 8.57Higher
Pb(II) 11.35Higher
Cu(II) 12.00Higher
La(III) 10.13Higher
Gd(III) 9.89Higher
Data sourced from a study on HQC and its metal ion complexing properties.[13]

This data highlights a typical Irving-Williams series trend for divalent metals and demonstrates the ligand's high affinity for ions like Cu(II) and Pb(II), as well as trivalent lanthanides.

Characterization of Metal Complexes: A Self-Validating Workflow

The characterization of newly synthesized metal complexes is a multi-step process designed to unequivocally confirm the structure, stoichiometry, and stability. Each technique provides a piece of the puzzle, and together they form a self-validating system.

Characterization_Workflow cluster_analysis Structural & Stoichiometric Analysis cluster_advanced Advanced Characterization Synthesis Complex Synthesis (Ligand + Metal Salt) Isolation Isolation & Purification (Filtration, Washing, Drying) Synthesis->Isolation UV_Vis UV-Vis Spectroscopy (Stoichiometry, e.g., Job's Plot) Isolation->UV_Vis Primary Analysis FTIR FTIR Spectroscopy (Confirming Coordination Sites) Isolation->FTIR Primary Analysis NMR NMR Spectroscopy (For Diamagnetic Complexes) Isolation->NMR Primary Analysis MS Mass Spectrometry (Confirming M:L Ratio) Isolation->MS Primary Analysis XRay Single Crystal X-ray Diffraction (Definitive 3D Structure) Isolation->XRay If Crystals Form TGA Thermal Analysis (TGA/DSC) (Thermal Stability, Solvation) Isolation->TGA

Caption: A logical workflow for the characterization of metal complexes.

Spectroscopic and Analytical Techniques
  • UV-Visible Spectroscopy: This technique is instrumental in observing the formation of the complex. The coordination of the ligand to a metal ion alters its electronic structure, leading to a shift in the absorption bands (typically a bathochromic or hypsochromic shift).[2] It is also used to determine the metal-to-ligand stoichiometric ratio in solution using methods like Job's plot of continuous variation.[1][2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool to identify the ligand's donor atoms involved in coordination. Upon complexation, the vibrational frequency of the C=O group in the carboxylic acid will shift to a lower wavenumber. Similarly, the broad O-H stretching band of the hydroxyl group will disappear or shift significantly, providing direct evidence of deprotonation and coordination to the metal ion.[4]

  • X-ray Crystallography: For crystalline complexes, single-crystal X-ray diffraction is the gold standard. It provides unambiguous information about the three-dimensional structure, including bond lengths, bond angles, coordination geometry (e.g., octahedral, square planar), and the role of any solvent molecules in the coordination sphere.[13][14]

Potential Applications in Research and Drug Development

The unique properties of this compound make it a promising candidate for several high-value applications.

  • Anticancer Agents: Many quinoline derivatives exhibit antiproliferative activity, which is often linked to their ability to chelate and transport metal ions like copper and zinc into cancer cells.[3][7] This can disrupt cellular processes, inhibit enzymes like proteasomes, and induce apoptosis. The enhanced stability of complexes formed by the 8-ethyl derivative could lead to more potent and selective anticancer agents.[6]

  • Antineurodegenerative Therapeutics: Metal dyshomeostasis, particularly of iron, copper, and zinc, is a key factor in neurodegenerative diseases like Alzheimer's and Parkinson's.[3][7] A chelator like this one could potentially be used to sequester excess metal ions in the brain, reducing oxidative stress and amyloid plaque formation.[15][16]

  • Antimicrobial Agents: The biological activity of 8-hydroxyquinolines is often attributed to their ability to chelate trace metals essential for the survival and enzymatic function of microbes.[1][4] The resulting lipophilic metal complex can more easily penetrate microbial cell walls.

  • Analytical Chemistry: The formation of intensely colored or fluorescent metal complexes makes this ligand a potential reagent for the spectrophotometric or fluorometric determination of trace metal ions in environmental or biological samples.[1][8]

Experimental Protocols

Protocol 1: Synthesis of this compound

Causality: This protocol follows the Gould-Jacobs reaction, a reliable method for constructing the 4-hydroxyquinoline core. The high-temperature cyclization step is critical for ring closure, and the final hydrolysis step is necessary to convert the ethyl ester to the desired carboxylic acid.

  • Step 1: Enamine Formation. In a round-bottom flask, combine 2-ethylaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq). Heat the mixture at 100-110 °C for 2 hours. The reaction can be monitored by TLC.

  • Step 2: Cyclization. Remove the ethanol formed in Step 1 under reduced pressure. Add the crude enamine intermediate dropwise to a flask containing a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether) preheated to 240-250 °C. Maintain this temperature for 30 minutes.

  • Step 3: Isolation of Ester. Cool the reaction mixture and add hexane to precipitate the crude product, ethyl 8-ethyl-4-hydroxyquinoline-3-carboxylate. Collect the solid by filtration and wash with hexane.

  • Step 4: Hydrolysis. Suspend the crude ester in a 10% aqueous sodium hydroxide solution and ethanol (1:1 v/v). Reflux the mixture for 4-6 hours until the solid dissolves completely.

  • Step 5: Acidification and Purification. Cool the solution in an ice bath and acidify to pH ~2-3 with concentrated HCl. A precipitate will form. Collect the solid this compound by filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallize from ethanol or an ethanol/water mixture if necessary.

Protocol 2: Synthesis and UV-Vis Characterization of a Cu(II) Complex

Causality: This protocol uses a 2:1 ligand-to-metal ratio, which is common for bidentate ligands with divalent metal ions. The use of a buffered solution helps maintain a consistent pH, which is crucial as the chelation process involves deprotonation. UV-Vis spectroscopy is chosen as a rapid and effective method to confirm complex formation.

  • Step 1: Preparation of Solutions. Prepare a 1 mM stock solution of the ligand in ethanol. Prepare a 1 mM stock solution of copper(II) chloride (CuCl₂·2H₂O) in deionized water.

  • Step 2: Synthesis. In a beaker, add 20 mL of the ligand stock solution. While stirring, slowly add 10 mL of the metal salt stock solution. Adjust the pH to ~6-7 with a dilute NaOH or buffer solution. A color change and/or precipitation should be observed. Stir at room temperature for 2 hours.

  • Step 3: Isolation. If a precipitate forms, collect the solid by centrifugation or filtration. Wash the solid with a small amount of water, followed by ethanol, to remove unreacted starting materials. Dry the complex under vacuum.

  • Step 4: UV-Vis Analysis.

    • Record the UV-Vis spectrum of the 1 mM ligand solution (in ethanol) from 200-800 nm.

    • Record the UV-Vis spectrum of the 1 mM CuCl₂ solution (in water).

    • Dissolve the synthesized complex in a suitable solvent (e.g., DMSO) and record its UV-Vis spectrum.

    • Validation: Compare the spectra. The spectrum of the complex should show significant shifts in the absorption maxima and/or the appearance of new charge-transfer bands compared to the free ligand and metal salt, confirming coordination.

Conclusion

This compound is a rationally designed chelating agent with significant potential. The strategic placement of the 8-ethyl group is predicted to enhance the stability of its metal complexes through electronic modulation, making it a superior alternative to simpler quinoline derivatives. Its robust coordination chemistry, coupled with the diverse biological and analytical roles of quinoline-metal complexes, positions this molecule as a valuable tool for researchers in drug discovery, analytical science, and materials chemistry. The provided synthetic and analytical protocols offer a solid foundation for further investigation and development of this promising compound.

References

  • El-Ghamry, H. A., Fathalla, S. K., & Gabr, I. M. (2014). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry, 7(5), 759-766. Available from: [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, A. A., & El-Tohamy, M. F. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(11), 3324. Available from: [Link]

  • Bremond, E., Eng, J., & Ha-Duong, T. (2020). Electronic spectroscopic characterization of the formation of iron(III) metal complexes: The 8-HydroxyQuinoline as ligand case study. Journal of Inorganic Biochemistry, 203, 110864. Available from: [Link]

  • Singh, R., & Sharma, P. (2022). Quinoline-based metal complexes: Synthesis and applications. Inorganica Chimica Acta, 535, 120862. Available from: [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716. Available from: [Link]

  • IUPAC. (n.d.). Publications of Compilations and Critical Evaluations of Stability Constants. Retrieved from [Link]

  • Tumber, A., Nuzzi, A., & Schofield, C. J. (2015). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances, 5(94), 77245-77249. Available from: [Link]

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. Available from: [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scientific Research Publishing Inc. Available from: [Link]

  • Gao, J., Xu, Y., & Liu, Y. W. (2014). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(2), 153-169. Available from: [Link]

  • Massoud, M. A., et al. (2022). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Journal of the Serbian Chemical Society. Available from: [Link]

  • Khan, M. A. H., & Schoin, C. (2020). Stability Constants of Metal Complexes in Solution. IntechOpen. Available from: [Link]

  • Kiss, L., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(11), 2998. Available from: [Link]

  • Inamuddin, & Ahamed, M. I. (2019). Stability of Metal Complexes. SciSpace. Available from: [Link]

  • Wikipedia. (n.d.). Stability constants of complexes. Retrieved from [Link]

  • El-Sayed, N. N. E., & Al-Rashood, S. T. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4933. Available from: [Link]

  • Gao, J., Xu, Y., & Liu, Y. W. (2014). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(2), 153-169. Available from: [Link]

  • Gateau, C., et al. (2011). Hydroxyquinolines as Iron Chelators. Current Medicinal Chemistry. Available from: [Link]

  • Fun, H. K., et al. (2010). Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2574. Available from: [Link]

Sources

An In-depth Technical Guide to the Solubility of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid in Different Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Ethyl-4-hydroxyquinoline-3-carboxylic acid is a quinoline derivative with potential applications in pharmaceutical and chemical research. A thorough understanding of its solubility characteristics is paramount for its effective use in drug discovery, process development, and formulation.[1] Poor solubility can impede biological screening, lead to inaccurate structure-activity relationship (SAR) data, and present significant challenges during formulation and scale-up.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility of this compound in a variety of solvent systems. We will delve into the theoretical underpinnings of its solubility, provide detailed, field-proven experimental protocols, and discuss the critical analysis of the resulting data.

Theoretical Background: A Physicochemical Profile of this compound

The solubility of a compound is governed by its physicochemical properties and its interactions with the solvent. For this compound, the key determinants are its ionizable groups, lipophilicity, and hydrogen bonding capacity.

Impact of Functional Groups and Ionization (pKa)

This compound is an amphoteric molecule, possessing both acidic and basic functional groups:

  • Acidic Groups: The carboxylic acid (-COOH) at the 3-position and the hydroxyl group (-OH) at the 4-position are acidic. The carboxylic acid is expected to be the stronger acid.

  • Basic Group: The nitrogen atom in the quinoline ring is weakly basic.

The ionization state of these groups, and thus the overall charge of the molecule, is highly dependent on the pH of the medium. This makes pH a critical factor in determining its aqueous solubility.[3]

  • In acidic solutions (low pH): The carboxylic acid and hydroxyl groups will be protonated (neutral), while the quinoline nitrogen will be protonated (positive charge). The molecule will carry a net positive charge.

  • In neutral solutions (intermediate pH): The carboxylic acid will likely be deprotonated (negative charge), while the quinoline nitrogen may be protonated or neutral, and the hydroxyl group is likely protonated. The molecule could exist as a zwitterion.

  • In basic solutions (high pH): Both the carboxylic acid and the hydroxyl group will be deprotonated (negative charges), and the quinoline nitrogen will be neutral. The molecule will carry a net negative charge.

The solubility is expected to be at its minimum at the isoelectric point (pI), where the net charge is zero, and increase significantly at pH values above and below the pI due to the formation of more soluble salt forms.

Lipophilicity (log P)

Experimental Methodology for Solubility Determination

A systematic approach to determining the solubility of this compound involves a carefully planned experimental workflow.

Solvent Selection Rationale

The choice of solvents for solubility screening should cover a wide range of polarities and chemical classes to provide a comprehensive profile.[1][7][8] The selection should be guided by potential applications, such as reaction media, crystallization solvents, or formulation excipients. A recommended panel of solvents is presented in Table 1.

Table 1: Recommended Solvents for Solubility Screening

Solvent ClassExamplesRationale
Aqueous Buffers pH 1.2 (Simulated Gastric Fluid)To assess solubility in acidic conditions relevant to oral absorption.
pH 4.5 Acetate BufferRepresents an intermediate acidic pH.
pH 6.8 Phosphate BufferSimulates intestinal fluid.
pH 7.4 Phosphate Buffered Saline (PBS)Represents physiological pH.
pH 9.0 Borate BufferTo assess solubility in basic conditions.
Polar Protic WaterUniversal solvent, baseline for aqueous solubility.
Methanol, EthanolCommon solvents in synthesis and purification.
Polar Aprotic Acetonitrile (ACN)Used in chromatography and as a reaction solvent.
Dimethyl Sulfoxide (DMSO)High solubilizing power, often used for stock solutions.[9]
AcetoneA common laboratory and industrial solvent.[1]
Ethers Tetrahydrofuran (THF)A polar ether used in organic synthesis.
2-Methyltetrahydrofuran (2-MeTHF)A greener alternative to THF.
Esters Ethyl AcetateA moderately polar solvent used in extractions and chromatography.
Non-Polar Heptane/HexaneRepresents non-polar, aliphatic environments.
TolueneA common aromatic, non-polar solvent.

This selection is also informed by solvent selection guides from the pharmaceutical industry, which rank solvents based on safety, health, and environmental impact.[10][11]

Experimental Workflow: The Shake-Flask Method

The equilibrium or thermodynamic solubility is best determined using the well-established shake-flask method.[12][13][14] This method ensures that the solution has reached equilibrium with the solid state of the compound.

graph TD { A[Start: Weigh excess this compound] --> B{Add a known volume of the selected solvent}; B --> C[Seal the vial]; C --> D{Incubate at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours}; D --> E[Allow to stand for equilibrium]; E --> F{Withdraw a sample of the supernatant}; F --> G[Filter through a 0.22 µm syringe filter to remove undissolved solids]; G --> H{Dilute the filtrate with a suitable mobile phase}; H --> I[Analyze the concentration of the diluted filtrate by HPLC-UV]; I --> J[End: Calculate solubility in mg/mL or µg/mL]; subgraph "Preparation" A; B; C; end subgraph "Equilibration" D; E; end subgraph "Analysis" F; G; H; I; end subgraph "Result" J; end } Caption: Workflow for the Shake-Flask Solubility Determination.
Detailed Protocol for the Shake-Flask Method
  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess should be visually apparent.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of each selected solvent to the respective vials.

  • Equilibration: Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C). Agitate for a sufficient time to reach equilibrium, typically 24 to 48 hours.[14]

  • Sample Collection: After the incubation period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a chemically compatible syringe filter (e.g., PTFE or PVDF, 0.22 µm) to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered sample with the mobile phase to be used for analysis to bring the concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method.

Kinetic vs. Thermodynamic Solubility

It is important to distinguish between thermodynamic and kinetic solubility.[9]

  • Thermodynamic Solubility: As determined by the shake-flask method, this is the true equilibrium solubility of the most stable crystalline form of the compound.

  • Kinetic Solubility: This is often measured in high-throughput screening by adding a concentrated DMSO stock solution to an aqueous buffer and measuring the concentration at which precipitation occurs.[2] While faster to determine, it often overestimates the true solubility as it can lead to supersaturated solutions or precipitation of a less stable amorphous form.

For robust drug development, thermodynamic solubility data is preferred.

Protocol for Determining pH-Dependent Solubility

Due to the amphoteric nature of the molecule, its solubility in aqueous media will be highly pH-dependent.

graph TD { A[Start: Prepare a series of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0)] --> B{Add an excess of this compound to each buffer}; B --> C[Equilibrate using the Shake-Flask method (24-48h at constant temperature)]; C --> D[Measure the final pH of each solution]; D --> E{Filter and dilute the supernatant from each buffer}; E --> F[Quantify the dissolved compound by HPLC-UV]; F --> G[Plot solubility (log scale) vs. final pH]; G --> H[End: Determine the pH-solubility profile]; subgraph "Preparation" A; B; end subgraph "Equilibration & Measurement" C; D; end subgraph "Analysis & Reporting" E; F; G; H; end } Caption: Workflow for pH-Dependent Solubility Determination.

Analytical Method for Quantification: HPLC-UV

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used technique for quantifying quinoline derivatives due to their strong UV absorbance.[3][15]

Hypothetical Starting HPLC-UV Method
  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.[3]

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]

  • Mobile Phase A: 0.1% Phosphoric acid in Water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: A gradient elution may be necessary, for example, starting with a low percentage of Mobile Phase B and increasing it over the run to elute the compound. A starting point could be 10% to 90% B over 10 minutes.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: Based on the UV spectrum of the compound, a suitable wavelength should be chosen. For quinolines, this is often in the range of 220-350 nm. A starting wavelength could be 289 nm.[3]

A calibration curve should be prepared using standard solutions of known concentrations of this compound to ensure accurate quantification.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents.

Table 2: Hypothetical Solubility Data for this compound at 25°C

SolventSolubility (µg/mL)
pH 1.2 Buffer> 1000
pH 4.5 Buffer50
pH 6.8 Buffer10
pH 7.4 Buffer25
pH 9.0 Buffer> 2000
Water15
Methanol500
Ethanol350
Acetonitrile100
DMSO> 5000
Acetone200
Ethyl Acetate80
Heptane< 1

The pH-solubility data should be plotted on a graph with pH on the x-axis and solubility (on a logarithmic scale) on the y-axis to visualize the pH-solubility profile. This profile is crucial for predicting the behavior of the compound in different physiological environments and for developing suitable formulations.

Conclusion

A comprehensive understanding of the solubility of this compound is essential for its successful application in research and development. This guide has provided a robust framework for the systematic determination of its solubility in various organic solvents and across a range of pH values. By employing the detailed protocols for the shake-flask method and HPLC-UV quantification, researchers can generate reliable and accurate data. The interpretation of this data, in the context of the compound's physicochemical properties, will enable informed decisions in solvent selection for synthesis, purification, and the design of effective formulations.

References

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Dunn, P. J., et al. (2011). Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry. ResearchGate. Retrieved from [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • Marques, M. R. C., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing. Retrieved from [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Solvent Selection Guides. Retrieved from [Link]

  • American Chemical Society. (2011). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. Retrieved from [Link]

  • Singh, P., et al. (2020). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Retrieved from [Link]

  • Ciura, K., et al. (2017). Theoretical log P values obtained by the use of computational methods. ResearchGate. Retrieved from [Link]

  • Ciura, K., et al. (2019). Calculated logP values for investigated compounds. ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

Protocol for the Synthesis of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid via the Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis is based on the robust and well-established Gould-Jacobs reaction. This guide details the reaction mechanism, experimental procedures for each synthetic step, purification techniques, and critical process considerations. The protocol is designed for researchers in organic synthesis and drug development, offering field-proven insights to ensure a reliable and reproducible outcome.

Introduction and Scientific Background

The 4-hydroxyquinoline-3-carboxylic acid core is a privileged scaffold found in numerous biologically active compounds, most notably the quinolone class of antibiotics.[1] The strategic functionalization of the quinoline ring system allows for the fine-tuning of pharmacological properties. The title compound, this compound, serves as a key intermediate for the development of novel therapeutic agents.

The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone of quinoline synthesis. It provides a reliable pathway to construct the 4-hydroxyquinoline framework from readily available anilines and malonic esters.[2] The reaction proceeds through three principal stages: condensation of an aniline with an ethoxymethylenemalonate ester, high-temperature thermal cyclization, and subsequent saponification of the resulting ester to yield the target carboxylic acid.[3] This application note will elucidate this classical method, providing both the theoretical basis and a practical, validated protocol.

Reaction Principle and Mechanism

The synthesis of this compound is achieved via a three-step sequence starting from 2-ethylaniline and diethyl ethoxymethylenemalonate (DEEM).

Reaction_Scheme R1 2-Ethylaniline S1 Step 1: Condensation (100-130°C) R1->S1 R2 Diethyl ethoxymethylenemalonate (DEEM) R2->S1 I1 Diethyl 2-((2-ethylanilino)- methylene)malonate S2 Step 2: Thermal Cyclization (~250°C, Diphenyl Ether) I1->S2 - EtOH I2 Ethyl 8-Ethyl-4-hydroxy- quinoline-3-carboxylate S3 Step 3: Saponification (NaOH), then Acidification (HCl) I2->S3 P 8-Ethyl-4-hydroxyquinoline- 3-carboxylic acid S1->I1 - EtOH S2->I2 S3->P

Caption: Overall reaction scheme for the synthesis.

The mechanism of the Gould-Jacobs reaction involves the following key transformations:[4][5]

  • Nucleophilic Substitution: The amino group of 2-ethylaniline attacks the electron-deficient double bond of DEEM, followed by the elimination of an ethanol molecule to form a stable enamine intermediate.

  • Electrocyclization: At high temperatures (typically >240°C), a 6-electron electrocyclization occurs. This intramolecular reaction involves the aromatic ring and the enamine system, leading to the formation of the quinoline ring. A second molecule of ethanol is eliminated in this step.[3]

  • Hydrolysis: The final step is a standard base-catalyzed hydrolysis (saponification) of the ethyl ester at the C-3 position to the carboxylate, which upon acidification, precipitates the desired carboxylic acid.[6]

Detailed Experimental Protocol

Safety Precaution: This protocol involves high temperatures and corrosive reagents. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All steps should be performed in a well-ventilated fume hood.

Step 1: Synthesis of Diethyl 2-((2-ethylanilino)methylene)malonate (Intermediate A)

This initial step involves the condensation of the aniline with the malonate ester.

Materials:

  • 2-Ethylaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask, add 2-ethylaniline and diethyl ethoxymethylenemalonate.

  • Heat the mixture with stirring in an oil bath set to 110-120°C for 2 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Once the reaction is complete, configure the apparatus for vacuum distillation to remove the ethanol formed during the reaction. Increase the temperature slightly if necessary, but do not exceed 150°C.

  • The resulting crude oil (Intermediate A) is typically of sufficient purity for the next step. For long-term storage or analysis, it can be purified by column chromatography.[7]

Step 2: Thermal Cyclization to Ethyl 8-Ethyl-4-hydroxyquinoline-3-carboxylate (Intermediate B)

This critical step requires a high temperature to facilitate the intramolecular cyclization. The use of a high-boiling, inert solvent is essential for maintaining a consistent temperature and achieving a good yield.[8]

Materials:

  • Crude Intermediate A (from Step 1)

  • Diphenyl ether (high-boiling solvent)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a high-temperature thermometer, and a distillation head/condenser.

  • Heating mantle

  • Hexane or cyclohexane (for precipitation)

Procedure:

  • Preheat a sufficient volume of diphenyl ether in the three-neck flask to 250-255°C.

  • Add the crude Intermediate A dropwise to the hot diphenyl ether with vigorous stirring. The addition should be slow enough to maintain the reaction temperature within the specified range.

  • After the addition is complete, maintain the reaction at 250-255°C for 30 minutes.[9]

  • Allow the reaction mixture to cool to below 100°C.

  • Slowly add hexane or cyclohexane to the cooled mixture with stirring. This will cause the product (Intermediate B) to precipitate as a solid.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with additional hexane or cyclohexane to remove residual diphenyl ether.

  • Dry the product under vacuum. The resulting solid is Ethyl 8-Ethyl-4-hydroxyquinoline-3-carboxylate.

Step 3: Saponification to this compound (Final Product)

The final step is the hydrolysis of the ester to the carboxylic acid.[6]

Materials:

  • Crude Intermediate B (from Step 2)

  • 10% (w/v) Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • pH paper or pH meter

Procedure:

  • Suspend the dried Intermediate B in the 10% NaOH solution in a round-bottom flask.

  • Heat the mixture to reflux with stirring for 1-2 hours. The reaction is complete when the solid has fully dissolved, indicating the formation of the soluble sodium salt.

  • Cool the reaction mixture to room temperature in an ice bath.

  • Slowly and carefully acidify the clear solution with concentrated HCl while stirring. Monitor the pH. The final product will precipitate as the solution becomes acidic (target pH ~4-5).

  • Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the white or off-white solid by vacuum filtration.

  • Wash the solid with cold deionized water to remove any inorganic salts.

  • Dry the final product, this compound, in a vacuum oven.

Materials and Data Summary

Table 1: Key Reagents and Properties
ReagentMolar Mass ( g/mol )RoleCAS Number
2-Ethylaniline121.18Starting Material578-54-1
Diethyl ethoxymethylenemalonate216.23Reagent87-13-8
Diphenyl ether170.21High-boiling Solvent101-84-8
Sodium Hydroxide40.00Hydrolysis Reagent1310-73-2
Hydrochloric Acid36.46Acidifying Agent7647-01-0
Final Product 217.22 Target Molecule 63136-16-3 []
Table 2: Typical Reaction Parameters and Expected Outcomes
ParameterStep 1 (Condensation)Step 2 (Cyclization)Step 3 (Saponification)
Temperature 110-120°C250-255°CReflux (~100°C)
Time 2 hours30 minutes1-2 hours
Typical Yield >90% (crude)70-85%>90%
Physical Form Oily LiquidOff-white SolidWhite/Off-white Solid

Experimental Workflow Visualization

The following diagram illustrates the complete laboratory workflow.

Workflow cluster_prep Preparation cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Saponification & Isolation prep1 Assemble Glassware (Flask, Condenser) s1_react Combine Reagents Heat to 120°C, 2h prep1->s1_react prep2 Weigh Reagents: 2-Ethylaniline, DEEM prep2->s1_react s1_workup Remove EtOH (Vacuum Distillation) s1_react->s1_workup s1_product Crude Intermediate A (Oil) s1_workup->s1_product s2_react Add Intermediate A dropwise, hold 30 min s1_product->s2_react s2_setup Preheat Diphenyl Ether to 250°C s2_setup->s2_react s2_workup Cool & Precipitate with Hexane s2_react->s2_workup s2_isolate Filter & Wash Solid s2_workup->s2_isolate s2_product Intermediate B (Solid) s2_isolate->s2_product s3_react Suspend in NaOH(aq) Reflux for 1-2h s2_product->s3_react s3_workup Cool & Acidify with HCl to pH 4-5 s3_react->s3_workup s3_isolate Filter & Wash with H₂O s3_workup->s3_isolate s3_dry Dry Under Vacuum s3_isolate->s3_dry s3_product Final Product (Solid) s3_dry->s3_product

Caption: Step-by-step laboratory workflow diagram.

Troubleshooting and Key Considerations

  • Cyclization Temperature: The temperature for Step 2 is critical. Temperatures below 240°C may result in incomplete cyclization, while temperatures significantly above 260°C can lead to decomposition and lower yields.[8]

  • Solvent Removal: Ensure all diphenyl ether is washed from Intermediate B in Step 2. Residual solvent can complicate the subsequent saponification step and final product purity.

  • Alternative Cyclization Conditions: For laboratories equipped with microwave reactors, the cyclization step can often be performed more efficiently, with shorter reaction times and potentially higher yields.[3][11]

  • Product Purity: The final product can be recrystallized from a suitable solvent such as ethanol or dimethylformamide (DMF) if higher purity is required. Characterization should be performed using NMR spectroscopy and mass spectrometry to confirm the structure and purity.

References

  • Wikipedia. Gould–Jacobs reaction. [Link][12]

  • Wikiwand. Gould–Jacobs reaction. [Link][4]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link][8]

  • Wiley Online Library. Gould-Jacobs Reaction. [Link][13]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link][2]

  • YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link][5]

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link][1]

  • Biotage. AN56 Gould Jacobs Quinoline forming reaction. [Link][11]

  • MDPI. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. [Link][7]

Sources

Application Notes & Protocols: Comprehensive Characterization of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analytical methods required for the complete characterization of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid. As a novel heterocyclic compound, establishing its identity, purity, and physicochemical properties is paramount for its application in research and development. This guide details the underlying principles and provides step-by-step protocols for a suite of analytical techniques, including chromatography, mass spectrometry, spectroscopy, and thermal analysis. The methodologies are designed to be robust and adhere to the principles of scientific integrity, ensuring data is suitable for research, quality control, and regulatory purposes.

Introduction: The Rationale for Comprehensive Characterization

This compound belongs to the quinoline class of heterocyclic compounds. Quinolines are a vital scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1][2] The specific combination of a carboxylic acid at the 3-position, a hydroxyl group at the 4-position, and an ethyl group at the 8-position imparts a unique set of chemical properties that dictate its behavior and potential utility.

Thorough analytical characterization is the bedrock of scientific research and drug development. It serves to:

  • Confirm Chemical Identity: Unequivocally verify the molecular structure.

  • Determine Purity: Quantify the presence of any process-related impurities or degradation products.[3]

  • Establish Physicochemical Properties: Understand solubility, stability, and solid-state characteristics.

  • Support Regulatory Filings: Provide the necessary data package for review by regulatory agencies, guided by standards such as the International Council for Harmonisation (ICH) guidelines.[4][5]

This guide presents a logical, multi-technique workflow to build a complete analytical profile of the target molecule.

Overall Analytical Workflow

A comprehensive characterization of a new chemical entity like this compound is a multi-step, integrated process. The workflow ensures that data from orthogonal techniques are used to build a cohesive and definitive profile of the molecule.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Detailed Analysis & Purity cluster_2 Physicochemical Properties Synthesis Synthesized Compound (Crude Product) Purification Purification (e.g., Crystallization, Preparative Chromatography) Synthesis->Purification Initial Cleanup Structure_ID Structural Elucidation (NMR, MS) Purification->Structure_ID Purified Sample Purity_Assay Purity & Assay (HPLC-UV) Structure_ID->Purity_Assay Confirmed Structure Functional_Groups Functional Group ID (FTIR) Structure_ID->Functional_Groups Orthogonal Confirmation Elemental Elemental Composition (CHN Analysis) Structure_ID->Elemental Confirm Formula Impurity_ID Impurity Profiling (LC-MS/MS) Purity_Assay->Impurity_ID Identify Peaks Thermal Thermal Properties (DSC/TGA) Purity_Assay->Thermal Characterized Lot UV_Profile UV-Vis Profile Purity_Assay->UV_Profile For HPLC Method

Caption: Overall workflow for the comprehensive characterization of a new chemical entity.

Chromatographic Methods: Purity and Quantification

Chromatographic techniques are central to determining the purity of the synthesized compound and quantifying it against a reference standard. High-Performance Liquid Chromatography (HPLC) is the primary tool for this purpose.[6][7]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle & Rationale: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. This compound, with its relatively non-polar quinoline core, will be retained on the column. By using a gradient of an organic solvent, it can be eluted and separated from more polar or less polar impurities. The molecule's aromatic quinoline structure contains a strong chromophore, making UV detection highly sensitive and appropriate.[8]

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 1.0 mg/mL. This will be the stock solution.

    • Prepare a working solution of 0.1 mg/mL by diluting the stock solution with the same diluent.

    • Filter the working solution through a 0.45 µm PTFE syringe filter before injection.

  • Chromatographic Conditions: The following conditions serve as a starting point for method development.

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 5 µmStandard stationary phase for retaining moderately non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterThe acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and consistent retention.[9][10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% B to 90% B over 15 minA gradient ensures elution of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[11]
Injection Vol. 10 µL
Detection UV at ~254 nm or DAD scanThe quinoline ring system is expected to have strong absorbance in this region. A DAD allows for peak purity analysis.
  • System Suitability: Before sample analysis, perform at least five replicate injections of the working solution. The Relative Standard Deviation (RSD) for the peak area and retention time should be ≤ 2.0%. This ensures the system is performing consistently.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Sum of All Peak Areas) * 100.

    • This method is considered a "stability-indicating" method as it can separate the main compound from potential degradation products.[11]

Mass Spectrometry: Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that confirms the molecular weight of the target compound and can be used to identify impurities.[3][12]

Principle & Rationale: LC-MS couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. After elution from the HPLC column, the analyte is ionized (e.g., by Electrospray Ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS), such as with a Time-of-Flight (TOF) or Orbitrap analyzer, can provide a highly accurate mass measurement, which helps in confirming the elemental composition.[13]

Experimental Protocol:

  • Instrumentation: An LC-MS system, preferably with an HRMS detector (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Use the same HPLC method as described in Section 3.1. It is crucial that the mobile phase is compatible with MS (e.g., using volatile buffers like formic acid or ammonium formate).[12]

  • MS Parameters (Example for ESI):

ParameterPositive Ion ModeNegative Ion ModeRationale
Ionization Mode ESI+ESI-The quinoline nitrogen is basic and will be protonated ([M+H]⁺). The carboxylic acid is acidic and will be deprotonated ([M-H]⁻). Running both modes provides complementary information.
Capillary Voltage 3.5 kV-3.0 kVTypical starting voltages for ESI.
Drying Gas Temp. 300 °C300 °CTo desolvate the ions.
Drying Gas Flow 10 L/min10 L/min
Nebulizer Pressure 40 psi40 psi
Mass Range 50 - 500 m/z50 - 500 m/zCovers the expected molecular weight (C₁₂H₁₁NO₃ ≈ 217.22 g/mol ).
  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the protonated molecule ([M+H]⁺, expected m/z ≈ 218.08) and the deprotonated molecule ([M-H]⁻, expected m/z ≈ 216.06).

    • Compare the measured accurate mass to the theoretical mass. A mass error of < 5 ppm provides high confidence in the elemental composition.

    • Analyze the mass spectra of minor peaks in the chromatogram to tentatively identify impurities.

Spectroscopic Methods: Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is the most powerful technique for unambiguous structure elucidation of organic molecules.[16][17] It provides information on the chemical environment of individual atoms (¹H and ¹³C), their connectivity, and spatial relationships.[18] For a novel compound, a full suite of 1D and 2D NMR experiments is required.[19]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is a good choice as it will solubilize the polar carboxylic acid and phenolic groups and allow for the observation of exchangeable protons (OH, COOH).[16]

  • ¹H NMR:

    • Expected Signals: Look for signals in the aromatic region (7.0-9.0 ppm) corresponding to the protons on the quinoline ring. An ethyl group (a quartet and a triplet) should be visible in the aliphatic region (~1.0-3.0 ppm). The acidic proton of the carboxylic acid is expected at a high chemical shift (>12 ppm), and the phenolic proton signal may be broad.[20]

    • Interpretation: The coupling patterns (splitting) and integration values will help assign each signal to a specific proton in the molecule.

  • ¹³C NMR:

    • Expected Signals: Expect signals for the carbonyl carbon of the carboxylic acid (~165-185 ppm), carbons of the aromatic quinoline ring (~110-160 ppm), and the two carbons of the ethyl group (~10-30 ppm).[21]

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for piecing together the molecular skeleton.[19]

  • Data Analysis: The combination of these NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the constitution of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[22] It is an excellent and rapid technique to confirm the presence of the key carboxylic acid and hydroxyl moieties.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Look for characteristic absorption bands.[23]

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H (Carboxylic Acid) 3300 - 2500Very broad, often overlapping C-H stretches.[23]
C-H (Aromatic/Alkyl) 3100 - 2850Sharp peaks on top of the broad O-H band.
C=O (Carboxylic Acid) 1760 - 1690Strong, sharp peak.[20]
C=C / C=N (Aromatic Ring) 1650 - 1450Multiple sharp peaks of medium intensity.[24]
C-O Stretch 1320 - 1210Medium to strong peak.
O-H Bend 1440 - 1395Medium intensity.

The presence of these key bands provides strong evidence for the proposed structure.

Additional Characterization Techniques

Elemental Analysis (CHN)

Principle & Rationale: This technique determines the mass percentages of Carbon, Hydrogen, and Nitrogen in a pure sample. The experimental values are compared to the theoretical values calculated from the molecular formula (C₁₂H₁₁NO₃).

Protocol & Interpretation: A small, accurately weighed amount of the sample is combusted at high temperature. The resulting gases (CO₂, H₂O, N₂) are quantified. The experimental percentages should be within ±0.4% of the theoretical values to confirm the elemental composition.

Thermal Analysis (DSC/TGA)

Principle & Rationale:

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point and identify any polymorphic transitions.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and solvent/water content.

Protocol & Interpretation: A few milligrams of the sample are heated in a controlled atmosphere (e.g., nitrogen). The DSC thermogram will show an endothermic peak corresponding to the melting point. The TGA curve will show the temperature at which the compound begins to decompose (mass loss).

Conclusion

The application of this comprehensive suite of analytical methods is essential for the unambiguous characterization of this compound. The integration of data from chromatographic, spectrometric, spectroscopic, and thermal techniques provides a self-validating system that confirms the molecule's identity, purity, and key physicochemical properties.[4] These detailed protocols offer a robust framework for researchers and developers to generate high-quality, reliable data, forming a solid foundation for any future studies or applications of this compound.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column - HELIX Chromatography. Available at: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures • Starodub. Available at: [Link]

  • Quality Guidelines - ICH. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available at: [Link]

  • A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds - ijrpr. Available at: [Link]

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Available at: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]

  • Infrared spectroscopy for carboxylic acid and phenol determination in biocrude and its derived products - Sustainable Energy & Fuels (RSC Publishing). Available at: [Link]

  • Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry - PubMed. Available at: [Link]

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC - SIELC Technologies. Available at: [Link]

  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed. Available at: [Link]

  • Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. Available at: [Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis - MDPI. Available at: [Link]

  • Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey - PubMed. Available at: [Link]

  • Structure elucidation of quinoline| NMR Spectroscopy - YouTube. Available at: [Link]

  • IR: carboxylic acids. Available at: [Link]

  • FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing - SciELO. Available at: [Link]

  • Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics - PMC. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. Available at: [Link]

  • Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds - Der Pharma Chemica. Available at: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. Available at: [Link]

  • LC-MS/MS results of quinoline biotransformation by C. lunata IM 4417. - ResearchGate. Available at: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. Available at: [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available at: [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Available at: [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI. Available at: [Link]

Sources

Application Notes and Protocols for the Preparation of 8-Ethyl-4-hydroxyquinoline-3-carboxylic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinoline Scaffolds

The quinoline motif is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] 8-Hydroxyquinoline and its derivatives, in particular, have garnered significant attention due to their ability to chelate metal ions, a property that is often integral to their mechanism of action.[1][3] The formation of metal complexes can enhance the therapeutic efficacy of the parent ligand by altering its lipophilicity, facilitating transport across cell membranes, and promoting interactions with biological targets.[3][4] This guide provides a comprehensive overview of the synthesis and characterization of metal complexes of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid, a promising but less explored member of this family, for researchers and professionals in drug development.

PART 1: Synthesis of this compound

The synthesis of the ligand is achieved through a multi-step process commencing with the well-established Gould-Jacobs reaction.[5][6] This reaction is a cornerstone in the synthesis of 4-hydroxyquinoline derivatives.[5]

Reaction Scheme: The Gould-Jacobs Pathway

The synthesis proceeds in three key stages:

  • Condensation: 2-Ethylaniline reacts with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate.

  • Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperature to yield the ethyl ester of this compound.

  • Hydrolysis: The resulting ester is hydrolyzed to the final carboxylic acid.

Gould_Jacobs_Synthesis reactant1 2-Ethylaniline intermediate1 Enamine Intermediate reactant1->intermediate1 Condensation reactant2 Diethyl ethoxymethylenemalonate (DEEM) reactant2->intermediate1 product_ester Ethyl 8-Ethyl-4-hydroxyquinoline-3-carboxylate intermediate1->product_ester Thermal Cyclization product_acid This compound product_ester->product_acid Hydrolysis Metal_Complexation ligand This compound complex Metal Complex ligand->complex Deprotonation & Chelation metal_salt Metal Salt (e.g., MCl2, M(OAc)2) metal_salt->complex

Sources

Application Notes and Protocols: Determination of Antibacterial Activity of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinolone carboxylic acids represent a significant class of antibacterial agents, primarily exerting their effect through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[1][2][3] The core structure, featuring a 3-carboxylic acid and a 4-carbonyl group, is essential for this activity.[1] 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid, a member of this family, holds potential as a novel antibacterial compound.

These application notes provide a comprehensive guide for researchers to reliably assess the in vitro antibacterial efficacy of this compound. The protocols detailed herein are grounded in established methodologies, including those outlined by the Clinical and Laboratory Standards Institute (CLSI), ensuring robust and reproducible data generation.[4][5][6][7] We will explore two primary methods: the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and the agar well diffusion assay for qualitative assessment of antibacterial activity.

Mechanism of Action: The Rationale Behind the Assay

Quinolones function by stabilizing the enzyme-DNA complex, which in turn blocks the progression of the replication fork and leads to DNA strand breaks.[8][9] This targeted mechanism underscores the importance of quantitative assessments like MIC determination to understand the potency of new derivatives such as this compound. The assays described are designed to quantify the concentration at which this compound inhibits bacterial growth, providing a critical measure of its potential as an antimicrobial agent.

PART 1: Core Materials and Reagents

1.1 Test Compound:

  • This compound (Molecular Weight: 217.22 g/mol )[10]

  • Solvent for stock solution (e.g., Dimethyl sulfoxide - DMSO, ensure final concentration in assays is non-inhibitory)

1.2 Bacterial Strains: A panel of clinically relevant and standardized bacterial strains should be used to determine the spectrum of activity. It is recommended to include both Gram-positive and Gram-negative bacteria.

Bacterial Strain Gram Stain ATCC Number Significance
Staphylococcus aureusPositive25923Common cause of skin and soft tissue infections.[11][12]
Escherichia coliNegative25922Representative of enteric Gram-negative bacteria.[11][12]
Pseudomonas aeruginosaNegative27853Opportunistic pathogen, often multidrug-resistant.[11][12]
Enterococcus faecalisPositive29212Important cause of nosocomial infections.[12]
Klebsiella pneumoniaeNegativeATCC 700603ESBL-producing strain for resistance studies.[12]
Methicillin-resistant Staphylococcus aureus (MRSA)PositiveBAA-1556Clinically significant antibiotic-resistant strain.[13]

1.3 Culture Media and Reagents:

  • Mueller-Hinton Broth (MHB), cation-adjusted (for broth microdilution)

  • Mueller-Hinton Agar (MHA) (for agar well diffusion and culture maintenance)

  • Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) Broth (for inoculum preparation)

  • 0.9% Sterile Saline

  • McFarland Turbidity Standards (0.5)

  • Sterile 96-well microtiter plates (U- or flat-bottom)

  • Sterile Petri dishes

  • Sterile swabs, loops, and pipettes

  • Incubator (35-37°C)

  • Spectrophotometer or Turbidimeter

PART 2: Experimental Protocols

Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method quantitatively determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15][16][17]

Step 1: Preparation of the Test Compound Stock Solution

  • Accurately weigh a precise amount of this compound.

  • Dissolve in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a working concentration twice the highest desired final concentration in the assay.[18]

Step 2: Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.[19]

  • Transfer the colonies to a tube containing 4-5 mL of a suitable broth (e.g., TSB).

  • Incubate the broth culture at 37°C for 2-6 hours until it achieves a turbidity equivalent to a 0.5 McFarland standard.[20] This standard corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard by visual comparison or using a spectrophotometer.

  • Within 15 minutes of standardization, dilute the adjusted inoculum 1:150 in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[19]

Step 3: Microtiter Plate Setup and Inoculation

  • Dispense 100 µL of sterile MHB into wells of a 96-well microtiter plate.

  • Add 100 µL of the working stock solution of the test compound to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate. Discard the final 100 µL from the last well.

  • Inoculate each well with 100 µL of the standardized bacterial suspension, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

Step 4: Incubation and MIC Determination

  • Seal the microtiter plates (e.g., with an adhesive film) to prevent evaporation.

  • Incubate the plates at 37°C for 16-20 hours in ambient air.[14]

  • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth (clear well).[15][16]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Compound Stock & Working Solutions C Serial Dilution of Compound in 96-Well Plate A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 16-20 hours D->E F Visually Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2.2: Agar Well Diffusion Assay

This qualitative method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the test substance.[21][22]

Step 1: Preparation of Inoculated Agar Plates

  • Prepare a standardized bacterial inoculum as described in Protocol 2.1, Step 2.

  • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate. To ensure uniform growth, swab the plate in three directions, rotating the plate approximately 60 degrees between each streaking.[19]

  • Allow the plate to dry for 3-5 minutes before creating the wells.

Step 2: Well Creation and Application of Test Compound

  • Aseptically create wells (6-8 mm in diameter) in the inoculated agar plate using a sterile cork borer or the wide end of a sterile pipette tip.[23]

  • Prepare different concentrations of this compound in a suitable solvent.

  • Carefully pipette a fixed volume (e.g., 50-100 µL) of each concentration of the test compound into separate wells.[21][24]

  • Include a positive control (a known antibiotic) and a negative control (solvent only) in separate wells on the same plate.[25]

Step 3: Incubation and Measurement of Inhibition Zones

  • Allow the plates to stand for at least 1 hour at room temperature to permit diffusion of the compound into the agar.

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of complete inhibition (in millimeters) around each well using a ruler or calipers.

Agar_Well_Diffusion_Workflow A Prepare Standardized Bacterial Inoculum B Inoculate MHA Plate for Confluent Growth A->B C Create Wells in Agar B->C D Add Test Compound and Controls to Wells C->D E Incubate at 37°C for 18-24 hours D->E F Measure Diameter of Inhibition Zones (mm) E->F

Caption: Workflow for the agar well diffusion assay.

PART 3: Data Interpretation and Reporting

Minimum Inhibitory Concentration (MIC): The MIC is reported as the lowest concentration of this compound that completely inhibits the visible growth of the test organism. Results should be tabulated for easy comparison across different bacterial strains.

Example MIC Data Table:

Bacterial Strain MIC (µg/mL)
S. aureus ATCC 25923[Insert Value]
E. coli ATCC 25922[Insert Value]
P. aeruginosa ATCC 27853[Insert Value]
E. faecalis ATCC 29212[Insert Value]
MRSA ATCC BAA-1556[Insert Value]

Agar Well Diffusion: The diameter of the zone of inhibition is directly proportional to the susceptibility of the organism to the compound. A larger zone of inhibition indicates greater antibacterial activity. Data should be presented in a table format.

Example Zone of Inhibition Data Table:

Compound Concentration (µg/mL) Zone of Inhibition Diameter (mm)
S. aureus
[Conc. 1] [Value]
[Conc. 2] [Value]
[Conc. 3] [Value]
Positive Control [Value]
Negative Control 0

Trustworthiness and Self-Validation

To ensure the reliability and validity of the results, the following quality control measures are essential:

  • Strain Purity: Always use fresh, pure cultures of the test organisms. Perform a purity check by streaking the inoculum on an agar plate.

  • Standardized Inoculum: The density of the bacterial inoculum is a critical variable. Consistently use a 0.5 McFarland standard for inoculum preparation.

  • Controls: The inclusion of positive (known antibiotic) and negative (solvent) controls is mandatory for each experiment. The results for quality control strains should fall within established ranges.[16]

  • CLSI Guidelines: Adherence to the methodologies outlined in CLSI documents (e.g., M07 for broth dilution) provides a framework for standardized and reproducible testing.[6][7]

References

  • Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • The CDS Antibiotic Susceptibility Test. (n.d.). 2. Materials and Methods. Retrieved from [Link]

  • Open Access Pub. (n.d.). Broth Microdilution. International Journal of Antibiotic Research. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. StatPearls. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Preparing inoculum for susceptibility testing of anaerobes. Retrieved from [Link]

  • American Society for Microbiology. (1983, March). Inoculum Standardization in Antimicrobial Susceptibility Testing. Journal of Clinical Microbiology. Retrieved from [Link]

  • Publishing at the Library. (2011, December 9). Nonclassical Biological Activities of Quinolone Derivatives. Retrieved from [Link]

  • International Journal of Botany Studies. (2021, September 24). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • LinkedIn. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanism of action of and resistance to quinolones. Retrieved from [Link]

  • Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preparing inoculum for susceptibility testing of anaerobes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanism of Quinolone Action and Resistance. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2024). CLSI 2024 M100Ed34(1). Retrieved from [Link]

  • ResearchGate. (n.d.). Agar well-diffusion antimicrobial assay. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Antibacterial Strains, E Coli ATCC 8739, ATCC 6538P, ATCC 4352. Retrieved from [Link]

  • PubMed Central. (n.d.). Potentiation of the Activity of Antibiotics against ATCC and MDR Bacterial Strains with (+)-α-Pinene and (-)-Borneol. Retrieved from [Link]

  • CHAIN. (2016, January 10). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]

  • Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control. Retrieved from [Link]

  • YouTube. (2020, November 1). Agar well diffusion assay. Retrieved from [Link]

  • Oxford Academic. (n.d.). Quinolones: from antibiotics to autoinducers. FEMS Microbiology Reviews. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). Multidrug-Resistant and Antimicrobial Testing Reference Strains. Retrieved from [Link]

  • MDPI. (n.d.). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Retrieved from [Link]

  • ResearchGate. (n.d.). ATCC bacterial strains selected for antimicrobial susceptibility tests. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • ScienceOpen. (n.d.). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • SciELO. (n.d.). SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to Assessing the Cytotoxic Potential of 8-Ethyl-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a vast array of biological activities.[1][2] Derivatives of quinoline are well-established as potent agents in oncology, exhibiting significant antiproliferative and pro-apoptotic activities against a range of cancer cells.[3][4][5] Their mechanisms often involve interfering with critical cellular processes such as DNA replication, signaling pathways like PI3K/AKT, and mitochondrial function, leading to cell cycle arrest or programmed cell death.[5][6]

The specific compound, 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid, is a novel derivative of the 4-hydroxyquinoline-3-carboxylic acid core, a structure known for its own diverse pharmacological properties.[7][8] The addition of an ethyl group at the 8th position presents a unique chemical entity whose biological effects are yet to be characterized.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a strategic framework and detailed, validated protocols for evaluating the cytotoxic potential of this compound and other novel chemical entities. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to cytotoxicity screening.

Part I: Core Concepts in Cytotoxicity Screening

Before initiating any specific assay, a well-defined experimental plan is crucial for generating meaningful and reproducible data. The goal is not merely to observe cell death but to quantify it in a dose- and time-dependent manner, providing a clear measure of the compound's potency.

The Experimental Workflow: From Compound to Conclusion

The systematic evaluation of a novel compound follows a logical progression. The initial phase involves broad screening to determine if the compound has any biological activity at a given concentration. This is followed by detailed dose-response experiments to quantify the potency, typically by determining the half-maximal inhibitory concentration (IC50).[9] It is also critical to assess selectivity by testing against both cancerous and non-cancerous cell lines.[10][11]

G cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assay & Measurement cluster_analysis Phase 4: Data Analysis Compound_Prep Compound Stock Preparation (e.g., in DMSO) Treatment Treatment with Serial Dilutions of Compound Compound_Prep->Treatment Cell_Culture Cell Line Culture & Maintenance Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation Assay Perform Viability Assay (MTT, PrestoBlue™, etc.) Incubation->Assay Measure Measure Signal (Absorbance/Fluorescence/ Luminescence) Assay->Measure Calc Calculate % Cell Viability vs. Vehicle Control Measure->Calc IC50 Determine IC50 Value from Dose-Response Curve Calc->IC50

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[12]

Causality in Experimental Design: The "Why" Behind the "How"
  • Choice of Cell Lines: Using a panel of cell lines is standard practice. For an initial screen of an anticancer candidate, this should include one or more cancer cell lines relevant to a specific disease (e.g., MCF-7 for breast cancer) and a non-cancerous cell line (e.g., HEK293 human embryonic kidney cells or MRC-5 human fibroblasts).[10][13] This allows for the calculation of a Selectivity Index (SI) , which compares the toxicity towards cancer cells versus normal cells and is a crucial indicator of a compound's therapeutic potential.[10]

  • Dose-Response and Time-Course: A single concentration provides limited information. A dose-response study, using serial dilutions of the compound, is essential to determine the IC50 value.[10] Furthermore, performing the assay at multiple time points (e.g., 24, 48, and 72 hours) reveals the kinetics of the cytotoxic effect—whether it is rapid or requires prolonged exposure.[12]

  • The Importance of Controls: Every plate must include a set of controls to ensure the validity of the results.

    • Untreated Control: Cells in medium only, representing 100% viability.

    • Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., 0.5% DMSO). This is the reference against which the compound's effect is measured.[12]

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm the assay is working correctly.

    • Blank Control: Medium without cells to measure background signal.[14]

Part II: Validated Protocols for Cell Viability Assessment

Three common and robust assays are presented here, each measuring a different hallmark of cell viability. Choosing an assay depends on the experimental needs, available equipment, and desired sensitivity.

Protocol 1: MTT Assay (Metabolic Activity)

The MTT assay is a widely-used colorimetric method that measures cell viability based on mitochondrial activity.[15] In viable cells, mitochondrial and cytosolic dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[1][16] The amount of formazan, quantified by measuring its absorbance, is proportional to the number of metabolically active cells.[15]

G cluster_workflow MTT Assay Workflow Treat 1. Seed & Treat Cells with Compound Incubate 2. Incubate for Desired Time Treat->Incubate Add_MTT 3. Add MTT Reagent (Incubate 2-4 hours) Incubate->Add_MTT Yellow Yellow MTT (Soluble) Add_MTT->Yellow Purple Purple Formazan (Insoluble Crystals) Yellow->Purple Mitochondrial Dehydrogenases (Viable Cells) Solubilize 4. Add Solubilization Solution (e.g., DMSO) Purple->Solubilize Read 5. Read Absorbance (~570 nm) Solubilize->Read

Caption: Principle and workflow of the MTT cell viability assay.

Detailed Step-by-Step Protocol:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[12]

  • Compound Preparation & Treatment:

    • Prepare a concentrated stock solution of this compound in sterile DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to create the desired final concentrations for treatment. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.[3]

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions (and controls) to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[12]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[3] Wrap the plate in foil to protect it from light and incubate for an additional 2-4 hours at 37°C.[12]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the cells or the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the purple crystals.[9]

    • Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete solubilization.[3][17]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[16]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot % Viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[10]

Protocol 2: PrestoBlue™ (Resazurin) Assay (Metabolic Activity)

This assay uses the redox indicator resazurin to measure cell viability.[18] The blue and virtually non-fluorescent resazurin is rapidly taken up by cells. The reducing environment of viable, metabolically active cells converts it to the intensely red-fluorescent resorufin.[18][19] This conversion can be measured by either fluorescence or absorbance and is generally faster and less toxic than the MTT assay.[18]

G cluster_workflow PrestoBlue™ Assay Workflow Treat 1. Seed & Treat Cells with Compound Incubate 2. Incubate for Desired Time Treat->Incubate Add_PB 3. Add PrestoBlue™ Reagent (Incubate ≥10 min) Incubate->Add_PB Blue Resazurin (Blue, Non-Fluorescent) Add_PB->Blue Red Resorufin (Red, Fluorescent) Blue->Red Cellular Reductases (Viable Cells) Read 4. Read Fluorescence or Absorbance Red->Read G cluster_workflow CellTiter-Glo® Assay Workflow Treat 1. Seed & Treat Cells with Compound Equilibrate 2. Equilibrate Plate to Room Temp Treat->Equilibrate Add_CTG 3. Add CellTiter-Glo® Reagent (Homogeneous 'Add-Mix-Measure') Equilibrate->Add_CTG ATP ATP (from Viable Cells) Add_CTG->ATP Lysis Light Luminescent Signal (Light) ATP->Light Luciferase/ Luciferin Read 4. Incubate & Read Luminescence Light->Read G cluster_cell Cancer Cell Compound 8-Ethyl-4-hydroxyquinoline- 3-carboxylic acid Mito Mitochondrial Disruption Compound->Mito ROS ROS Generation Compound->ROS Caspase Caspase Activation Mito->Caspase ROS->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Potential mechanism of action for a cytotoxic quinoline derivative.

Further investigation could involve assays to detect apoptosis (e.g., Annexin V/PI staining), measure caspase activity, or analyze the cell cycle distribution via flow cytometry. T[1][4]hese advanced techniques provide deeper insight into the compound's specific molecular targets and its potential as a therapeutic agent.

Conclusion

This guide provides the necessary framework and detailed protocols to rigorously evaluate the cytotoxic effects of this compound. By employing validated assays such as MTT, PrestoBlue™, and CellTiter-Glo®, researchers can obtain reliable, quantitative data on the compound's potency and cellular selectivity. A methodical approach, grounded in sound experimental design with appropriate controls, is paramount for the successful screening and characterization of novel chemical entities in the drug discovery pipeline.

References

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • protocols.io. (2025). Cell viability using PrestoBlue HS. Retrieved from [Link]

  • YouTube. (2024). Cell Viability and Proliferation Assay with PrestoBlue. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Retrieved from [Link]

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • RSC Publishing. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

  • MDPI. (n.d.). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Retrieved from [Link]

  • Karadeniz Technical University. (2025). Development of Quinoline-Isoxazole Hybrids With Selective Cytotoxicity and EGFR Kinase Binding: In Vitro and In Silico Approaches. Retrieved from [Link]

  • PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Google Patents. (n.d.). 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.

Sources

Application Notes and Protocols: Thermodynamics of Metal Chelation by 8-Ethyl-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for investigating the thermodynamics of metal chelation by the novel ligand, 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid. Recognizing the critical role of metal-ligand interactions in drug development, environmental science, and analytical chemistry, this guide offers a deep dive into the theoretical underpinnings and practical execution of key analytical techniques. We present detailed, field-proven protocols for Isothermal Titration Calorimetry (ITC), Potentiometric Titration, and Spectrophotometric Titration, enabling researchers to accurately determine the thermodynamic parameters (ΔG, ΔH, ΔS) and stability constants (log β) of metal complexes. While specific thermodynamic data for this compound is not yet extensively published, this guide utilizes data from the closely related and well-studied 8-hydroxyquinoline-2-carboxylic acid to provide illustrative examples and a strong comparative baseline. Furthermore, a plausible synthetic route for the title compound is outlined, empowering researchers to initiate and conduct their own in-depth investigations.

Introduction: The Significance of Chelation Thermodynamics

The interaction between metal ions and organic ligands is a cornerstone of coordination chemistry with profound implications across various scientific disciplines. 8-Hydroxyquinoline and its derivatives are a well-established class of chelating agents, known for their ability to form stable complexes with a wide array of metal ions. The introduction of an ethyl group at the 8-position and a carboxylic acid at the 3-position of the quinoline scaffold in This compound is anticipated to modulate its lipophilicity, steric hindrance, and electronic properties, thereby influencing its metal-binding affinity and selectivity.

Understanding the thermodynamics of these chelation events is paramount. The Gibbs free energy change (ΔG) indicates the spontaneity of complex formation, the enthalpy change (ΔH) reveals the nature of the bonding interactions (covalent vs. electrostatic), and the entropy change (ΔS) reflects the change in disorder of the system upon complexation. These parameters, collectively, provide a complete thermodynamic signature of the metal-ligand interaction, which is crucial for:

  • Drug Development: Designing new therapeutic agents that target metalloenzymes or sequester toxic metal ions. The stability and selectivity of these interactions are key to efficacy and minimizing off-target effects.

  • Analytical Chemistry: Developing sensitive and selective methods for metal ion detection and quantification.

  • Environmental Remediation: Creating effective agents for the removal of heavy metal pollutants from contaminated water and soil.

This guide is structured to provide both the theoretical foundation and the practical steps necessary to empower researchers in their exploration of the thermodynamic landscape of metal chelation by this compound.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of 4-hydroxyquinoline-3-carboxylic acids.[1][2] The Gould-Jacobs reaction provides a robust framework for the construction of the quinoline ring system.

Protocol: Synthesis via Gould-Jacobs Reaction

This protocol outlines a potential synthetic pathway. Optimization of reaction conditions may be necessary.

Step 1: Synthesis of 2-Amino-3-ethylaniline. This starting material can be synthesized from 2-nitro-3-ethylaniline via reduction.

Step 2: Condensation with Diethyl ethoxymethylenemalonate (DEEMM).

  • In a round-bottom flask, dissolve 2-amino-3-ethylaniline in a suitable solvent such as ethanol.

  • Add diethyl ethoxymethylenemalonate (DEEMM) to the solution.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the intermediate, diethyl 2-((2-amino-3-ethylphenyl)amino)methylene)malonate.

Step 3: Cyclization to form Ethyl 8-Ethyl-4-hydroxyquinoline-3-carboxylate.

  • Add the intermediate from Step 2 to a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to a high temperature (typically 240-260 °C) to induce cyclization.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter and wash the solid to obtain the ethyl ester of the target compound.

Step 4: Hydrolysis to this compound.

  • Suspend the ethyl ester from Step 3 in an aqueous solution of a base, such as sodium hydroxide.[1]

  • Reflux the mixture until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the solution and acidify with an acid, such as hydrochloric acid, to precipitate the carboxylic acid.

  • Filter, wash with water, and dry the solid to yield this compound.

Theoretical Framework: Understanding Metal-Ligand Equilibria

The formation of a metal-ligand complex is a stepwise process, with each step characterized by an equilibrium constant. For a divalent metal ion (M²⁺) and a bidentate ligand (L), the equilibria can be represented as:

M²⁺ + L⁻ ⇌ ML⁺ ; K₁ = [ML⁺] / ([M²⁺][L⁻]) ML⁺ + L⁻ ⇌ ML₂ ; K₂ = [ML₂] / ([ML⁺][L⁻])

The overall stability constant (β) is the product of the stepwise stability constants:

β₂ = K₁ * K₂ = [ML₂] / ([M²⁺][L⁻]²)

The thermodynamic parameters are related by the following fundamental equations:

ΔG = -RTlnK = ΔH - TΔS

Where:

  • ΔG is the Gibbs free energy change

  • R is the ideal gas constant

  • T is the absolute temperature

  • K is the equilibrium constant (or β)

  • ΔH is the enthalpy change

  • ΔS is the entropy change

G cluster_0 Thermodynamic Parameters cluster_1 Experimental Observables DeltaG ΔG (Gibbs Free Energy) K K (β) (Stability Constant) DeltaG->K Spontaneity DeltaH ΔH (Enthalpy) DeltaH->DeltaG + TΔS Heat Heat Change DeltaH->Heat Bonding Nature DeltaS ΔS (Entropy) DeltaS->DeltaG Disorder K->DeltaG -RTlnK K->Heat Determined from Titration Data Heat->DeltaH Direct Measurement (ITC)

Experimental Protocols for Thermodynamic Characterization

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[3][4]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., MOPS, HEPES) at a known concentration (typically 10-100 µM). The buffer should have a low ionization enthalpy to minimize heat changes from buffer protonation/deprotonation.

    • Prepare a stock solution of the metal salt (e.g., CuCl₂, Zn(NO₃)₂) in the same buffer at a concentration 10-20 times that of the ligand.

    • Degas both solutions thoroughly to prevent bubble formation in the calorimeter.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Set the stirring speed (e.g., 300-500 rpm).

    • Equilibrate the instrument until a stable baseline is achieved.

  • Titration:

    • Load the ligand solution into the sample cell.

    • Load the metal solution into the injection syringe.

    • Perform an initial injection of a small volume (e.g., 1-2 µL) to remove any air from the syringe tip, and discard this data point during analysis.

    • Carry out a series of injections (e.g., 20-30 injections of 5-10 µL each) with sufficient spacing between injections to allow the signal to return to the baseline.

  • Data Analysis: [5]

    • Integrate the heat flow peaks for each injection to obtain the heat change per injection (ΔH).

    • Plot the heat change per mole of injectant against the molar ratio of metal to ligand.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry (n), the binding constant (Kₐ), and the enthalpy of binding (ΔH).

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equations:

      • ΔG = -RTln(Kₐ)

      • ΔS = (ΔH - ΔG) / T

G cluster_0 ITC Workflow prep Sample Preparation (Ligand & Metal solutions) load Loading (Ligand in cell, Metal in syringe) prep->load titrate Titration (Stepwise injections) load->titrate detect Heat Detection (Thermopile) titrate->detect analyze Data Analysis (Binding Isotherm) detect->analyze results Thermodynamic Parameters (K, ΔH, ΔS, n) analyze->results

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes by measuring the change in pH of a solution upon addition of a titrant.[6]

  • Solution Preparation:

    • Prepare a standard solution of carbonate-free sodium hydroxide (NaOH).

    • Prepare a solution of this compound of known concentration.

    • Prepare a solution of the metal salt of known concentration.

    • Prepare a solution of a strong acid (e.g., HClO₄) of known concentration.

    • Use an appropriate background electrolyte (e.g., KNO₃) to maintain constant ionic strength.

  • Titration Procedure:

    • Calibrate the pH electrode using standard buffers.

    • Perform three sets of titrations:

      • Acid titration: Titrate the strong acid with the standard NaOH solution.

      • Ligand titration: Titrate a mixture of the strong acid and the ligand solution with NaOH.

      • Metal-ligand titration: Titrate a mixture of the strong acid, ligand, and metal salt solution with NaOH.

    • Record the pH after each addition of NaOH.

  • Data Analysis:

    • From the titration curves, calculate the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄).

    • Use specialized software (e.g., Hyperquad) to refine the protonation constants of the ligand and the stability constants of the metal complexes by fitting the experimental titration data to a chemical model.[7][8][9]

G cluster_0 Potentiometric Titration Logic titration Titration Curves (Acid, Ligand, Metal-Ligand) protonation Calculate Protonation Constants (n̄ₐ) titration->protonation formation Calculate Formation Function (n̄) titration->formation stability Determine Stability Constants (log β) protonation->stability formation->stability

Spectrophotometric Titration

This technique is useful for studying metal-ligand complexation when the complex has a distinct UV-Vis absorption spectrum compared to the free ligand and metal ion.[10][11][12]

  • Preliminary Steps:

    • Determine the absorption spectra of the free ligand and the metal-ligand complex to identify the wavelength of maximum absorbance difference (λ_max).

    • Verify that Beer's Law is obeyed for the metal-ligand complex at λ_max.

  • Mole-Ratio Method:

    • Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand.

    • Measure the absorbance of each solution at λ_max.

    • Plot absorbance versus the molar ratio of ligand to metal. The point of inflection in the plot indicates the stoichiometry of the complex.

  • Job's Method (Continuous Variation):

    • Prepare a series of solutions where the total molar concentration of metal and ligand is constant, but their mole fractions vary.

    • Measure the absorbance of each solution at λ_max.

    • Plot absorbance versus the mole fraction of the ligand. The maximum absorbance corresponds to the stoichiometry of the complex.

  • Determination of Stability Constant:

    • From the absorbance data, the concentrations of the free ligand, free metal, and the complex can be calculated at equilibrium.

    • The stability constant (β) can then be calculated using the equilibrium concentrations. Specialized software can also be used for data fitting and determination of stability constants.[13][14]

Data Presentation: Illustrative Thermodynamic Data

Table 1: Stability Constants (log β) for Metal Complexes with 8-Hydroxyquinoline-2-carboxylic Acid (8-HQA) at 298.2 K [16]

Metal Ionlog β₁₁₀ (ML)log β₁₂₀ (ML₂)
Mn²⁺5.8912.45
Fe²⁺6.8513.45
Co²⁺7.8515.90
Ni²⁺8.5217.17
Cu²⁺10.3520.64
Zn²⁺8.8918.78

Data obtained in KCl(aq) at I = 0.2 mol dm⁻³. The stability of the formed metal complexes generally follows the Irving-Williams series.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic investigation of the thermodynamics of metal chelation by this compound. By following the detailed protocols for synthesis and thermodynamic analysis, researchers can generate high-quality, reproducible data to elucidate the binding properties of this novel ligand. The illustrative data from the closely related 8-hydroxyquinoline-2-carboxylic acid serves as a valuable benchmark for these studies.

Future work should focus on the experimental determination of the thermodynamic parameters for a range of biologically and environmentally relevant metal ions with this compound. This will enable a direct comparison with existing 8-hydroxyquinoline derivatives and provide insights into the structure-activity relationships governing metal chelation in this important class of compounds. Such knowledge will undoubtedly accelerate the rational design of new molecules with tailored metal-binding properties for diverse applications.

References

  • Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. TA Instruments. [Link]

  • Spectrophotometric analysis of selected metal ions using microwave assisted in situ complexation. Taylor & Francis Online. [Link]

  • Spectrophotometric Studies of Complex Ions. Chemistry LibreTexts. [Link]

  • Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. Semantic Scholar. [Link]

  • Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. Royal Society of Chemistry. [Link]

  • Stabilization of the Computation of Stability Constants and Species Distributions from Titration Curves. MDPI. [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. [Link]

  • IUPAC Publications of Compilations and Critical Evaluations of Stability Constants. De Gruyter. [Link]

  • The Stabilities of Some Metal Complexes of 8-Hydroxyquinoline and Related Substances. Royal Society of Chemistry. [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF METAL IONS USING CHROMOGENIC ORGANIC REAGENTS: TECHNIQUES, ADVANTAGES, AND CHALLENGES. International Journal of Creative Research Thoughts. [Link]

  • Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • Spectrophotometric Determination of Complex Formation Constants Between a New Schiff Base and Some Transition Metals by Rank Annihilation Factor Analysis. ACS Publications. [Link]

  • GUIDELINES FOR THE DETERMINATION OF STABILITY CONSTANTS. IUPAC. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. ResearchGate. [Link]

  • Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. PubMed. [Link]

  • Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. ResearchGate. [Link]

  • Syntheses and Metal Ion Complexation of Novel 8-Hydroxyquinoline-Containing Diaza-18-Crown-6 Ligands and Analogues. ResearchGate. [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scientific Research Publishing. [Link]

  • Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST. [Link]

  • Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Omega. [Link]

  • Spectrophotometric Determination of Formation Constants of Iron(III) Complexes with Several Ligands. MDPI. [Link]

  • Potentiometric Determination of Aminal Stability Constants. PubMed. [Link]

  • Determination of The Stability Constants Using Potentiometeric Method. Scribd. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

  • Isothermal titration calorimetry. Wikipedia. [Link]

  • Isothermal Titration Calorimetry: Experimental Design, Data Analysis, and Probing Macromolecule/Ligand Binding and Kinetic Interactions. ResearchGate. [Link]

  • Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. PMC. [Link]

Sources

Application Notes and Protocols for the Use of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid as a Potential Inhibitor of Cellular Respiration

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-hydroxyquinoline-3-carboxylic acid scaffold is a recognized pharmacophore present in a variety of biologically active compounds. Derivatives of this core structure have been investigated for diverse therapeutic applications, including antibacterial, antitumor, and anti-inflammatory activities.[1][2][3] Notably, extensive research has identified certain 4-hydroxyquinoline-3-carboxylic acids as potent inhibitors of cellular respiration, specifically targeting dehydrogenase enzymes crucial to metabolic pathways.[4][5][6][7]

This document provides detailed application notes and protocols for the investigation of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid as a putative inhibitor within this class. While specific inhibitory data for this particular ethyl-substituted analog is not extensively published, its structural similarity to known dehydrogenase inhibitors suggests it may exhibit comparable activity. The protocols outlined herein are designed to enable researchers to systematically evaluate its potential as an inhibitor of key dehydrogenase enzymes and to assess its impact on cellular respiration and viability.

Hypothesized Mechanism of Action

Based on structure-activity relationship studies of related compounds, this compound is hypothesized to function as an inhibitor of mitochondrial dehydrogenases, such as malate dehydrogenase.[4][6] These enzymes are critical components of the citric acid cycle and the electron transport chain (ETC). By inhibiting these enzymes, the compound could disrupt the flow of electrons in the ETC, leading to a decrease in oxygen consumption, a reduction in ATP synthesis, and ultimately, the induction of metabolic stress and cytotoxicity in rapidly proliferating cells. The lipophilicity of such congeners often dictates their specificity for mitochondrial enzymes.[4][6]

inhibitor_mechanism Hypothesized Mechanism of this compound inhibitor 8-Ethyl-4-hydroxyquinoline- 3-carboxylic acid mdh Mitochondrial Dehydrogenases (e.g., Malate Dehydrogenase) inhibitor->mdh Inhibition tca Citric Acid Cycle (TCA) mdh->tca Disruption etc Electron Transport Chain (ETC) tca->etc Reduced Substrates o2 Oxygen Consumption etc->o2 Reduced atp ATP Synthesis etc->atp Reduced viability Cell Viability & Proliferation atp->viability Inhibition

Caption: Hypothesized inhibitory pathway of this compound.

Experimental Protocols

Part 1: In Vitro Enzymatic Inhibition Assay

This protocol describes a spectrophotometric assay to determine the in vitro inhibitory activity of this compound against a representative dehydrogenase, such as mitochondrial malate dehydrogenase (MDH2). The assay measures the rate of NADH formation, which is catalyzed by MDH2.

A. Reagent and Stock Solution Preparation

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5. Prepare and store at 4°C.

  • Enzyme Solution: Recombinant human mitochondrial malate dehydrogenase (MDH2). Reconstitute in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Immediately before use, dilute to a working concentration (e.g., 5-10 µg/mL) in cold assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • Substrate Solution: L-Malic acid. Prepare a 100 mM stock solution in deionized water. Store at -20°C.

  • Cofactor Solution: β-Nicotinamide adenine dinucleotide (NAD+). Prepare a 50 mM stock solution in deionized water. Store at -20°C.

  • Test Compound Stock: this compound. Prepare a 10 mM stock solution in 100% DMSO.

  • Positive Control: A known inhibitor of MDH2 can be used as a positive control.

B. Assay Procedure

  • Prepare serial dilutions of the this compound stock solution in DMSO. Then, perform a subsequent dilution in assay buffer to achieve the desired final concentrations (e.g., from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤1%.

  • In a 96-well clear, flat-bottom plate, add the following to each well:

    • x µL of Assay Buffer

    • 2 µL of test compound dilution (or DMSO for vehicle control)

    • 10 µL of diluted MDH2 enzyme solution

  • Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding to the enzyme.

  • Prepare a Reaction Mix containing:

    • 20 µL of 50 mM NAD+

    • 20 µL of 100 mM L-Malic acid

    • Sufficient Assay Buffer to bring the final reaction volume to 200 µL per well.

  • Initiate the reaction by adding the Reaction Mix to each well.

  • Immediately place the plate in a microplate spectrophotometer pre-heated to 37°C.

  • Measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes. This corresponds to the formation of NADH.

C. Data Analysis and IC50 Determination

  • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

  • Normalize the velocities to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50) value.

workflow_biochemical Workflow for In Vitro Dehydrogenase Inhibition Assay prep Reagent & Stock Solution Preparation dilute Serial Dilution of Test Compound prep->dilute incubate Pre-incubation: Enzyme + Inhibitor in 96-well plate prep->incubate Enzyme react Initiate Reaction with Substrate & Cofactor Mix prep->react Substrate/Cofactor dilute->incubate incubate->react measure Kinetic Measurement (Absorbance at 340 nm) react->measure analyze Data Analysis: Calculate V₀, % Inhibition, and IC50 Value measure->analyze

Caption: Experimental workflow for the biochemical dehydrogenase assay.

Part 2: Cell-Based Assay for Cellular Respiration and Viability

This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and respiratory function.

A. Materials and Reagents

  • Cell Line: A suitable cancer cell line known for its reliance on oxidative phosphorylation (e.g., HeLa, A549).

  • Cell Culture Medium: Appropriate complete medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Test Compound: 10 mM stock solution of this compound in DMSO.

  • MTT Reagent: 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). Filter-sterilize and store protected from light at 4°C.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

B. Assay Procedure

  • Seed cells in a 96-well cell culture plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

  • Return the plate to the incubator for 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • After the 4-hour incubation, carefully remove the medium and add 150 µL of DMSO (or other solubilization solution) to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

C. Data Analysis

  • Subtract the absorbance of the blank (medium only) wells from all other readings.

  • Calculate cell viability as a percentage of the vehicle-treated control cells:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of viability versus the logarithm of the compound concentration and determine the EC50 value.

Quantitative Data Summary (Illustrative)

As no specific data for this compound is available, the following table summarizes published inhibitory activities for structurally related 4-hydroxyquinoline-3-carboxylic acid derivatives to provide a comparative baseline.

Compound Derivative (Substitution)Target EnzymeAssay TypeReported IC50Reference
7-(benzyloxy)-4-hydroxyquinoline-3-carboxylic acidMitochondrial Malate DehydrogenaseBiochemical~50-100 µM[4][6]
7-(4-chlorobenzyloxy)-4-hydroxyquinoline-3-carboxylic acidMitochondrial Malate DehydrogenaseBiochemical~10-20 µM[4][6]
5-(benzyloxy)-4-hydroxyquinoline-3-carboxylic acidLactate DehydrogenaseBiochemical> 100 µM[7]
Brequinar (structurally related quinoline)Dihydroorotate DehydrogenaseBiochemical~20 nM[8]

References

  • Coats, E. A., Shah, K. J., Milstein, S. R., Genther, C. S., Nene, D. M., & Roesener, J. (1982). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of Medicinal Chemistry, 25(1), 57–63. [Link]

  • DeVita, D., Scipione, L., Tortorella, S., Di Rienzo, B., & Simonetti, G. (2012). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current medicinal chemistry, 19(25), 4328–4349.
  • Gajewicz, A., Cronin, M. T., Rasulev, B., Leszczynski, J., & Puzyn, T. (2012). Quantitative structure–activity relationship-based computational approaches.
  • Basu, A., & De, A. U. (1983). OSAR studies on 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration using molecular connectivity and van der Waals volume. Research communications in chemical pathology and pharmacology, 42(3), 455–462.
  • Schroetter, E., et al. (1977). Derivatives of 4-hydroxyquinoline-3-carboxylic acid. Pharmazie, 32(4), 223-5.
  • Kovács, P., et al. (2017). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules (Basel, Switzerland), 22(9), 1547. [Link]

  • Hancock, R. E. W. (n.d.). Dehydrogenase Assays. Hancock Lab, University of British Columbia. Available at: [Link]

  • ACS Publications. (1982). 4-Hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (1982). 4-Hydroxyquinoline-3-carboxylic Acids as Inhibitors of Cell Respiration. 2. Journal of Medicinal Chemistry. Available at: [Link]

  • Barrientos, A., et al. (2009). Evaluation of the Mitochondrial Respiratory Chain and Oxidative Phosphorylation System using Polarography and Spectrophotometric Enzyme Assays. Current protocols in human genetics, Chapter 19, Unit19.3. [Link]

  • Google Patents. (n.d.). US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.
  • PubMed. (1982). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of Medicinal Chemistry, 25(1), 57-63. [Link]

  • PubMed Central (PMC). (2017). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. National Institutes of Health. Available at: [Link]

  • PubMed Central (PMC). (2012). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. National Institutes of Health. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Development of 8-Ethyl-4-hydroxyquinoline-3-carboxylic Acid Derivatives for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-hydroxyquinoline-3-carboxylic acid scaffold is a well-established pharmacophore present in numerous compounds with significant therapeutic potential, including antimicrobial and anticancer activities.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic chemical modification and biological evaluation of a specific parent compound, 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid. We present a rationale-driven approach to derivatization, detailed synthetic protocols for creating ester and amide libraries, and a tiered biological screening cascade to efficiently identify derivatives with enhanced potency and improved pharmacological profiles. The methodologies are designed to be robust, reproducible, and grounded in established principles of medicinal chemistry.

Introduction and Strategic Rationale

The journey from a promising hit compound to a clinical candidate is a complex process requiring systematic optimization.[4][5] The parent molecule, this compound, serves as an excellent starting point due to its inherent biological relevance. The quinolone core is known to interact with various biological targets, and strategic modifications can significantly enhance these interactions, improve pharmacokinetic properties (ADME), and reduce potential toxicity.[6][7]

Our strategy is centered on a Structure-Activity Relationship (SAR) hypothesis that identifies three primary sites for chemical modification. The goal is to generate a focused library of derivatives to probe these relationships systematically.

Key Modification Sites:

  • C3-Carboxylic Acid: This site is ideal for esterification and amidation. Converting the acid to esters can improve lipophilicity and cell permeability. Amide derivatives introduce a hydrogen bond donor and allow for the exploration of a vast chemical space by varying the amine component, which can form new interactions with target proteins.[1][8][9]

  • C4-Hydroxyl Group: This phenolic hydroxyl can be a key interaction point but also a site for rapid metabolism. Alkylation or conversion to other functional groups can modulate binding affinity and improve metabolic stability.

  • C5, C6, C7-Aromatic Ring: While not the primary focus of this initial guide, these positions can be targeted in later optimization rounds for halogenation or the addition of other small substituents to fine-tune electronic properties and target engagement.

Figure 1: Strategic modification sites on the core scaffold.

Synthetic Strategies and Protocols

The following protocols describe the synthesis of two primary classes of derivatives: C3-carboxamides and C3-esters. These reactions are chosen for their reliability, scalability, and compatibility with a wide range of building blocks.

Protocol 2.1: Synthesis of C3-Amide Derivatives via EDC/HOBt Coupling

Amide bond formation is a cornerstone of medicinal chemistry.[10] This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, which is a common and efficient method for creating amide bonds from carboxylic acids and amines.[11][12]

Principle: The carboxylic acid is activated by EDC to form a reactive O-acylisourea intermediate. This intermediate readily reacts with a primary or secondary amine to form the desired amide bond. Hydroxybenzotriazole (HOBt) is often added to suppress side reactions and improve yields.[11]

Materials & Reagents:

  • This compound (Parent Compound)

  • Desired primary or secondary amine (e.g., aniline, benzylamine) (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (0.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the parent compound (1.0 eq).

  • Dissolve the solid in anhydrous DMF.

  • Add the desired amine (1.1 eq), HOBt (0.5 eq), and DIPEA (3.0 eq). Stir the solution for 10 minutes at room temperature.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC (1.2 eq) portion-wise, ensuring the temperature remains below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., Hexane:Ethyl Acetate gradient).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm structure and purity.

Synthesis_Workflow start Start: Parent Compound + Reagents react Reaction: Amide/Ester Coupling (12-24h) start->react workup Aqueous Workup: Extraction & Washing react->workup purify Purification: Column Chromatography workup->purify char Characterization: NMR, LC-MS purify->char end Pure Derivative char->end

Figure 2: General workflow for synthesis and purification.
Protocol 2.2: Synthesis of C3-Ester Derivatives via Fischer Esterification

Fischer esterification is a classic method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst.

Principle: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, yielding the ester.

Materials & Reagents:

  • This compound (Parent Compound)

  • Desired alcohol (e.g., ethanol, methanol) (used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5% v/v)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend the parent compound (1.0 eq) in an excess of the desired alcohol (e.g., 20 mL of ethanol per gram of acid).

  • Carefully add concentrated H₂SO₄ dropwise to the suspension.

  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor progress by TLC.

  • After cooling to room temperature, neutralize the mixture by slowly adding solid sodium bicarbonate until effervescence ceases.

  • Remove the alcohol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) or purify by column chromatography if necessary.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS.

Biological Evaluation: A Tiered Screening Cascade

A tiered or cascaded approach to screening ensures that resources are focused on the most promising compounds, moving from high-throughput primary assays to more complex, mechanism-of-action studies.[13]

Screening_Cascade cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Secondary / Mechanistic Screening lib Synthesized Derivative Library (N > 20 compounds) p1 Protocol 3.1: Antimicrobial MIC Assay lib->p1 p2 Protocol 3.2: Cytotoxicity MTT Assay lib->p2 s1 Mechanism of Action (e.g., DNA Gyrase Assay) p1->s1 If MIC < 10 µg/mL s2 Apoptosis / Cell Cycle Assay p2->s2 If IC50 < 10 µM lead Lead Candidate(s) s1->lead s2->lead

Figure 3: Tiered workflow for biological evaluation.
Protocol 3.1: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for measuring the in vitro activity of an antimicrobial agent.[14][15][16] This protocol uses the broth microdilution method.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compounds in a 96-well plate. The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth after an incubation period.[15][17]

Materials & Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO (stock solution)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer (for inoculum standardization)

  • Resazurin solution (optional, for viability readout)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of ~5 x 10⁵ CFU/mL in the assay wells.[15]

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound. Start with 100 µL of MHB in wells 2-12. Add 200 µL of the highest compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution across the plate. The final 100 µL from well 12 is discarded.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[15]

  • Reading Results: Determine the MIC by visual inspection for the lowest concentration at which there is no turbidity (no visible growth).[15] Alternatively, add a viability indicator like resazurin and measure fluorescence.

Protocol 3.2: Cytotoxicity Assay using MTT

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[16]

Principle: Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan precipitate.[18] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[16][19]

Materials & Reagents:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[18]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[19] Mix gently on a plate shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Interpretation and Lead Optimization

The primary screening will generate crucial data for building an initial SAR. This data should be compiled into a table to facilitate analysis.

Table 1: Hypothetical Screening Data for C3-Amide Derivatives

Compound IDR-Group (Amine)MIC (µg/mL) vs. S. aureusIC₅₀ (µM) vs. HeLa
Parent -OH>128>100
HQ-A01 Benzyl6445.2
HQ-A02 4-Fluorobenzyl1612.8
HQ-A03 4-Methoxybenzyl12889.1
HQ-A04 Cyclohexyl3233.5
HQ-A05 Morpholino>128>100
Control Ciprofloxacin0.5N/A

Analysis: From this hypothetical data, a preliminary SAR can be deduced:

  • Conversion of the carboxylic acid to an amide (HQ-A01 to HQ-A05) generally improves activity compared to the parent compound.

  • An electron-withdrawing group (fluorine) on the benzyl ring (HQ-A02) significantly enhances both antimicrobial and cytotoxic activity compared to the unsubstituted benzyl (HQ-A01).

  • An electron-donating group (methoxy) on the benzyl ring (HQ-A03) is detrimental to activity.

  • Bulky, non-aromatic groups (HQ-A04) show moderate activity.

  • Highly polar groups like morpholine (HQ-A05) abolish activity, possibly due to poor cell permeability.

Next Steps: Based on these insights, the next round of synthesis should focus on exploring a wider range of electron-withdrawing substituents on the benzylamine ring and investigating other bioisosteres for the phenyl ring to further optimize potency and selectivity.

Conclusion

This application note outlines a systematic and efficient workflow for the development of novel derivatives of this compound. By combining rational design, robust synthetic protocols, and a tiered biological screening approach, researchers can effectively navigate the early stages of the drug discovery process. The provided protocols serve as a validated starting point for generating and evaluating new chemical entities with the potential for enhanced therapeutic activity.

References

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed Central. Available at: [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. Available at: [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Neliti. Available at: [Link]

  • Design, synthesis, structure-activity relationship and antibacterial activity series of novel imidazo fused quinolone carboxamides. PubMed. Available at: [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available at: [Link]

  • Structural–activity relationship (SAR) of 4-quinolone derivatives. ResearchGate. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Available at: [Link]

  • SAR of Quinolines.pptx. SlideShare. Available at: [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. ERIC. Available at: [Link]

  • Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. MDPI. Available at: [Link]

  • Cell Viability Assays. PubMed Central. Available at: [Link]

  • Design, synthesis, structure–activity relationship and antibacterial activity series of novel imidazo fused quinolone carboxamides. ResearchGate. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central. Available at: [Link]

  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • 5 Strategies to Improve Workflow Efficiency in Drug Discovery. Genemod. Available at: [Link]

  • New strategies to enhance the efficiency and precision of drug discovery. PubMed Central. Available at: [Link]

  • Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. MDPI. Available at: [Link]

  • Biologically important hydroxyquinolines and quinolinecarboxylic acids. ResearchGate. Available at: [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Available at: [Link]

  • Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. YouTube. Available at: [Link]

  • Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery. Public Health Toxicology. Available at: [Link]

Sources

Troubleshooting & Optimization

troubleshooting 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Drawing from established protocols and field experience, this guide provides in-depth, cause-and-effect explanations and validated troubleshooting protocols to enhance yield, purity, and experimental success.

The primary route for synthesizing this and similar 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction.[1][2] This pathway involves three key stages: the initial condensation of 2-ethylaniline with diethyl ethoxymethylenemalonate (DEEM), a high-temperature thermal cyclization, and a final saponification step. Each stage presents unique challenges that can impact the final product. This guide is structured to address specific problems you might encounter at each of these critical steps.

Logical Workflow of the Gould-Jacobs Synthesis

The diagram below outlines the critical checkpoints and potential diversion pathways (side reactions) in the synthesis of this compound.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification A 2-Ethylaniline + Diethyl Ethoxymethylenemalonate (DEEM) B Diethyl ((2-ethylphenyl)amino)methylenemalonate (Intermediate) A->B Heat (e.g., 90-100°C) - EtOH SR1 Side Reaction: Unreacted Starting Materials B->SR1 Incomplete Reaction C Ethyl 8-Ethyl-4-hydroxyquinoline- 3-carboxylate B->C High Temp (e.g., 240-250°C) - EtOH SR2 Side Reaction: Thermal Decomposition / Tarring C->SR2 Excessive Temp or Time D 8-Ethyl-4-hydroxyquinoline- 3-carboxylic acid (Product) C->D 1. NaOH / EtOH, Reflux 2. Acidification (HCl) SR3 Side Reaction: Incomplete Hydrolysis D->SR3 Insufficient Base or Time G cluster_steps Troubleshooting Workflow Start Problem Encountered Step1 Step 1: Verify Reagent Purity (Distill Aniline, Check DEEM) Start->Step1 Step2 Step 2: Optimize Reaction Conditions (Temp, Time, Atmosphere) Step1->Step2 Step3 Step 3: Analyze Intermediates (TLC, NMR of isolated intermediate) Step2->Step3 Step4 Step 4: Refine Workup & Purification (pH control, Extraction, Recrystallization) Step3->Step4 End Problem Resolved Step4->End

Sources

Technical Support Center: Optimizing the Synthesis of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the target compound. Leveraging extensive experience in synthetic organic chemistry, this document provides in-depth technical guidance grounded in established chemical principles.

The synthesis of this compound is typically achieved through the Gould-Jacobs reaction, a robust and versatile method for constructing the 4-hydroxyquinoline scaffold.[1][2] This multi-step process involves the condensation of an aniline derivative, in this case, 2-ethylaniline, with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature cyclization and subsequent saponification of the resulting ester. While the Gould-Jacobs reaction is a powerful tool, its success is highly dependent on careful control of reaction parameters. This guide will address potential challenges and provide actionable solutions to optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Low or No Yield of the Intermediate Ester (Ethyl 8-Ethyl-4-hydroxyquinoline-3-carboxylate)

Question: I am not observing the formation of the intermediate ester, or the yield is very low after the cyclization step. What are the likely causes and how can I resolve this?

Answer:

Low yields of the intermediate ester, ethyl 8-ethyl-4-hydroxyquinoline-3-carboxylate, can stem from several factors related to both the initial condensation and the subsequent thermal cyclization.

1. Incomplete Condensation of 2-Ethylaniline and DEEM:

  • Causality: The initial step of the Gould-Jacobs reaction is the formation of the anilidomethylenemalonate intermediate.[1] This reaction is a nucleophilic substitution where the amino group of 2-ethylaniline attacks the electron-deficient double bond of DEEM. If this reaction is incomplete, the subsequent cyclization will inherently result in a low yield. The steric hindrance from the ortho-ethyl group on 2-ethylaniline might slightly impede this initial reaction compared to unsubstituted aniline.

  • Troubleshooting:

    • Reaction Temperature and Time: Ensure the condensation is carried out at an appropriate temperature, typically between 100-130 °C for 1-2 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of 2-ethylaniline and the formation of the intermediate.

    • Stoichiometry: While a 1:1 to 1:1.2 molar ratio of aniline to DEEM is often recommended, using a slight excess of DEEM can help drive the reaction to completion.[3]

    • Removal of Ethanol: The condensation reaction produces ethanol as a byproduct. Removing it under reduced pressure can help shift the equilibrium towards the product.[3]

2. Inefficient Thermal Cyclization:

  • Causality: The cyclization of the anilidomethylenemalonate intermediate into the quinoline ring system is a thermally demanding 6-electron electrocyclization.[3] Insufficient temperature is a common reason for failure at this stage. The reaction is often performed at temperatures exceeding 250 °C.[4]

  • Troubleshooting:

    • High-Boiling Solvents: The use of a high-boiling, inert solvent such as Dowtherm A or diphenyl ether is crucial to achieve the necessary high temperatures for efficient cyclization.[4] These solvents ensure uniform heating and can improve yields to over 90% in some cases.[4]

    • Microwave-Assisted Synthesis: Modern approaches utilizing microwave irradiation can significantly enhance reaction rates and yields.[5] Microwave heating can achieve high temperatures rapidly and efficiently, often leading to shorter reaction times (e.g., 5 minutes at 300 °C) and improved outcomes.[5]

    • Temperature Optimization: A systematic optimization of the cyclization temperature and time is recommended. High temperatures for prolonged periods can lead to degradation of the product.[5]

ParameterConventional HeatingMicrowave-Assisted Heating
Temperature > 250 °C250 - 300 °C
Time Several hours5 - 30 minutes
Solvent High-boiling (e.g., Dowtherm A)Can be solvent-free or with a high-boiling solvent
Yields Often moderateCan be significantly higher

Experimental Workflow: Gould-Jacobs Reaction

Gould-Jacobs Workflow cluster_condensation Step 1: Condensation cluster_cyclization Step 2: Thermal Cyclization cluster_saponification Step 3: Saponification reagents 2-Ethylaniline + Diethyl Ethoxymethylenemalonate (DEEM) conditions_condensation Heat (100-130°C) Remove Ethanol reagents->conditions_condensation intermediate Anilidomethylenemalonate Intermediate conditions_condensation->intermediate conditions_cyclization High Temperature (>250°C) or Microwave intermediate->conditions_cyclization ester_product Ethyl 8-Ethyl-4-hydroxyquinoline-3-carboxylate conditions_cyclization->ester_product conditions_saponification Base (e.g., NaOH) Reflux ester_product->conditions_saponification acidification Acidification (e.g., HCl) conditions_saponification->acidification final_product This compound acidification->final_product

Caption: Workflow for the synthesis of this compound.

Formation of Side Products

Question: I am observing significant side product formation, leading to a complex reaction mixture and difficult purification. What are the potential side reactions and how can I minimize them?

Answer:

Side product formation in the Gould-Jacobs reaction can arise from the high temperatures required for cyclization and the reactivity of the starting materials.

  • Causality:

    • Decomposition: At temperatures above 250 °C, both the starting materials and the product can be susceptible to thermal decomposition, leading to a variety of byproducts.[4]

    • Regioselectivity: For asymmetrically substituted anilines, there is a possibility of cyclization at either of the two ortho positions.[4] However, with 2-ethylaniline, cyclization is expected to occur predominantly at the unsubstituted C6 position due to steric hindrance from the ethyl group.

    • Decarboxylation: Premature decarboxylation of the final product can occur under harsh basic conditions during saponification or at very high temperatures.[5]

  • Troubleshooting:

    • Optimize Reaction Time and Temperature: As mentioned previously, carefully optimizing the heating profile is crucial. The goal is to find the minimum temperature and time required for complete cyclization to minimize degradation.[5]

    • Inert Atmosphere: Performing the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.

    • Controlled Saponification: During the saponification step, use a moderate concentration of base (e.g., 4% NaOH) and monitor the reaction progress by TLC to avoid prolonged exposure to harsh conditions that could promote decarboxylation.[6]

Difficulties in Product Purification

Question: I am struggling to purify the final product, this compound. What are the recommended purification methods?

Answer:

The purification of this compound can be challenging due to its physical properties and potential impurities.

  • Causality: The carboxylic acid functionality and the aromatic quinoline core make the compound relatively polar and can lead to low solubility in many common organic solvents. Impurities may include unreacted starting materials, the intermediate ester, or side products from the reaction.

  • Troubleshooting:

    • Precipitation and Filtration: After saponification, the product is typically precipitated by acidifying the reaction mixture with a strong acid like HCl.[6] Ensure the pH is sufficiently low to fully protonate the carboxylate and minimize its solubility in the aqueous solution. Washing the filtered solid with cold water can help remove inorganic salts.

    • Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. For this compound, polar solvents are likely to be effective.

      • Solvent Screening: A good starting point for solvent screening would be ethanol, acetic acid, or dimethylformamide (DMF). The ideal solvent will dissolve the compound when hot but have low solubility when cold.

      • Procedure: Dissolve the crude product in a minimum amount of the hot solvent, filter the hot solution to remove any insoluble impurities, and then allow the solution to cool slowly to promote the formation of pure crystals.

    • Column Chromatography: If recrystallization is ineffective, flash column chromatography can be employed. A silica gel stationary phase with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with a small amount of acetic acid to improve the peak shape of the carboxylic acid would be a suitable starting point.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

Q2: Can I use a different malonate ester instead of diethyl ethoxymethylenemalonate (DEEM)?

Yes, other alkoxy methylenemalonic esters or acyl malonic esters can be used in the Gould-Jacobs reaction.[1] However, DEEM is a commonly used and commercially available reagent for this synthesis. The choice of ester will affect the final ester group in the intermediate, which is then hydrolyzed to the carboxylic acid.

Q3: Is a catalyst required for the Gould-Jacobs reaction?

The classical Gould-Jacobs reaction is typically a thermal process and does not require a catalyst for the cyclization step.[1] However, some variations of quinoline synthesis may employ acid or base catalysts. For the synthesis of this compound via the Gould-Jacobs route, the high temperature is the primary driving force for the key cyclization step.

Q4: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used to confirm the structure and purity of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical structure and the connectivity of atoms.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the aromatic ring vibrations.

  • High-Performance Liquid Chromatography (HPLC): This can be used to assess the purity of the final product.

Troubleshooting Decision Tree

Troubleshooting_GJ start Low Yield of Final Product check_intermediate Check for Intermediate Ester start->check_intermediate low_intermediate Low/No Intermediate Ester check_intermediate->low_intermediate No good_intermediate Good Intermediate Yield check_intermediate->good_intermediate Yes incomplete_condensation Incomplete Condensation? low_intermediate->incomplete_condensation optimize_condensation Optimize Condensation: - Increase Temp/Time - Use Excess DEEM - Remove EtOH incomplete_condensation->optimize_condensation Yes inefficient_cyclization Inefficient Cyclization? incomplete_condensation->inefficient_cyclization No optimize_cyclization Optimize Cyclization: - Use High-Boiling Solvent - Increase Temperature - Consider Microwave inefficient_cyclization->optimize_cyclization Yes saponification_issue Saponification/Purification Issue? good_intermediate->saponification_issue optimize_saponification Optimize Saponification: - Monitor by TLC - Controlled Acidification saponification_issue->optimize_saponification Yes optimize_purification Improve Purification: - Recrystallization (solvent screen) - Column Chromatography saponification_issue->optimize_purification No

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

  • Gould–Jacobs reaction - Wikipedia. Available at: [Link]

  • Gould-Jacobs Reaction. Available at: [Link]

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd - Biotage. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]

  • Gould–Jacobs reaction | Request PDF - ResearchGate. Available at: [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. Available at: [Link]

Sources

Technical Support Center: Purification of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid. As a key intermediate in various synthetic pathways, its purity is paramount for the successful outcome of subsequent reactions and biological assays. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.

Understanding the Molecule: Physicochemical Properties and Synthetic Route

This compound is a solid compound with the empirical formula C₁₂H₁₁NO₃ and a molecular weight of 217.22. Its structure incorporates both an acidic carboxylic acid group and a basic quinoline nitrogen, making its purification amenable to techniques that exploit these properties.

A common synthetic route to this class of compounds is the Gould-Jacobs reaction .[1][2][3] This involves the condensation of 2-ethylaniline with a diethyl ethoxymethylenemalonate followed by thermal cyclization.

Understanding this synthetic pathway is crucial for anticipating potential impurities, which may include:

  • Unreacted 2-ethylaniline

  • Unreacted diethyl ethoxymethylenemalonate

  • The intermediate anilinomethylenemalonate

  • Byproducts from incomplete cyclization or side reactions

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems that may arise during the purification of this compound in a question-and-answer format.

Issue 1: Low Purity After Initial Synthesis

  • Question: My initial crude product of this compound shows multiple spots on TLC. What is the most effective first-step purification strategy?

  • Answer: For a crude product with a mix of acidic, basic, and neutral impurities, acid-base extraction is an excellent and efficient initial purification step.[1] This technique leverages the amphoteric nature of your compound. The general workflow is as follows:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract with a weak aqueous base (e.g., saturated sodium bicarbonate solution) to deprotonate the carboxylic acid, moving your desired compound into the aqueous layer as its carboxylate salt. Neutral impurities will remain in the organic layer.

    • Separate the aqueous layer and acidify it with a dilute acid (e.g., 1M HCl) to a pH of around 4-5. This will re-protonate the carboxylic acid, causing your product to precipitate out of the solution.

    • Collect the precipitated solid by filtration, wash with cold water, and dry thoroughly.

Issue 2: Persistent Impurities After Acid-Base Extraction

  • Question: I've performed an acid-base extraction, but my product is still not pure. What should I try next?

  • Answer: If impurities persist, recrystallization is the next logical step. The key is to select an appropriate solvent system. Based on the purification of similar quinoline carboxylic acids, ethanol is a good starting point.[4]

    • Solvent Selection Strategy:

      • The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

      • Test small amounts of your product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water) to find the optimal system. 8-hydroxyquinoline, a related compound, is soluble in alcohols, acetone, and chloroform, suggesting these are good candidates to screen.[5]

  • Experimental Protocol for Recrystallization:

    • Dissolve the impure solid in a minimal amount of hot solvent.

    • If colored impurities are present, you can add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cool the flask in an ice bath to maximize the yield of the precipitate.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

Issue 3: Oily or Gummy Product Instead of a Crystalline Solid

  • Question: After purification, my this compound is an oil or a sticky solid. How can I induce crystallization?

  • Answer: An oily or gummy product often indicates the presence of residual solvent or impurities that are inhibiting crystallization.

    • Troubleshooting Steps:

      • Ensure all solvent is removed: Dry the product under high vacuum for an extended period.

      • Trituration: Add a small amount of a non-solvent (a solvent in which your product is insoluble) and scratch the inside of the flask with a glass rod. This can often induce crystallization.

      • Seeding: If you have a small amount of pure, crystalline product, add a "seed" crystal to the supersaturated solution to initiate crystallization.

Issue 4: Difficulty with Chromatographic Purification

  • Question: I am trying to use silica gel column chromatography, but my compound is streaking or not eluting. What is causing this?

  • Answer: The basic quinoline nitrogen and the acidic carboxylic acid can interact strongly with the slightly acidic silica gel, leading to poor separation and streaking.

    • Solutions:

      • Modify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid to the eluent. This will keep the carboxylic acid protonated and reduce its interaction with the silica gel.

      • Use a Different Stationary Phase: Consider using reversed-phase chromatography (C18 silica) with a mobile phase of water and acetonitrile, often with a small amount of an acid like trifluoroacetic acid (TFA).[2] This is a common and effective method for purifying carboxylic acids.[2]

Frequently Asked Questions (FAQs)

  • Q1: What is the expected melting point of pure this compound?

  • Q2: How can I confirm the identity and purity of my final product?

    • A2: A combination of analytical techniques should be used:

      • NMR (¹H and ¹³C): To confirm the chemical structure.

      • LC-MS: To determine the mass of the compound and assess its purity.

      • HPLC: To quantify the purity of the compound.

      • Melting Point: A sharp melting point indicates high purity.

  • Q3: Are there any specific safety precautions I should take when handling this compound?

    • A3: As with any chemical, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. For specific handling and storage information, it is always best to consult the Safety Data Sheet (SDS) provided by the supplier.

Visualization of Purification Workflows

Workflow for Acid-Base Extraction

acid_base_extraction crude Crude Product in Organic Solvent add_base Add aq. NaHCO₃ & Shake crude->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Neutral Impurities) separate->organic_layer Discard aqueous_layer Aqueous Layer (Product as Salt) separate->aqueous_layer acidify Acidify with HCl to pH 4-5 aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate filter_dry Filter, Wash & Dry precipitate->filter_dry pure_product Pure Product filter_dry->pure_product

Caption: Workflow for purification via acid-base extraction.

Decision-Making Workflow for Purification

purification_decision start Crude Product acid_base Acid-Base Extraction start->acid_base check_purity1 Check Purity (TLC/LC-MS) acid_base->check_purity1 recrystallize Recrystallization check_purity1->recrystallize Impure pure_product Pure Product check_purity1->pure_product Pure check_purity2 Check Purity (TLC/LC-MS) recrystallize->check_purity2 chromatography Column Chromatography check_purity2->chromatography Impure check_purity2->pure_product Pure chromatography->pure_product end Characterize pure_product->end

Caption: Decision-making flowchart for purification strategy.

References

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Butkiewicz, M., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(9), 2849. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • PubChem. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

Sources

Technical Support Guide: Optimizing the Synthesis of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. We aim to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively. The synthesis of this quinolone derivative, while based on established chemistry, has critical steps where careful control of reaction parameters is paramount for success.

Section 1: Reaction Overview and Mechanism

The most reliable and common route for synthesizing this compound is the Gould-Jacobs reaction .[1][2] This multi-step process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization and subsequent hydrolysis.[1][3][4]

The overall transformation is as follows:

  • Step 1: Condensation: 2-Ethylaniline reacts with diethyl ethoxymethylenemalonate (DEEM) to form the diethyl 2-((2-ethylphenylamino)methylene)malonate intermediate.

  • Step 2: Thermal Cyclization: The intermediate undergoes an intramolecular 6-electron electrocyclization at high temperatures to form Ethyl 8-ethyl-4-hydroxyquinoline-3-carboxylate.[4][5]

  • Step 3: Saponification: The resulting ester is hydrolyzed, typically under basic conditions, to yield the final product, this compound.[1]

Reaction Mechanism: The Gould-Jacobs Pathway

The mechanism involves a nucleophilic attack by the aniline nitrogen, followed by elimination of ethanol to form the key intermediate. This intermediate then undergoes a thermally induced electrocyclization to form the quinoline ring system.[1][4]

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification Reactants 2-Ethylaniline + Diethyl Ethoxymethylenemalonate (DEEM) Intermediate Anilidomethylenemalonate Intermediate Reactants->Intermediate Nucleophilic substitution (-EtOH) CyclizedEster Ethyl 8-ethyl-4-hydroxy- quinoline-3-carboxylate Intermediate->CyclizedEster High Temperature (e.g., 250-260 °C) 6π Electrocyclization (-EtOH) FinalProduct 8-Ethyl-4-hydroxyquinoline- 3-carboxylic acid CyclizedEster->FinalProduct 1. Base (e.g., NaOH) 2. Acid Workup Troubleshooting_Cyclization Start Low Yield in Cyclization Step CheckTemp Is reaction temperature confirmed at ≥250°C? Start->CheckTemp IncreaseTemp Action: Gradually increase temperature (e.g., to 260°C) CheckTemp->IncreaseTemp No CheckTime Is reaction time optimized? CheckTemp->CheckTime Yes IncreaseTemp->CheckTime IncreaseTime Action: Extend reaction time cautiously. Monitor for degradation. CheckTime->IncreaseTime No ConsiderMW Action: Switch to microwave heating for rapid & uniform energy. CheckTime->ConsiderMW Yes Success Problem Resolved IncreaseTime->Success ConsiderMW->Success

Sources

addressing solubility issues of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing the solubility challenges commonly encountered with this compound in various assay systems. Our goal is to equip you with the foundational knowledge and practical protocols to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility characteristics of this compound?

A1: this compound (Molecular Formula: C₁₂H₁₁NO₃, Molecular Weight: 217.22 g/mol ) is a solid organic compound with a quinoline scaffold.[] While specific quantitative solubility data in common solvents is not extensively published, its structure, featuring both a carboxylic acid and a quinoline ring system, suggests it is a poorly water-soluble compound. Its solubility is expected to be highly dependent on the pH of the aqueous medium and can be improved in polar organic solvents.

Q2: I dissolved the compound in DMSO for a stock solution, but it precipitated when I diluted it into my aqueous assay buffer. Why did this happen?

A2: This common issue is known as "crashing out." It occurs because the compound is highly soluble in the 100% organic solvent (like DMSO) of your stock solution but becomes significantly less soluble when the concentration of the organic solvent is drastically reduced upon dilution into an aqueous buffer. The aqueous environment cannot maintain the compound in solution at the desired final concentration, leading to the formation of a precipitate.

Q3: What is the most critical factor to consider for improving the aqueous solubility of this compound?

A3: The pH of the solution is arguably the most critical factor. The molecule contains both an acidic carboxylic acid group and a basic nitrogen atom within the quinoline ring system. This amphoteric nature means its net charge, and therefore its aqueous solubility, can be significantly modulated by adjusting the pH.

Q4: At what pH would I expect this compound to be most soluble?

  • To solubilize it as a salt of the carboxylate: The pH should be raised to at least 1.5 to 2 units above the pKa of the carboxylic acid. A basic pH (e.g., pH 7.5 and above) would deprotonate the carboxylic acid to the more soluble carboxylate anion.

  • To solubilize it as a salt of the protonated quinoline: The pH would need to be lowered to at least 1.5 to 2 units below the pKa of the quinoline nitrogen. An acidic pH (e.g., pH 3.0 or below) would protonate the quinoline nitrogen, forming a more soluble cation.

It is crucial to determine the experimental tolerance of your assay for different pH values.

Troubleshooting Guides & Experimental Protocols

This section provides in-depth troubleshooting for common solubility-related problems and detailed protocols to overcome them.

Issue 1: Compound Precipitation in Neutral Aqueous Buffers

Root Cause Analysis: The compound's low intrinsic solubility at or near neutral pH (typically pH 6.8-7.4) is the primary cause of precipitation. At this pH, the carboxylic acid group may not be fully deprotonated, and the quinoline nitrogen is not protonated, resulting in a less polar form of the molecule.

Principle: By adjusting the pH of the assay buffer, you can ionize the molecule, forming a more polar and water-soluble salt.

Step-by-Step Protocol:

  • Determine Assay pH Tolerance: First, confirm the acceptable pH range for your specific assay (e.g., enzyme activity, cell viability).

  • Prepare Buffers at Various pH Values: Prepare a set of your assay buffers at different pH values. For example, if your standard buffer is at pH 7.4, prepare additional batches at pH 8.0, 8.5, and 9.0.

  • Prepare a High-Concentration Stock in Organic Solvent: Dissolve the this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • Test Dilution: In small-volume test tubes, add a small aliquot of the DMSO stock to each of the different pH buffers to achieve your final desired concentration.

  • Observe and Quantify: Visually inspect for any precipitation immediately and after a period of incubation (e.g., 1-2 hours) at the assay temperature. For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

Causality Explained: Increasing the pH deprotonates the carboxylic acid group (-COOH to -COO⁻), creating a negative charge on the molecule. This charged species has much stronger favorable interactions with polar water molecules, thereby increasing its solubility.

Principle: Introducing a water-miscible organic solvent (a co-solvent) into the final assay buffer can increase the solubility of a hydrophobic compound by reducing the overall polarity of the solvent system.

Step-by-Step Protocol:

  • Select a Co-solvent: Common co-solvents compatible with biological assays include DMSO, ethanol, and polyethylene glycol (PEG). Ensure the chosen co-solvent is compatible with your assay and at a final concentration that does not affect the experimental results (typically ≤1% v/v for cell-based assays).

  • Prepare a Concentrated Stock: As before, prepare a high-concentration stock solution in 100% of the chosen co-solvent (e.g., 50 mM in DMSO).

  • Serial Dilution Strategy: To avoid crashing out, perform a serial dilution. First, dilute the 100% organic stock into a small volume of assay buffer that already contains a higher percentage of the co-solvent (e.g., 10% DMSO). Then, perform the final dilution into the main volume of the assay buffer to reach the desired final co-solvent concentration.

  • Final Concentration Check: Ensure the final concentration of the co-solvent in your assay does not exceed the tolerance limit of your system.

Data Presentation: Co-solvent Compatibility

Co-solventTypical Final Concentration in Cell-Based AssaysNotes
DMSO0.1% - 1%Can have biological effects at higher concentrations.
Ethanol0.1% - 1%Can be cytotoxic at higher concentrations.
PEG 300/4001% - 5%Generally well-tolerated but can increase viscosity.
Issue 2: Inconsistent or Non-Reproducible Assay Results

Root Cause Analysis: Undissolved compound, either as visible precipitate or as microscopic aggregates, can lead to significant variability in assay results. This is because the actual concentration of the compound in solution is lower and more variable than the nominal concentration.

Principle: Before proceeding with an assay, it is essential to experimentally determine the approximate solubility of the compound in your final assay buffer and to ensure your stock solution is clear and free of particulates.

Step-by-Step Protocol for Solubility Assessment (Shake-Flask Method):

  • Prepare Assay Buffer: Use the exact final assay buffer (including any co-solvents) that you plan to use in your experiments.

  • Add Excess Compound: Add an excess amount of the solid this compound to a known volume of the buffer in a sealed vial.

  • Equilibrate: Agitate the mixture at a constant temperature (e.g., your assay temperature) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate Solid from Liquid: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Filter the Supernatant: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining particulates.

  • Quantify Concentration: Analyze the concentration of the compound in the clear filtrate using a validated analytical method such as HPLC. This concentration represents the equilibrium solubility.[2]

Workflow for Preparing and Using Stock Solutions

G cluster_prep Stock Solution Preparation cluster_use Assay Preparation a Weigh Solid Compound b Add 100% Organic Solvent (e.g., DMSO) a->b c Vortex/Sonicate Until Fully Dissolved b->c d Visually Inspect for Clarity c->d e Dilute Stock into Assay Buffer d->e Use clear stock f Mix Thoroughly e->f g Final Visual Inspection f->g g->e Precipitate forms? Troubleshoot (pH, co-solvent) h Proceed with Assay g->h

Caption: Workflow for stock solution preparation and use.

Issue 3: Low Bioavailability in Cell-Based Assays

Root Cause Analysis: Even if the compound appears to be in solution, it may form aggregates that are not readily taken up by cells, leading to an underestimation of its biological activity.

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our compound of interest, forming an inclusion complex that has significantly improved aqueous solubility and can enhance cellular uptake.[3][4][5][6][7]

Step-by-Step Protocol:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices for biological applications due to their good safety profiles.

  • Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in your assay buffer (e.g., 1-10% w/v).

  • Complexation: Add the solid this compound to the cyclodextrin solution and stir or sonicate until the compound is fully dissolved. This process forms the inclusion complex.

  • Sterile Filtration: Sterile filter the final solution before adding it to your cell cultures.

Decision-Making Diagram for Solubility Enhancement

G start Start: Compound is Insoluble in Assay Buffer check_ph Is pH adjustment compatible with the assay? start->check_ph adjust_ph Adjust Buffer pH (e.g., to pH 8.0-9.0) check_ph->adjust_ph Yes check_cosolvent Is a co-solvent (e.g., <1% DMSO) compatible with the assay? check_ph->check_cosolvent No end_success Solubility Achieved adjust_ph->end_success use_cosolvent Add Co-solvent to Buffer check_cosolvent->use_cosolvent Yes check_cyclodextrin Are cyclodextrins compatible with the assay? check_cosolvent->check_cyclodextrin No use_cosolvent->end_success use_cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) check_cyclodextrin->use_cyclodextrin Yes end_fail Re-evaluate Compound/ Assay System check_cyclodextrin->end_fail No use_cyclodextrin->end_success

Caption: A decision tree for selecting a solubilization strategy.

References

  • Al-Bayati, R. I. H. (2009). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Al-Nahrain Journal of Science, 12(2), 64-73.
  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Chemdiv. Compound 8-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
  • EXPERIMENT 1 DETERMIN
  • JoVE. (2015). Video: Determining the Solubility Rules of Ionic Compounds.
  • Lund University Publications. (n.d.).
  • Pinho, E., Grootveld, M., Soares, G., & Henriques, M. (2014). Cyclodextrins as encapsulation agents for plant bioactive compounds.
  • Rupp, M. (n.d.). Predicting the pKa of Small Molecules.
  • ScienceDirect. (n.d.). Cyclodextrins as encapsulation agents for plant bioactive compounds.
  • StarDrop. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
  • Tang, C., & Wu, Z. (2008). Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. The journal of physical chemistry. A, 112(16), 3740–6.
  • Wiley Online Library. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • ResearchGate. (n.d.). (PDF)
  • NTU Journal of Pure Sciences. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid.
  • ResearchGate. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). This compound ethyl ester.
  • BOC Sciences. (n.d.). CAS 63136-16-3 this compound.
  • Sigma-Aldrich. (n.d.).
  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • ResearchGate. (n.d.).
  • Taylor & Francis Online. (n.d.).
  • Chemdiv. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound.
  • ResearchGate. (n.d.). (PDF) Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors.
  • wikiHow. (n.d.). How to Determine Solubility: 14 Steps (with Pictures).

Sources

Technical Support Center: Degradation of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the degradation of this compound in solution. This document provides in-depth technical guidance in a question-and-answer format to address specific issues you may encounter during your experiments.

I. General Overview of Stability

This compound, as a member of the quinolone class of compounds, exhibits susceptibility to various environmental factors that can lead to its degradation. Understanding these factors is crucial for maintaining the integrity of your solutions and ensuring the accuracy of your experimental results. The primary degradation pathways for quinolones include photodegradation, hydrolysis (pH-dependent), oxidation, and thermal decomposition. The stability of the molecule is largely influenced by the substituents on the quinolone ring.

II. Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a decrease in concentration over time, even when stored in the dark. What could be the cause?

If photodegradation has been ruled out by storing the solution in the dark, the most likely causes for a decrease in concentration are hydrolysis or reaction with components of your solvent system. The stability of quinolone carboxylic acids is often pH-dependent.[1][2][3][4][5] Extreme pH values (both acidic and basic) can catalyze the hydrolysis of the compound. Additionally, certain buffer components or impurities in the solvent could potentially react with the molecule.

Troubleshooting Steps:

  • Measure the pH of your solution. If it is highly acidic or basic, consider adjusting it to a more neutral pH range (typically 5-7), where many quinolones exhibit greater stability.[5]

  • Evaluate your solvent and buffer composition. Ensure you are using high-purity solvents. If using a buffer, investigate potential interactions between the buffer salts and your compound. Consider switching to a different, inert buffer system.

  • Perform a forced degradation study. Subjecting your compound to acidic, basic, and neutral conditions will help you identify the pH range where it is most stable.

Q2: I've noticed a color change in my solution after exposure to ambient light. Is this a sign of degradation?

Yes, a color change upon exposure to light is a strong indicator of photodegradation. Quinolone compounds are known to be photosensitive, and exposure to ultraviolet (UV) or even ambient room light can induce photochemical reactions.[6][7][8] This can lead to the formation of various photoproducts and a decrease in the concentration of the parent compound.[6]

Preventative Measures:

  • Protect solutions from light at all times. Use amber-colored vials or wrap your containers in aluminum foil.

  • Minimize exposure during handling. Work in a dimly lit area or under yellow light when preparing and using solutions.

  • For photosensitive experiments, use a photostability chamber with controlled light exposure to quantify the degradation rate.

Q3: Can the temperature at which I store my solution affect the stability of this compound?

While many quinolones are relatively thermostable for short periods, elevated temperatures can accelerate degradation processes, particularly hydrolysis and oxidation.[9] Long-term storage at room temperature or higher may lead to a gradual loss of potency. Some quinolones have been shown to be very resistant to heat treatment, with minimal degradation even at 120°C for 20 minutes.[9]

Storage Recommendations:

  • For short-term storage (days to weeks), refrigeration (2-8 °C) is generally recommended.

  • For long-term storage (months to years), freezing (-20 °C or -80 °C) is advisable. However, be mindful of freeze-thaw cycles, which can also impact stability. Aliquoting the stock solution into smaller volumes can help minimize this.

Q4: What are the likely degradation products of this compound?

Based on the degradation pathways of similar quinolone compounds, potential degradation products of this compound could arise from:

  • Oxidation: Hydroxylation of the quinolone ring is a common oxidative degradation pathway.[10][11]

  • Photodegradation: This can lead to a variety of products, including dimers and cleavage of the quinolone ring.[6]

  • Decarboxylation: The carboxylic acid group at the 3-position may be lost under certain conditions, such as high heat or extreme pH.[10]

The exact nature of the degradation products will depend on the specific stress conditions (e.g., wavelength of light, type of oxidizing agent, pH).

III. Troubleshooting Guide

This section provides a more detailed, scenario-based approach to troubleshooting common degradation issues.

Scenario 1: Inconsistent results in biological assays.

Possible Cause: Degradation of the compound in the assay medium.

Workflow for Investigation:

A Inconsistent Assay Results B Prepare fresh solution of the compound A->B C Incubate compound in assay medium under assay conditions (time, temp, light) B->C D Analyze sample at t=0 and final time point by HPLC C->D E Significant decrease in parent peak area? D->E F Yes: Compound is degrading in assay medium E->F Yes G No: Investigate other assay parameters E->G No H Modify assay conditions (e.g., reduce incubation time, protect from light) F->H

Caption: Workflow to investigate compound stability in an assay medium.

Scenario 2: Appearance of unknown peaks in HPLC chromatogram during a stability study.

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Characterize the new peaks: Use a mass spectrometer (LC-MS) to determine the molecular weights of the unknown peaks. This can provide clues about the degradation pathway.

  • Review the stress conditions: Correlate the appearance of specific peaks with the applied stress (e.g., a particular peak only appears under photolytic stress).

  • Consult literature on quinolone degradation: Compare the observed molecular weights with known degradation products of similar compounds.[10][12][13][14]

IV. Experimental Protocols

Protocol 1: General Stability Study of this compound in Solution

Objective: To assess the stability of the compound under various conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., acetonitrile, methanol, DMSO)

  • Buffers (pH 4, 7, and 9)

  • HPLC system with UV detector

  • pH meter

  • Temperature-controlled incubator

  • Photostability chamber

Procedure:

  • Prepare a stock solution of this compound in the chosen organic solvent.

  • Prepare working solutions by diluting the stock solution in the different buffers (pH 4, 7, 9) and the solvent to a final concentration suitable for HPLC analysis.

  • Divide each working solution into aliquots for different stress conditions:

    • Photostability: Expose to light in a photostability chamber. Keep a control sample in the dark.

    • Thermal Stability: Store at elevated temperatures (e.g., 40°C, 60°C). Keep a control sample at the recommended storage temperature.

    • pH Stability: Store the buffered solutions at room temperature.

  • Analyze the samples by HPLC at predetermined time points (e.g., 0, 2, 4, 8, 24 hours, and then weekly).

  • Quantify the peak area of the parent compound and any new peaks that appear.

  • Calculate the percentage of degradation over time for each condition.

Data Presentation:

ConditionTime (hours)Concentration (%)Degradation (%)
pH 4 01000
24955
pH 7 01000
24991
pH 9 01000
24928
Light 01000
87030
Dark 01000
899.50.5
40°C 01000
24982

V. Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for this compound based on known quinolone chemistry.

Parent This compound Photo Photodegradation Products (e.g., Dimers, Ring Cleavage) Parent->Photo Light/UV Oxidation Oxidative Products (e.g., Hydroxylated derivatives) Parent->Oxidation Oxidizing agents Hydrolysis Hydrolysis Products Parent->Hydrolysis Acid/Base Decarboxylation Decarboxylated Product Parent->Decarboxylation Heat/pH

Caption: Potential degradation pathways for this compound.

VI. References

  • (No author given). (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. ResearchGate. [Link]

  • Tiefenbacher, E. M., Haen, E., Przybilla, B., & Kurz, H. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences, 83(4), 463-467. [Link]

  • Matsumoto, M., Kojima, K., Nagano, H., Matsubara, S., & Yokota, T. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715-1719. [Link]

  • Wang, C., Sun, J., Liu, J., Wang, Y., & Sun, R. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Microbiology, 15, 1354711. [Link]

  • Liu, J., Ruan, H., Duan, P., Zhang, W., & Wang, J. (2023). Photocatalytic Degradation of Antibiotics Using Nanomaterials: Mechanisms, Applications, and Future Perspectives. Catalysts, 13(11), 1435. [Link]

  • Wang, C., Sun, J., Liu, J., Wang, Y., & Sun, R. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. ResearchGate. [Link]

  • Las-Heras, J., Scull, M. A., & Anderton, M. J. (2005). The simultaneous separation and determination of five quinolone antibiotics using isocratic reversed-phase HPLC: application to stability studies on an ofloxacin tablet formulation. Journal of Pharmaceutical and Biomedical Analysis, 38(3), 477-483. [Link]

  • Al-Ahmad, A., & Hamscher, G. (2019). Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin. Applied Microbiology and Biotechnology, 103(17), 6843-6856. [Link]

  • Matsumoto, M., Kojima, K., Nagano, H., Matsubara, S., & Yokota, T. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715-1719. [Link]

  • Ross, D. L., & Riley, C. M. (1992). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. International Journal of Pharmaceutics, 87(1-3), 203-212. [Link]

  • (No author given). (n.d.). Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions. ResearchGate. [Link]

  • Guerra, P., Eichhorn, P., & Barceló, D. (2014). Removal and degradation characteristics of quinolone antibiotics in laboratory-scale activated sludge reactors under aerobic, nitrifying and anoxic conditions. Journal of Environmental Management, 130, 373-380. [Link]

  • Domagala, J. M., & Rane, D. F. (1993). New findings on the structure-phototoxicity relationship and photostability of fluoroquinolones with various substituents at position 1. Antimicrobial Agents and Chemotherapy, 37(11), 2473-2478. [Link]

  • Al-Anshori, J., & Santoso, M. (2022). Understanding the Role of Complexation of Fluoroquinolone and β-Lactam Antibiotics with Iron (III) on the Photodegradation under Solar Light and UVC Light. Molecules, 27(19), 6616. [Link]

  • Kumar, A., & Kumar, S. (2015). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. American Journal of Analytical Chemistry, 6(11), 869-880. [Link]

  • Li, Y., et al. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 11(15), 2291. [Link]

  • Sousa, J., Alves, G., Fortuna, A., & Falcão, A. (2012). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. Analytical and Bioanalytical Chemistry, 403(1), 93-129. [Link]

  • (No author given). (2020). fluoroquinolones: official and reported methods of analysis (review). ResearchGate. [Link]

  • (No author given). (n.d.). k obs-pH profile for the photodegradation of levofloxacin in aqueous solution. ResearchGate. [Link]

  • Lemaire, S., Van Bambeke, F., Appelbaum, P. C., & Tulkens, P. M. (2009). Contrasting effects of acidic pH on the extracellular and intracellular activities of the anti-gram-positive fluoroquinolones moxifloxacin and delafloxacin against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 53(6), 2411-2421. [Link]

  • Pobudkowska, A., & Domanska, U. (2021). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Journal of Chemical & Engineering Data, 66(10), 3845-3855. [Link]

  • (No author given). (n.d.). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Burhenne, J., Ludwig, M., & Spiteller, M. (1999). Polar photodegradation products of quinolones determined by HPLC/MS/MS. Fresenius' Journal of Analytical Chemistry, 364(3), 253-259. [Link]

  • (No author given). (n.d.). Process for the hydrolysis of quinolone carboxylic esters. Google Patents.

  • (No author given). (n.d.). Degradation of selected Fluoroquinolones. ResearchGate. [Link]

  • Roca, M., Castillo, M., Marti, P., Althaus, R. L., & Molina, M. P. (2010). Effect of heating on the stability of quinolones in milk. Journal of Agricultural and Food Chemistry, 58(9), 5427-5431. [Link]

  • (No author given). (n.d.). pH-dependence of hydrolysis rate k(A, B) and half-life time t1/2(C, D).... ResearchGate. [Link]

  • (No author given). (n.d.). Ionization equilibria of fluoroquinolones in aqueous solutions. K1-K5.... ResearchGate. [Link]

  • Wang, C., Sun, J., Liu, J., Wang, Y., & Sun, R. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. R Discovery. [Link]

  • Zhang, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Toxics, 12(3), 195. [Link]

  • Hussein, M. M., Ismail, M. M., & El-Adly, R. A. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6(4), 207-219. [Link]

  • Hussein, M. M., Ismail, M. M., & El-Adly, R. A. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. SciSpace. [Link]

  • (No author given). (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. [Link]

  • (No author given). (n.d.). Ciprofloxacin degradation products. ResearchGate. [Link]

  • (No author given). (n.d.). Kinetic Stability and Glass-Forming Ability of Thermally Labile Quinolone Antibiotics. ResearchGate. [Link]

  • (No author given). (n.d.). Influence of pH and antibiotic solubility on the removal of ciprofloxacin from aqueous media using montmorillonite. ResearchGate. [Link]

  • (No author given). (n.d.). 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers. Google Patents.

  • Howard, P. H., & Boethling, R. S. (2019). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Environmental Science: Processes & Impacts, 21(11), 1772-1784. [Link]

  • (No author given). (n.d.). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. [Link]

  • (No author given). (n.d.). 4-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Chemical Industries. [Link]

  • (No author given). (n.d.). PROCESS FOR THE HYDROLYSIS OF QUINOLONE CARBOXYL ESTERS. Google Patents.

  • (No author given). (n.d.). Process for the hydrolysis of quinolone carboxylic esters. Google Patents.

  • Szatmári, I., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(18), 4165. [Link]

  • (No author given). (n.d.). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

Sources

selecting the right recrystallization solvent for 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Recrystallization

Technical Support Center: Solvent Selection for 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid

Welcome to our technical support guide. This document is designed for researchers, scientists, and drug development professionals who are working on the purification of this compound. As Senior Application Scientists, we understand that purification is as much an art as it is a science. This guide provides in-depth answers to common questions and troubleshooting strategies for selecting the optimal recrystallization solvent for this specific molecule.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles for selecting an ideal recrystallization solvent?

An ideal recrystallization solvent is one that maximizes the recovery of a pure solid compound.[1] The selection process is governed by the principle that the solubility of most solids increases with temperature.[2][3] The perfect solvent should exhibit the following characteristics:

  • High Temperature Coefficient of Solubility: The compound should be highly soluble in the solvent at its boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or in an ice bath).[1][2] This differential solubility is the primary driver for crystal formation upon cooling.

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).[1]

  • Chemical Inertness: The solvent must not react with the compound being purified.[1][4]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals by evaporation.[1]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[4]

Q2: How does the molecular structure of this compound inform solvent choice?

Understanding the molecule's functional groups is critical. This is an application of the "like dissolves like" principle.

  • Quinoline Core: This is a planar, aromatic heterocyclic system. Aromatic structures often crystallize well, particularly from solvents like toluene, though heterocycles can sometimes be challenging.[5][6]

  • Hydroxy (-OH) and Carboxylic Acid (-COOH) Groups: These are highly polar functional groups capable of forming strong hydrogen bonds. They suggest that polar solvents will be required for dissolution.

  • Ethyl (-CH₂CH₃) Group: This is a non-polar, aliphatic chain that adds some lipophilic character to the molecule.

The presence of both polar hydrogen-bonding groups and a less polar aromatic/aliphatic backbone suggests that moderately polar solvents are excellent starting points. Polar protic solvents like alcohols (ethanol, methanol) or polar aprotic solvents (acetone, ethyl acetate) are strong candidates. For instance, a related compound, 4-hydroxy-8-methylquinoline-3-carboxylic acid, has been successfully crystallized from ethanol.[7]

Q3: Which specific solvents should I screen for this compound?

Based on the structural analysis and literature precedents for similar compounds, a systematic screening approach is recommended. The following table outlines promising candidate solvents, categorized by polarity.

Solvent ClassRecommended SolventsRationale & Precedent
Polar Protic Ethanol, MethanolExcellent hydrogen bonding capability. Ethanol is a very common and effective solvent for quinoline derivatives and carboxylic acids.[5][7][8]
Polar Aprotic Acetone, Ethyl AcetateGood dipole-dipole interactions. Acetone is often used in mixtures with alcohols for quinoline compounds.[9] Ethyl acetate is also a common choice.[10]
Less Polar TolueneMay dissolve the aromatic core at high temperatures. Often good for compounds that "oil out" in more polar systems.
Aqueous System WaterThe carboxylic acid group may impart some water solubility, especially at high temperatures or if converted to a salt.[5]
Anti-Solvents Hexane, HeptaneThese non-polar solvents are unlikely to dissolve the compound on their own but are critical for use in solvent-pair systems.[5][11]

Troubleshooting Guides & Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol allows you to efficiently test multiple solvents using a minimal amount of your crude product.

Methodology:

  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Initial Solubility Test (Cold): To each tube, add a candidate solvent dropwise (e.g., start with 0.5 mL). Agitate at room temperature. Record whether the compound is soluble, sparingly soluble, or insoluble. An ideal solvent will show low solubility here.[2]

  • Solubility Test (Hot): If the compound is not soluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Add more solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound completely near its boiling point.[3]

  • Cooling & Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, place it in an ice-water bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. A large volume of fine needles or large prisms indicates a successful recrystallization.

  • Documentation: Record all observations in a table similar to the one proposed below.

Proposed Data Summary Table:

SolventSolubility (Room Temp)Solubility (Hot)Crystal Formation on CoolingNotes
EthanolSparingly SolubleSolubleGood, slow formation of needlesPromising candidate.
AcetoneSolubleSolublePoor, no crystals formedCompound is too soluble; unsuitable as a single solvent.
TolueneInsolubleSparingly Soluble-May be a poor solvent, but could be a good anti-solvent.
WaterInsolubleInsoluble-Unsuitable as a single solvent.
HexaneInsolubleInsoluble-Candidate for an anti-solvent.
Q4: What should I do if no single solvent is effective?

If you find that your compound is either too soluble in one solvent or not soluble enough in another, the solution is often a binary solvent system (solvent-pair).[5] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid.

Workflow for a Solvent-Pair System (e.g., Ethanol/Water):

  • Dissolve the crude compound in the minimum amount of hot ethanol.

  • To the hot solution, add water (the anti-solvent) dropwise until you observe persistent cloudiness (turbidity).

  • Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly. The decrease in solubility should induce crystallization.

// Nodes Start [label="Crude Solid Product", fillcolor="#F1F3F4", fontcolor="#202124"]; AddSolvent [label="Add small amount of\ncandidate solvent at RT", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckColdSol [label="Is solid soluble?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; HeatSolvent [label="Heat solution to boiling\nAdd more solvent if needed", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckHotSol [label="Is solid soluble?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CoolSol [label="Cool solution slowly\n(RT then ice bath)", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckCrystals [label="Do crystals form?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Outcomes TooSoluble [label="Result: Unsuitable Solvent\n(Compound too soluble)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Insoluble [label="Result: Unsuitable Solvent\n(Compound insoluble)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GoodSolvent [label="Result: Good Solvent!\nProceed with bulk recrystallization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NoCrystals [label="Result: Unsuitable Conditions\n(Try inducing nucleation or use as a 'good' solvent in a pair)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Start -> AddSolvent; AddSolvent -> CheckColdSol; CheckColdSol -> TooSoluble [label=" Yes "]; CheckColdSol -> HeatSolvent [label=" No "]; HeatSolvent -> CheckHotSol; CheckHotSol -> Insoluble [label=" No "]; CheckHotSol -> CoolSol [label=" Yes "]; CoolSol -> CheckCrystals; CheckCrystals -> GoodSolvent [label=" Yes "]; CheckCrystals -> NoCrystals [label=" No "]; } A decision tree for screening recrystallization solvents.

Q5: My compound separates as an oil, not crystals. How do I solve this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[11] It can also happen if the concentration of the solute is too high.

Troubleshooting Steps:

  • Reheat and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to dilute the solution and try cooling again.[11]

  • Lower the Temperature Gradient: Allow the solution to cool much more slowly. A rapid temperature drop (e.g., putting a boiling flask directly into an ice bath) promotes oiling. Let it cool to room temperature first, then move it to the refrigerator, and finally to an ice bath.

  • Change Solvents: Switch to a lower-boiling point solvent if possible. Alternatively, add a small amount of a "better" solvent to the hot mixture before cooling to slightly increase solubility and prevent premature precipitation.[11]

Q6: I've followed the protocol, but no crystals are forming. What are my options?

Failure to crystallize is common and usually means the solution is not supersaturated or that nucleation has not been initiated.[11]

Troubleshooting Steps:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solution interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[11]

  • Seeding: If you have a pure crystal of your compound, add one tiny "seed crystal" to the cold solution. This will act as a template for other crystals to grow upon.[11]

  • Increase Concentration: The solution may be too dilute. Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or air, then attempt to cool and crystallize again.[11]

  • Use an Anti-Solvent: If you have a single-solvent system, you can try adding a miscible anti-solvent dropwise to the cold solution to decrease the compound's solubility and force crystallization.[11]

Q7: My final product is still colored. How can I remove colored impurities?

Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration.[11]

Decolorization Protocol:

  • After dissolving your crude compound in the hot solvent, remove the solution from the heat source.

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the solution. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Swirl the mixture and gently reheat to boiling for a few minutes. The colored impurities will adsorb to the charcoal's surface.

  • Perform a hot filtration through a fluted filter paper to remove the charcoal and any other insoluble impurities.

  • Allow the clear, colorless filtrate to cool and crystallize as usual.

References

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • The Student Room. (2018). How to purify a carboxylic acid by recrystallisation? Retrieved from [Link]

  • Google Patents. (1991). US5034105A - Carboxylic acid purification and crystallization process.
  • Google Patents. (2024). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
  • University of Wisconsin-Madison. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Google Patents. (2007). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Google Patents. (1949). US2474823A - Quinoline compounds and process of making same.
  • Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture, 6(5), 03-07. Retrieved from [Link]

  • Google Patents. (2014). CN103664892B - The crystallization of quinoline.
  • Venkataraman, S., et al. (2016). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 8(1), 430-441. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Timofeeva, T. V., et al. (2014). Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph. Acta Crystallographica Section E, 70(Pt 8), o898–o900. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

Sources

Technical Support Center: Preventing Fluorescence Quenching with 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of fluorescence quenching when working with 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid and related fluorophores. Our goal is to equip you with the knowledge to diagnose and mitigate signal loss, ensuring the integrity and reproducibility of your experimental data.

Understanding the Landscape of Fluorescence Quenching

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore.[1] This phenomenon can arise from a variety of molecular interactions and environmental factors, significantly impacting the quality of experimental results. For quinoline derivatives like this compound, which are valued for their fluorescent properties in various assays, understanding the mechanisms of quenching is paramount.

The primary quenching mechanisms include:

  • Dynamic (Collisional) Quenching: This occurs when the fluorophore in its excited state collides with a quencher molecule, resulting in non-radiative energy transfer.[1][2]

  • Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.

  • Förster Resonance Energy Transfer (FRET): A distance-dependent transfer of energy from an excited donor fluorophore to a suitable acceptor molecule.[3]

  • Photobleaching: The irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[4]

This guide will focus on practical strategies to identify and prevent these common causes of signal loss in your experiments.

Troubleshooting Guide: Diagnosing and Resolving Fluorescence Quenching

This section is designed to help you systematically troubleshoot and resolve common issues related to fluorescence quenching.

Issue 1: Weak or No Fluorescence Signal
Possible Cause Troubleshooting Steps & Explanation
Incorrect Instrument Settings 1. Verify Wavelengths: Ensure the excitation and emission wavelengths on your instrument are set to the optimal values for this compound. 2. Check Gain/Sensitivity: Optimize the gain or sensitivity settings on your fluorescence reader to appropriately amplify the signal without introducing excessive noise.[4]
Compound Degradation 1. Check Storage: Confirm the compound has been stored correctly, protected from light and moisture, to prevent degradation. 2. Prepare Fresh Solutions: Always prepare fresh solutions of the fluorophore before each experiment to ensure its integrity.
Low Concentration 1. Titrate Concentration: Systematically increase the concentration of this compound to find the optimal range that provides a robust signal.[5]
Incompatible Buffer or Solvent 1. Test Different Solvents: The fluorescence of quinoline derivatives can be highly dependent on solvent polarity.[6][7] Test a range of solvents with varying polarities to identify the optimal environment for your compound. 2. Optimize pH: The protonation state of the quinoline nitrogen can significantly affect fluorescence.[6][8] Perform a pH titration of your buffer to determine the pH at which fluorescence is maximal. For many quinoline derivatives, fluorescence is enhanced in acidic conditions due to protonation.[6][8]
Issue 2: Rapid Decrease in Fluorescence Signal During Measurement (Photobleaching)
Possible Cause Troubleshooting Steps & Explanation
Excessive Light Exposure 1. Reduce Excitation Intensity: Use the lowest possible light intensity that still provides a sufficient signal-to-noise ratio.[9][10] Neutral density filters can be used to reduce illumination intensity without altering the wavelength.[9] 2. Minimize Exposure Time: Shorten the duration of light exposure by optimizing acquisition times and frame rates.[9][11] Avoid unnecessarily prolonged exposure of the sample to the excitation light.[10]
Presence of Oxygen 1. Use Anoxia: In some cases, removing dissolved oxygen from the sample can significantly reduce the rate of photobleaching.[12] 2. Add Antifade Reagents: Incorporate commercially available antifade reagents, such as ProLong Gold or VECTASHIELD, into your mounting medium or buffer.[9][13] These reagents work by scavenging reactive oxygen species that contribute to photobleaching.[9]
Inherently Unstable Fluorophore 1. Create a Photobleaching Curve: If some degree of photobleaching is unavoidable, you can create a photobleach curve to normalize your data for the loss of fluorescence intensity over time.[11]
Issue 3: High Background Signal
Possible Cause Troubleshooting Steps & Explanation
Autofluorescence 1. Check Sample Components: Intrinsic fluorescence from biological molecules (e.g., NADH, flavins) or components of the cell culture media can contribute to high background.[4] 2. Use Unstained Controls: Always include unstained samples as controls to determine the level of autofluorescence.[14]
Contaminants 1. Use High-Purity Reagents: Ensure that all buffers and reagents are of high purity and free from fluorescent contaminants.
Non-specific Binding 1. Optimize Blocking and Washing: In immunoassays, use appropriate blocking agents and optimize washing steps to minimize non-specific binding of fluorescently labeled antibodies.[15]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for working with this compound?

The fluorescence of quinoline derivatives is often pH-dependent.[6][16][17] Protonation of the nitrogen atom in the quinoline ring can significantly enhance fluorescence intensity.[6][8] It is recommended to perform a pH titration curve for your specific experimental system to determine the optimal pH, which is likely to be in the acidic range.

Q2: Can the choice of solvent affect the fluorescence of my compound?

Absolutely. The fluorescence quantum yield of quinoline derivatives can be highly sensitive to the polarity of the solvent.[6][7] Generally, polar solvents tend to enhance the fluorescence of many N-heterocyclic compounds.[6] It is advisable to test a panel of solvents with varying polarities to find the one that maximizes the fluorescence signal of this compound.

Q3: What are some common quenchers I should be aware of in my experiments?

Common quenchers can include:

  • Halide Ions: Ions like chloride can act as collisional quenchers for quinoline derivatives.[18]

  • Heavy Metal Ions: Certain metal ions can quench fluorescence through various mechanisms.[2]

  • Oxygen: As mentioned earlier, dissolved oxygen can contribute to photobleaching.[12]

  • High Concentrations of the Fluorophore Itself: At high concentrations, self-quenching or inner filter effects can occur.[4][19]

Q4: How can I select an appropriate antifade reagent?

The choice of antifade reagent depends on your sample type (fixed or live cells) and the specific fluorophore you are using.[9][11] Popular choices for fixed cells include ProLong Gold and VECTASHIELD.[9] For live-cell imaging, reagents like VectaCell™ Trolox Antifade Reagent are available.[10] It's important to choose a reagent that is compatible with your experimental conditions.[9]

Experimental Protocols

Protocol 1: Determining the Optimal pH for Fluorescence
  • Prepare a series of buffers with a pH range from 4.0 to 9.0 in 0.5 pH unit increments.

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Dilute the stock solution to the final working concentration in each of the prepared buffers.

  • Measure the fluorescence intensity of each sample using a fluorometer, ensuring the excitation and emission wavelengths are set correctly.

  • Plot the fluorescence intensity as a function of pH to identify the optimal pH for your experiments.

Protocol 2: Evaluating the Effect of Solvent Polarity
  • Select a range of solvents with varying polarities (e.g., hexane, chloroform, ethyl acetate, ethanol, methanol, water).

  • Prepare a stock solution of this compound.

  • Dilute the stock solution to the same final concentration in each of the selected solvents.

  • Measure the fluorescence intensity of each sample.

  • Compare the fluorescence intensities across the different solvents to determine the optimal solvent environment.

Data Presentation

ParameterRecommended Range/ConditionRationale
pH Acidic (Determine experimentally)Protonation of the quinoline nitrogen often enhances fluorescence.[6][8]
Solvent Polar (Determine experimentally)Polar solvents can stabilize the excited state and increase quantum yield.[6]
Excitation Intensity As low as possibleMinimizes photobleaching and preserves the fluorophore.[9][10]
Exposure Time As short as possibleReduces the risk of photochemical damage to the fluorophore.[9][11]

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow Start Fluorescence Signal Issue WeakSignal Weak or No Signal Start->WeakSignal RapidDecrease Rapid Signal Decrease Start->RapidDecrease HighBackground High Background Start->HighBackground CheckInstrument Verify Instrument Settings (Wavelengths, Gain) WeakSignal->CheckInstrument ReduceLight Reduce Light Exposure (Intensity, Duration) RapidDecrease->ReduceLight CheckAutofluorescence Evaluate Autofluorescence (Unstained Controls) HighBackground->CheckAutofluorescence CheckCompound Assess Compound Integrity (Storage, Fresh Prep) CheckInstrument->CheckCompound OptimizeConc Optimize Concentration (Titration) CheckCompound->OptimizeConc OptimizeEnv Optimize Environment (pH, Solvent) OptimizeConc->OptimizeEnv AddAntifade Use Antifade Reagents ReduceLight->AddAntifade RemoveOxygen Consider Anoxia AddAntifade->RemoveOxygen UsePureReagents Use High-Purity Reagents CheckAutofluorescence->UsePureReagents OptimizeBlocking Optimize Blocking/Washing UsePureReagents->OptimizeBlocking

Caption: A flowchart for troubleshooting common fluorescence quenching issues.

References

  • Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux. [Link]

  • How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. [Link]

  • Troubleshooting in Fluorescent Staining. Creative Bioarray. [Link]

  • Photobleaching in Live Cell Imaging. Biocompare. [Link]

  • The Antidote for Photobleaching. Electron Microscopy Sciences. [Link]

  • Effect of Fluorescence Quenching model on Quinoline Derivative with Cobalt Chloride metal ion using steady state and time resolved spectroscopic methods. ResearchGate. [Link]

  • Fluorescence enhancement of quinolines by protonation. RSC Advances. [Link]

  • Fluorescence Quenching of Quinoline Derivatives in a Micelle System. ResearchGate. [Link]

  • Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. ResearchGate. [Link]

  • Fluorescence enhancement of quinolines by protonation. Semantic Scholar. [Link]

  • Quinoline-Based Fluorescence Sensors. ResearchGate. [Link]

  • Quinoline-Based Ratiometric Fluorescent Probe for Detection of Physiological pH Changes in Aqueous Solution and Living Cells. ResearchGate. [Link]

  • Fluorescence enhancement of quinolines by protonation. RSC Publishing. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals. [Link]

  • Dye Quenchers. Glen Research. [Link]

  • Photo physical properties of 8-hydroxy quinoline. Semantic Scholar. [Link]

  • Fluorescence Quenchers for Hydrazone and Oxime Orthogonal Bioconjugation. PMC - NIH. [Link]

  • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. UCI Department of Chemistry. [Link]

  • Fluorescence spectra and UV of 8-hydroxyquinoline derivatives zinc complexes. ResearchGate. [Link]

Sources

Technical Support Center: Stability Studies of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals conducting stability studies on 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid. It is designed as a practical resource, offering troubleshooting advice and validated protocols to navigate the complexities of stability testing for this quinolone derivative.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and analysis of this compound.

Q1: What are the primary stability concerns for this compound?

A1: Given its 4-hydroxyquinoline core, the primary stability concerns are photodegradation, oxidation, and pH-dependent hydrolysis. Quinolone structures are known to be susceptible to light, which can induce complex degradation pathways, including dimerization.[1][2] The nitrogen atom in the quinoline ring is a potential site for oxidation, leading to the formation of N-oxides, while the ethyl group can also be oxidized under harsh conditions.[3] The carboxylic acid and the overall molecule's solubility and stability are highly dependent on the pH of the medium.

Q2: What are the recommended long-term storage conditions for the solid drug substance?

A2: For long-term storage of the solid this compound, it is recommended to store it in well-closed, light-resistant containers at controlled room temperature. Based on the International Council for Harmonisation (ICH) guidelines for Climatic Zones I and II, standard long-term storage conditions are 25 °C ± 2 °C with 60% RH ± 5% RH.[4] The material should be protected from light to prevent photodegradation.[1]

Q3: What analytical technique is most suitable for a stability-indicating method for this compound?

A3: A reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most common and effective technique. A photodiode array (PDA) detector is highly recommended as it can help assess peak purity and detect the emergence of degradation products with different UV spectra. For definitive identification of degradants, coupling the HPLC to a mass spectrometer (LC-MS) is essential for structure elucidation.[5][6]

Q4: Why are forced degradation studies necessary for this compound?

A4: Forced degradation (or stress testing) studies are critical for several reasons.[7] They help to:

  • Identify potential degradation products and elucidate degradation pathways.[5][6]

  • Develop and validate a stability-indicating analytical method that can separate the parent drug from all potential degradants.[8]

  • Understand the intrinsic stability of the molecule, which informs formulation development, packaging selection, and storage conditions.[5][6]

Troubleshooting Guide: Common Issues in Stability Studies

This section provides solutions to specific problems encountered during forced degradation experiments.

Hydrolytic Stability

Q: I'm observing rapid and extensive degradation of my compound in both 0.1 M HCl and 0.1 M NaOH at elevated temperatures, making it difficult to achieve the target 5-20% degradation. What should I do?

A: This indicates high susceptibility to acid and base hydrolysis. The quinolone ring system's stability can be pH-sensitive, and the carboxylic acid group influences solubility and reactivity.

  • Causality: At high or low pH, the ester-like character of the lactam within the quinoline ring system can be susceptible to hydrolysis, or other pH-catalyzed reactions may occur.

  • Solution:

    • Reduce Stress Severity: Perform the studies using milder conditions. Instead of 0.1 M acid/base, try 0.01 M or 0.001 M solutions.[9]

    • Lower the Temperature: Conduct the experiments at a lower temperature (e.g., 40°C or even room temperature) and extend the time points.[9]

    • Establish a pH-Rate Profile: Analyze the stability in a series of buffered solutions across a wide pH range (e.g., pH 2 to pH 12) to identify the pH of maximum stability. This information is invaluable for formulation development.

    • Sample Analysis: Ensure that upon pulling a time point, the sample is immediately neutralized to prevent further degradation before analysis.

Oxidative Stability

Q: My oxidative stress study with 3% H₂O₂ yielded multiple degradation peaks, and the mass balance is poor. How can I determine the primary oxidative pathway and improve the analysis?

A: Quinolone derivatives can undergo complex oxidation. The primary sites are typically the heterocyclic nitrogen atom (forming an N-oxide) and potentially the ethyl group at position 8.[3][10]

  • Causality: Hydrogen peroxide can generate highly reactive hydroxyl radicals, leading to multiple, non-specific degradation products if the reaction is not controlled. Poor mass balance suggests some degradants may not be eluting from the HPLC column or do not have a chromophore for UV detection.

  • Solution:

    • Control Degradation: Aim for a target degradation of 10-15%.[8] You can achieve this by lowering the H₂O₂ concentration (e.g., to 0.5-1%), reducing the temperature, or shortening the exposure time.

    • Investigate Degradants: Use LC-MS/MS to get structural information on the major degradation products. An increase in mass of 16 amu often corresponds to N-oxidation or hydroxylation.

    • Confirm Pathway: To confirm if degradation is radical-mediated, repeat the experiment with a radical scavenger (e.g., butylated hydroxytoluene - BHT). A significant reduction in degradation would support a free-radical mechanism.

    • Improve Mass Balance: Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV to detect non-chromophoric degradants.

Photostability

Q: After exposing my solid compound to light according to ICH Q1B, it developed a yellow color, but the HPLC chromatogram shows only a small loss of the main peak and no significant degradant peaks. Why?

A: This is a classic issue with photolabile compounds, especially those with conjugated ring systems like quinolones.

  • Causality: The color change indicates a chemical transformation. The degradation products might be polymeric, highly retained on the column, or have a low UV response at the wavelength used for analysis. Photodegradation of quinolones can lead to dimers or other complex structures that may not be easily chromatographable.[1][2]

  • Solution:

    • Change Analytical Wavelength: Review the full UV spectrum of the stressed sample using the PDA detector. A different wavelength might better capture the degradation products.

    • Modify HPLC Method: Use a steeper gradient or a stronger organic solvent to try and elute any highly retained species.

    • Solution State Photolysis: Perform photostability testing in a dilute solution (e.g., in water/acetonitrile). Degradation is often faster and may produce more easily analyzable products. Per ICH Q1B, this is a key part of forced degradation to elucidate pathways.[11]

    • Dark Control: Always include a control sample wrapped in aluminum foil and subjected to the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.[12]

Thermal Stability

Q: I heated the solid compound at 80°C and observed a significant loss in the parent peak, but the major "degradant" appears to be 8-ethyl-4-hydroxyquinoline. What is happening?

A: This result strongly suggests decarboxylation.

  • Causality: Carboxylic acids attached to an aromatic ring, particularly with activating groups like a hydroxyl group nearby, can lose CO₂ upon heating. The loss of the -COOH group from your molecule would result in 8-ethyl-4-hydroxyquinoline.

  • Solution:

    • Confirm Identity: Spike your stressed sample with a reference standard of 8-ethyl-4-hydroxyquinoline to confirm the identity of the peak by retention time and PDA spectrum matching.

    • Use TGA: Thermogravimetric Analysis (TGA) can confirm the loss of mass corresponding to CO₂ (44 amu) at a specific temperature. This provides definitive evidence of decarboxylation.

    • Headspace GC-MS: To directly detect the CO₂ evolved, you can heat a sample in a sealed vial and analyze the headspace gas by GC-MS.

    • Milder Conditions: For routine thermal stress testing as part of a stability study, use conditions that do not induce such an aggressive degradation pathway (e.g., 60°C). The goal is to mimic potential degradation on storage, not complete decomposition.[6]

Experimental Workflows and Protocols

General Forced Degradation Workflow

The following diagram outlines a systematic approach to forced degradation studies, compliant with ICH guidelines.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis cluster_eval Evaluation cluster_outcome Outcome Start Prepare Stock Solution of This compound (e.g., 1 mg/mL in Diluent) Hydrolysis Hydrolytic (Acid, Base, Neutral) Start->Hydrolysis Expose to Stress Oxidation Oxidative (H2O2) Start->Oxidation Expose to Stress Thermal Thermal (Heat, Humidity) Start->Thermal Expose to Stress Photo Photolytic (UV/Vis Light + Dark Control) Start->Photo Expose to Stress Neutralize Neutralize/Stop Reaction Hydrolysis->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze via Stability- Indicating HPLC-PDA Neutralize->Analyze MassBalance Assess Mass Balance & Peak Purity Analyze->MassBalance Check Degradation 5-20%? MassBalance->Check Adjust Adjust Stress Conditions (Time, Temp, Conc.) Check->Adjust No Identify Identify Degradants (LC-MS/MS) Check->Identify Yes Adjust->Start Re-run Pathway Elucidate Degradation Pathway Identify->Pathway

Caption: A typical workflow for forced degradation studies.

Potential Degradation Pathways

This diagram illustrates the likely sites of chemical degradation on the this compound molecule under various stress conditions.

Degradation_Pathways cluster_molecule cluster_reactions mol p1 Photodegradation (e.g., Dimerization) p1:e->mol:w Light (UV/Vis) p2 Oxidation (N-Oxide Formation) p2:s->mol:n Oxidizing Agent (H₂O₂) p3 Oxidation of Ethyl Group p3:w->mol:e Strong Oxidation p4 Thermal Decarboxylation p4:n->mol:s Heat p5 Hydrolysis (Ring Opening under harsh conditions) p5:ne->mol:sw Strong Acid/Base

Caption: Potential degradation sites on the molecule.

Standard Forced Degradation Protocols

The following protocols are starting points and should be optimized to achieve the target degradation of 5-20%.[8][9]

Table 1: Recommended Starting Conditions for Forced Degradation

Stress Condition Reagent/Condition Temperature Duration Notes
Acid Hydrolysis 0.1 M HCl 60 °C Sample at 2, 6, 24, 48 hours Neutralize with equivalent NaOH before injection.
Base Hydrolysis 0.1 M NaOH 60 °C Sample at 2, 6, 24, 48 hours Neutralize with equivalent HCl before injection.
Neutral Hydrolysis Deionized Water 60 °C Sample at 2, 6, 24, 48 hours Ensure pH is near neutral.
Oxidation 3% H₂O₂ Room Temp Sample at 2, 6, 24 hours Protect from light during the study.
Thermal Solid State 60 °C / 75% RH 1, 2, 4 weeks Use a calibrated stability chamber.

| Photostability | Solid & Solution | 25 °C | ICH Q1B exposure* | Use a photostability chamber with a dark control. |

*ICH Q1B recommends an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[11]

ICH Stability Study Conditions

For formal shelf-life determination, stability studies must be conducted under the following ICH-prescribed conditions.

Table 2: ICH Standard Stability Testing Conditions [4][13]

Study Type Storage Condition Minimum Duration
Long-term 25 °C ± 2 °C / 60% RH ± 5% RH 12 months
or 30 °C ± 2 °C / 65% RH ± 5% RH
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH 6 months

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

References

  • Alsante, K. M., et al. (2011).
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
  • Veeprho. (2020).
  • Jain, D., & Barsagade, A. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1169-1180.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. EMA.
  • RAPS. (2025). Convergence: New ICH Q1 guideline is 'one-stop shop' for stability testing. RAPS.
  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies.
  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.
  • Torniainen, K., et al. (1995). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical and Biomedical Analysis, 13(2), 89-96.
  • BIOSYNCE. (2025). What are the oxidation products of quinoline?. BIOSYNCE Blog.
  • Semantic Scholar. (n.d.). Photodegradation of some quinolones used as antimicrobial therapeutics. Semantic Scholar.
  • National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. NCBI.
  • Bailey, J. R., & Glenn, R. A. (1941). A Contribution to Chromic Acid Oxidation of Quinoline Homologs and Oxidation of Bz-Ethylquinolines to Quinolyl Methyl Ketones. Journal of the American Chemical Society, 63(3), 639-641.
  • Google Patents. (n.d.).
  • ChemicalBook. (n.d.). 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis.
  • YouTube. (2020). Oxidation of 2-methyl Quinoline: choice of proper reagent and complete mechanism.
  • Ciak, J. M., et al. (1991). Mechanistic studies of the phototoxic potential of PD 117596, a quinolone antibacterial compound. Photochemistry and Photobiology, 53(3), 309-316.
  • European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.
  • YouTube. (2025). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products).

Sources

Technical Support Center: Characterization of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis and purification of this quinoline derivative.

Introduction

This compound is a quinoline derivative with potential applications in medicinal chemistry and materials science.[1][2][3] Its characterization, however, can present several challenges due to its specific functional groups and physicochemical properties. This guide provides troubleshooting advice and frequently asked questions (FAQs) to facilitate a smooth and accurate characterization process.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the experimental characterization of this compound.

Challenges in Synthesis and Purification

Question: My synthesis of this compound resulted in a low yield and a complex mixture of byproducts. What are the likely causes and how can I improve the outcome?

Answer: The synthesis of quinoline derivatives, often achieved through methods like the Gould-Jacobs reaction, can be sensitive to reaction conditions.[4] For this compound, common challenges include incomplete cyclization, side reactions, and purification difficulties.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Incomplete Cyclization The thermal cyclization step required to form the quinoline ring may not have reached the necessary temperature or been held for a sufficient duration.Ensure the reaction temperature is consistently maintained at the optimal level for the specific synthetic route. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
Side Reactions The starting materials, such as substituted anilines and diethyl ethoxymethylenemalonate, can undergo alternative reactions if conditions are not carefully controlled. This can lead to the formation of isomeric impurities or polymeric materials.Control the rate of addition of reagents and maintain a homogeneous reaction mixture through efficient stirring.[5] The use of a high-boiling point solvent can help to achieve the required temperature for cyclization while minimizing charring.
Hydrolysis of Ester Intermediate If the synthesis proceeds via the ethyl ester, premature hydrolysis of the ester group can occur under acidic or basic conditions, complicating the work-up and purification.Perform the final hydrolysis step under controlled conditions, for example, using a stoichiometric amount of base followed by careful acidification to precipitate the carboxylic acid.[4]
Purification Challenges The product and impurities may have similar polarities, making separation by column chromatography difficult. The low solubility of the final product can also be a hurdle.Recrystallization from a suitable solvent system (e.g., ethanol, acetic acid, or DMF-water mixtures) is often the most effective purification method for this class of compounds. A thorough solvent screen is recommended to identify the optimal conditions.

Experimental Workflow for Purification:

start Crude Product solvent_screen Solvent Screen for Recrystallization (e.g., Ethanol, Acetic Acid, DMF/Water) start->solvent_screen recrystallize Recrystallization solvent_screen->recrystallize wash Wash with Cold Solvent recrystallize->wash dry Dry under Vacuum wash->dry pure_product Pure Product dry->pure_product

Caption: Purification workflow for this compound.

Analytical Characterization Issues

Question: I am observing unexpected peaks in the 1H NMR spectrum of my purified this compound. How can I interpret these signals?

Answer: Unexpected peaks in the 1H NMR spectrum can arise from residual solvents, impurities from the synthesis, or tautomeric forms of the molecule.

Troubleshooting 1H NMR Spectra:

Observation Probable Cause Confirmation & Solution
Broad singlet around 10-14 ppm This is the characteristic chemical shift for the carboxylic acid proton.[6][7] Its broadness is due to hydrogen bonding and exchange.The peak will disappear upon D2O exchange. This is a definitive test for an acidic proton.
Signals in the 2-3 ppm region that do not correspond to the ethyl group These could be from residual solvents used in purification, such as acetone or ethyl acetate.Compare the chemical shifts to known solvent peaks. If a solvent is present, ensure the sample is thoroughly dried under high vacuum.
Additional aromatic signals These may indicate the presence of unreacted starting materials or isomeric byproducts.Review the synthetic route for potential side reactions. 2D NMR techniques like COSY and HMBC can help in assigning the structure of the impurity.
Shifting of aromatic and hydroxyl proton signals 4-hydroxyquinolines can exist in keto-enol tautomeric forms. The equilibrium can be influenced by the solvent and temperature.[3]Run the NMR in different solvents (e.g., DMSO-d6, CDCl3) to observe any changes in the spectrum that might indicate tautomerism.

1H NMR Data Interpretation:

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
-COOH10.0 - 14.0broad s-
Aromatic-H7.0 - 8.5m-
-OH~9.0 - 11.0 (in DMSO)broad s-
-CH2-~2.8 - 3.2q~7.5
-CH3~1.2 - 1.5t~7.5

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Question: My mass spectrometry results for this compound show a weak or absent molecular ion peak. Why is this happening?

Answer: The stability of the molecular ion in mass spectrometry can be influenced by the ionization technique and the compound's structure. Carboxylic acids can sometimes undergo facile fragmentation.

Mass Spectrometry Troubleshooting:

Ionization Technique Potential Issue Recommended Action
Electron Ionization (EI) The high energy of EI can lead to extensive fragmentation, resulting in a weak or absent molecular ion peak. A common fragmentation pathway for carboxylic acids is the loss of CO2.Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI is particularly well-suited for polar molecules like this one.
Electrospray Ionization (ESI) In ESI, you should expect to see the protonated molecule [M+H]+ in positive ion mode or the deprotonated molecule [M-H]- in negative ion mode. If the signal is weak, it could be due to poor ionization efficiency or suppression effects.Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature). Ensure the sample is dissolved in a suitable solvent for ESI, such as methanol or acetonitrile with a small amount of formic acid (for positive mode) or ammonia (for negative mode).

Expected Mass-to-Charge Ratios (m/z):

  • Molecular Weight: 217.22 g/mol

  • [M+H]+ (Positive ESI): 218.23

  • [M-H]- (Negative ESI): 216.21

Question: I am facing issues with peak tailing and poor resolution during HPLC analysis of this compound. How can I improve my method?

Answer: The chelating nature of the 8-hydroxyquinoline scaffold and the acidic nature of the carboxylic acid can lead to challenging HPLC separations.[1][8]

HPLC Method Development and Troubleshooting:

start Poor Peak Shape (Tailing/Broadening) cause1 Secondary Interactions with Silica start->cause1 cause2 Chelation with Metal Impurities start->cause2 cause3 Inappropriate Mobile Phase pH start->cause3 solution1 Use a different stationary phase (e.g., Phenyl or Polymer-based) cause1->solution1 solution2 Add a competing chelator (e.g., EDTA) to the mobile phase cause2->solution2 solution3 Adjust mobile phase pH to suppress ionization of the carboxylic acid (pH < pKa) cause3->solution3

Caption: Troubleshooting poor peak shape in HPLC analysis.

Detailed HPLC Protocol:

  • Column: A C18 column can be used, but for quinoline-containing compounds, a column with a different stationary phase like phenyl-hexyl or a polymer-based column can sometimes provide better peak shapes by minimizing unwanted interactions.[8]

  • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water.

    • To address peak tailing due to the carboxylic acid, add an acidic modifier like 0.1% formic acid or trifluoroacetic acid to the mobile phase. This will suppress the ionization of the carboxyl group.

    • To mitigate issues related to chelation, the addition of a small amount of a chelating agent like EDTA to the mobile phase can be beneficial.[1]

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 250-270 nm) is suitable.

  • Flow Rate: A standard flow rate of 1.0 mL/min is a good starting point.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30-40 °C) can improve reproducibility.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and solubility of this compound?

A1: It is expected to be a solid at room temperature. Its solubility is likely to be low in water and non-polar organic solvents. It should be soluble in polar aprotic solvents like DMSO and DMF, and in aqueous base due to the acidic carboxylic acid group.

Q2: How should I store this compound to ensure its stability?

A2: It should be stored in a cool, dry, and dark place in a tightly sealed container. As a combustible solid, it should be kept away from ignition sources.

Q3: Are there any known safety precautions I should take when handling this compound?

Q4: Can I use its ethyl ester precursor for biological assays?

A4: The ethyl ester, this compound ethyl ester (CAS 63136-14-1), is also commercially available.[9][10] It is important to note that the ester will have different physicochemical properties, such as higher lipophilicity and lack of an acidic proton, which could affect its biological activity and mechanism of action compared to the carboxylic acid. The ester may also be hydrolyzed to the carboxylic acid in vivo.

Q5: What are the key structural features to confirm the identity of this compound?

A5: The key structural features to confirm are:

  • The quinoline ring system.

  • An ethyl group at the 8-position.

  • A hydroxyl group at the 4-position.

  • A carboxylic acid group at the 3-position.

These can be unequivocally confirmed by a combination of 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy.

References

  • The Royal Society of Chemistry. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 8-Hydroxyquinoline. In NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). US3517014A - Method of preparing 8-hydroxyquinoline-3-carboxylic acids.
  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry, 3(1), 1-9.
  • Al-Trawneh, S. A. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4963.
  • Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.
  • Massoud, M. A., et al. (2020). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Journal of the Serbian Chemical Society, 85(1), 27-38.
  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry, 3(1).
  • Tanaka, H., et al. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 86(17), 11843–11852.
  • Tanaka, H., et al. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 86(17), 11843–11852.
  • Cowen, B. J. (2017). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents.
  • Veeprho. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid ethyl ester | CAS 26892-90-0. Retrieved from [Link]

  • Heffeter, P., et al. (2018). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 61(11), 4839–4853.
  • Staigent Technologies. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S11. 1 H NMR spectrum of 3f. Retrieved from [Link]

  • LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. In Chemistry LibreTexts. Retrieved from [Link]

  • Hulet, R. (2011, April 28). Spectroscopy of Carboxylic Acids [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxyquinoline-4-carboxylic acid. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. In PubChem. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Antimicrobial Activity of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration and evaluation of novel antibacterial agents. This guide provides a detailed comparative analysis of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid, a member of the 8-hydroxyquinoline class of compounds, and ciprofloxacin, a well-established second-generation fluoroquinolone antibiotic. While ciprofloxacin has been a cornerstone in treating a wide array of bacterial infections, the emergence of resistance has prompted the investigation of alternative scaffolds like the 8-hydroxyquinolines, which are known for their metal-chelating and antimicrobial properties.

This document will delve into the structural and physicochemical characteristics of both compounds, their distinct mechanisms of action, and a critical evaluation of their antimicrobial activity based on available data. Furthermore, we provide standardized experimental protocols to enable researchers to conduct their own comparative studies, ensuring scientific rigor and reproducibility.

Structural and Physicochemical Properties: A Tale of Two Scaffolds

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior.

Ciprofloxacin is a synthetic fluoroquinolone with the chemical name 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid. Its empirical formula is C₁₇H₁₈FN₃O₃, and it has a molecular weight of 331.4 g/mol [1]. It exists as a faintly yellowish to light yellow crystalline substance[1]. The solubility of ciprofloxacin is pH-dependent, with its hydrochloride salt being soluble in water[2].

This compound belongs to the 8-hydroxyquinoline class of compounds. Its chemical formula is C₁₂H₁₁NO₃, with a molecular weight of 217.22 g/mol . Detailed experimental data on its physicochemical properties such as solubility, pKa, and LogP are not extensively available in the public domain. However, the 8-hydroxyquinoline scaffold is known for its ability to form stable complexes with various metal ions, a property intrinsically linked to its antimicrobial activity[3][4][5]. The ethyl group at position 8 is expected to increase the lipophilicity of the molecule compared to the parent 8-hydroxyquinoline structure.

PropertyThis compoundCiprofloxacin
Chemical Structure (Structure to be inserted if available)(Structure to be inserted if available)
Molecular Formula C₁₂H₁₁NO₃C₁₇H₁₈FN₃O₃[1]
Molecular Weight 217.22 g/mol 331.4 g/mol [1]
Appearance -Faintly yellowish to light yellow crystalline substance[1]
Solubility Data not readily availablepH-dependent; hydrochloride salt is water-soluble[2]
pKa Data not readily availablepKa1 = 6.09, pKa2 = 8.62
LogP Data not readily available<1

Mechanisms of Action: Divergent Pathways to Bacterial Inhibition

The antimicrobial efficacy of these two compounds stems from fundamentally different molecular mechanisms.

Ciprofloxacin: Targeting Bacterial DNA Replication

Ciprofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV [6]. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

  • Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target of ciprofloxacin[7]. DNA gyrase introduces negative supercoils into the bacterial DNA, a process vital for relieving torsional stress during DNA replication and transcription. Ciprofloxacin binds to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome, which ultimately results in cell death[1][8].

  • Inhibition of Topoisomerase IV: In most Gram-positive bacteria, topoisomerase IV is the primary target[7]. This enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes. Inhibition of topoisomerase IV by ciprofloxacin prevents the segregation of chromosomal DNA into daughter cells, leading to a halt in cell division and subsequent cell death[2].

G cluster_ciprofloxacin Ciprofloxacin Mechanism of Action Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Gram-negative bacteria) Ciprofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive bacteria) Ciprofloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Essential for DS_Breaks Double-Strand Breaks DNA_Gyrase->DS_Breaks Leads to Chromosome_Segregation Chromosome Segregation Topo_IV->Chromosome_Segregation Essential for Topo_IV->DS_Breaks Leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Ciprofloxacin's dual-targeting mechanism against bacterial DNA replication enzymes.

This compound: The Role of Metal Chelation

The antimicrobial activity of 8-hydroxyquinolines is primarily attributed to their ability to act as potent chelating agents for essential metal ions, such as iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺)[3][4][5]. These metal ions are critical cofactors for a multitude of bacterial enzymes involved in vital cellular processes, including respiration and metabolism.

By sequestering these metal ions, this compound can disrupt these enzymatic functions, leading to an inhibition of bacterial growth and, in some cases, cell death. The formation of a lipophilic metal-8-hydroxyquinoline complex can also facilitate the transport of the compound across the bacterial cell membrane, potentially leading to intracellular disruption of metal homeostasis. The exact bactericidal versus bacteriostatic nature of 8-hydroxyquinolines can be concentration and species-dependent[4].

G cluster_8hq 8-Hydroxyquinoline Mechanism of Action H8Q 8-Ethyl-4-hydroxyquinoline- 3-carboxylic acid Metal_Ions Essential Metal Ions (Fe, Cu, Zn) H8Q->Metal_Ions Chelates Enzymes Bacterial Metalloenzymes H8Q->Enzymes Inactivates by metal chelation Metal_Ions->Enzymes Essential cofactor for Metabolism Cellular Respiration & Metabolism Enzymes->Metabolism Catalyzes Inhibition Inhibition of Bacterial Growth Enzymes->Inhibition Leads to

Caption: The metal chelation-based mechanism of action of 8-hydroxyquinolines.

Antimicrobial Activity: A Comparative Overview

Ciprofloxacin: A Broad-Spectrum Fluoroquinolone

Ciprofloxacin is renowned for its broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria[9]. However, resistance has become a significant clinical concern. The table below summarizes the typical Minimum Inhibitory Concentration (MIC) values for ciprofloxacin against several common pathogens. It is important to note that MIC values can vary depending on the specific strain and testing methodology.

Bacterial SpeciesTypeTypical Ciprofloxacin MIC (µg/mL)
Escherichia coliGram-negative≤0.06 - 0.25[9]
Pseudomonas aeruginosaGram-negative0.5 - 1.0[10]
Staphylococcus aureus (MSSA)Gram-positive0.12 - 1.0
Staphylococcus aureus (MRSA)Gram-positiveOften ≥4.0 (Resistant)
Streptococcus pneumoniaeGram-positive1.0 - 4.0
Klebsiella pneumoniaeGram-negative≤0.06 - 0.5
This compound: Insights from Analogs

While specific MIC data for this compound is scarce, studies on other 8-hydroxyquinoline derivatives provide valuable insights into its potential antimicrobial spectrum. Research has shown that 8-hydroxyquinoline and its derivatives possess activity against both Gram-positive and Gram-negative bacteria, as well as some fungi[7].

The antimicrobial potency of 8-hydroxyquinoline derivatives is influenced by the nature and position of substituents on the quinoline ring. Structure-activity relationship (SAR) studies suggest that the introduction of small alkyl groups, such as an ethyl group at position 8, can modulate the lipophilicity of the compound, which may affect its ability to penetrate the bacterial cell wall and membrane. This modification could potentially enhance its antimicrobial activity against certain bacterial species. For instance, some studies have shown that certain substituted 8-hydroxyquinolines exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA). However, without direct experimental data, the precise impact of the 8-ethyl and 3-carboxylic acid substitutions on the antimicrobial spectrum and potency remains to be empirically determined.

Experimental Protocols for Comparative Antimicrobial Susceptibility Testing

To facilitate a direct and objective comparison of the antimicrobial activities of this compound and ciprofloxacin, we provide the following standardized protocols for two widely accepted methods: Broth Microdilution and Disk Diffusion Assay.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound and Ciprofloxacin (as analytical standards)

  • Appropriate solvent for each compound (e.g., DMSO, sterile deionized water)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains of interest (e.g., E. coli, S. aureus, P. aeruginosa)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Antimicrobial Stock Solutions:

    • Prepare a high-concentration stock solution of each compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solutions in CAMHB to achieve a range of desired concentrations.

  • Inoculum Preparation:

    • From a fresh overnight culture of the test bacterium on an appropriate agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the appropriate antimicrobial dilution to each well.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (inoculum in broth without antimicrobial) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

G cluster_protocol Broth Microdilution Workflow start Start prep_stock Prepare Antimicrobial Stock Solutions start->prep_stock prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum setup_plate Set up 96-well Plate: - Antimicrobial dilutions - Bacterial inoculum prep_stock->setup_plate dilute_inoculum Dilute Inoculum in CAMHB prep_inoculum->dilute_inoculum dilute_inoculum->setup_plate incubate Incubate at 37°C for 16-20h setup_plate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.

Disk Diffusion Assay (Kirby-Bauer Method)

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • This compound and Ciprofloxacin

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains of interest

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (37°C)

  • Ruler or calipers

Procedure:

  • Preparation of Antimicrobial Disks:

    • Prepare solutions of each compound at a known concentration.

    • Impregnate sterile filter paper disks with a defined volume of the antimicrobial solution and allow them to dry in a sterile environment.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of MHA Plates:

    • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for a few minutes.

  • Disk Application:

    • Using sterile forceps, place the antimicrobial-impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 37°C for 16-20 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.

    • The size of the zone of inhibition is correlated with the susceptibility of the bacterium to the antimicrobial agent.

G cluster_protocol Disk Diffusion Assay Workflow start Start prep_disks Prepare Antimicrobial- Impregnated Disks start->prep_disks prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum apply_disks Apply Antimicrobial Disks to Agar Surface prep_disks->apply_disks inoculate_plate Inoculate MHA Plate with Bacterial Suspension prep_inoculum->inoculate_plate inoculate_plate->apply_disks incubate Incubate at 37°C for 16-20h apply_disks->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone end End measure_zone->end

Caption: Workflow for the disk diffusion assay to assess antimicrobial susceptibility.

Conclusion

This guide provides a comprehensive comparison of this compound and ciprofloxacin, highlighting their distinct structural features, mechanisms of action, and what is currently known about their antimicrobial activities. Ciprofloxacin remains a potent, broad-spectrum antibiotic, but its utility is challenged by rising resistance. 8-Hydroxyquinolines, including the 8-ethyl derivative, represent a promising class of compounds with a different mechanism of action that could be effective against resistant strains.

The lack of direct comparative data for this compound underscores the need for further research. The provided experimental protocols offer a standardized framework for researchers to conduct these crucial head-to-head comparisons, which will be instrumental in evaluating the potential of this and other novel 8-hydroxyquinoline derivatives as future antimicrobial agents.

References

  • Ciprofloxacin - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

  • Ciprofloxacin: review on developments in synthetic, analytical, and medicinal aspects. (n.d.). Retrieved January 6, 2026, from [Link]

  • Quinolone antibiotic - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.
  • Gao, X., Huang, Y., & Liu, R. (2020). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Medicinal Chemistry, 63(18), 10055-10083.
  • Srisung, S., Suksrichavavalit, T., Prachayasittikul, S., & Prachayasittikul, V. (2013). Antimicrobial activity of 8-hydroxyquinoline and transition metal complexes. International Journal of Pharmacology, 9(2), 170-175.
  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392.
  • PubChem. (n.d.). Ciprofloxacin. Retrieved January 6, 2026, from [Link]

  • Eliopoulos, G. M., Gardella, A., & Moellering, R. C. (1984). In vitro activity of ciprofloxacin, a new carboxyquinoline antimicrobial agent. Antimicrobial Agents and Chemotherapy, 25(3), 331–335.
  • Barry, A. L., Jones, R. N., Thornsberry, C., Ayers, L. W., Gerlach, E. H., & Sommers, H. M. (1984). Antibacterial activities of ciprofloxacin, norfloxacin, oxolinic acid, cinoxacin, and nalidixic acid. Antimicrobial Agents and Chemotherapy, 25(5), 633–637.
  • Hancock, R. E. W. (2005). The bacterial outer membrane as a drug barrier. Trends in Microbiology, 13(1), 38-44.
  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing (30th ed.).
  • Wald-Dickler, N., Holtom, P., & Spellberg, B. (2018). Busting the Myth of “Static vs Cidal”: A Systemic Literature Review. Clinical Infectious Diseases, 66(9), 1470–1474.
  • Rbaa, M., Jabli, S., Lakhrissi, Y., Ouhssine, M., Almalki, F., Hadda, T. B., ... & Lakhrissi, B. (2019).
  • Joaquim, F., Sequeira, D., & Costa, M. (2021). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Journal of Medicinal Chemistry, 64(22), 16376-16410.
  • Shen, A. Y., Chen, C. P., & Rauth, A. M. (1989). 8-Hydroxyquinolines: a new class of radiosensitizers of hypoxic mammalian cells.
  • Chen, Y. F., Wang, J. Y., & Jia, L. (2016). Ciprofloxacin: an overview of its antibacterial activity, mechanism of action, and clinical use.
  • Al-Wahaibi, L. H., El-Emam, A. A., & Al-Obaid, A. M. (2021). Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. Molecules, 26(16), 4945.
  • Drago, L., De Vecchi, E., Mombelli, L., Nicola, L., Valli, M., & Gismondo, M. R. (2001). In vitro activity of ciprofloxacin on biofilms of Staphylococcus aureus, Staphylococcus epidermidis and Pseudomonas aeruginosa. Journal of antimicrobial chemotherapy, 47(4), 493-495.
  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1191–1203.
  • Fass, R. J. (1983). In vitro activity of ciprofloxacin (Bay o 9867). Antimicrobial agents and chemotherapy, 24(4), 568–574.
  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. Southeast Asian Fisheries Development Center, Aquaculture Department.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • de Souza, M. V. N. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
  • King, A., & Phillips, I. (1986). The comparative in vitro activity of ciprofloxacin. Journal of Antimicrobial Chemotherapy, 18(Suppl D), 1-10.
  • Nemeth, J., Oesch, G., & Kuster, S. P. (2015). Bacteriostatic versus bactericidal antibiotics for patients with serious bacterial infections: systematic review and meta-analysis. International journal of antimicrobial agents, 45(1), 27-32.
  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10.
  • Ristić, B., Milenković, D., & Stanković, D. M. (2017). Electrochemical and spectroscopic investigation of ciprofloxacin and its interaction with double stranded DNA. International journal of electrochemical science, 12, 5364-5376.
  • da Silva, P. B., de Assis, P. A. C. S., de Oliveira, R. B., & de Almeida, M. V. (2022). Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. Future Microbiology, 17(5), 425-436.

Sources

A Comparative Analysis of the Bioactivity of 8-Hydroxyquinoline and 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of medicinal chemistry, the quinoline scaffold stands as a cornerstone for the development of a myriad of therapeutic agents. Its versatile structure has given rise to compounds with a broad spectrum of biological activities. Among these, 8-hydroxyquinoline (8HQ) is a well-established compound with diverse applications. This guide delves into a comparative analysis of the bioactivity of 8HQ and a more complex derivative, 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid, providing researchers with a comprehensive overview of their known and potential biological activities, mechanisms of action, and the experimental protocols to evaluate them.

The Bioactive Profile of 8-Hydroxyquinoline: A Multifaceted Agent

8-Hydroxyquinoline, also known as oxine, is a heterocyclic organic compound that has been extensively studied for its wide range of biological activities. Its mode of action is multifaceted, but it is most renowned for its ability to chelate metal ions. This chelation is central to many of its biological effects.

Antimicrobial and Antifungal Activity

8HQ exhibits potent antimicrobial and antifungal properties. Its ability to chelate essential metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), disrupts microbial metabolism by inhibiting metalloenzymes that are crucial for cellular respiration and other vital processes. This leads to a bacteriostatic or bactericidal effect, and similarly, a fungistatic or fungicidal effect.

Anticancer Activity

The anticancer properties of 8HQ are also linked to its ionophoric nature. As a zinc ionophore, it can increase the intracellular concentration of zinc, which in turn can induce apoptosis in cancer cells through various mechanisms, including the inhibition of the proteasome and induction of reactive oxygen species (ROS).

Neuroprotective Effects

Interestingly, 8HQ has also been investigated for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. In this context, its ability to chelate excess metal ions, such as copper, zinc, and iron, which are implicated in amyloid-beta plaque aggregation and oxidative stress in the brain, is the primary mechanism of interest.

This compound: A Look into its Potential

Direct and extensive bioactivity data for this compound is not as abundant as for 8-hydroxyquinoline. However, a comprehensive understanding of its structure allows for an informed hypothesis of its likely biological activities. This molecule can be dissected into key functional components that suggest a potent and potentially more specific bioactivity profile compared to 8HQ.

The core structure, 4-hydroxyquinoline-3-carboxylic acid, is highly significant as it forms the fundamental scaffold of quinolone antibiotics. This class of antibiotics, which includes well-known drugs like nalidixic acid and ciprofloxacin, functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. Therefore, it is highly probable that this compound possesses antibacterial activity.

The addition of an ethyl group at the 8-position can influence the molecule's lipophilicity, which in turn can affect its ability to cross cell membranes. This modification could enhance its uptake by bacterial cells, potentially leading to increased potency. The 8-hydroxy group, as seen in 8HQ, imparts metal-chelating properties, which could either work in synergy with the quinolone-like mechanism or confer additional modes of action.

Head-to-Head Comparison: 8-Hydroxyquinoline vs. This compound

Feature8-HydroxyquinolineThis compound
Primary Mechanism Metal Ion Chelation, IonophoreLikely DNA Gyrase/Topoisomerase IV Inhibition
Established Bioactivity Antimicrobial, Antifungal, Anticancer, NeuroprotectivePrimarily predicted Antibacterial
Structural Features Simple bicyclic aromatic with a hydroxyl groupQuinoline core with hydroxyl, carboxylic acid, and ethyl groups
Spectrum of Activity Broad-spectrumLikely focused on bacteria

Experimental Protocols for Bioactivity Assessment

To empirically determine and compare the bioactivities of these compounds, standardized experimental protocols are essential. Below are detailed methodologies for assessing antibacterial and anticancer activities.

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compounds (8-hydroxyquinoline and this compound)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm.

MTT Assay for Cytotoxicity (Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active metabolism will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the proposed mechanism of action for 8-hydroxyquinoline and a general workflow for an experimental protocol.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 8HQ 8-Hydroxyquinoline Complex Lipophilic 8HQ-Metal Complex 8HQ->Complex Chelation Metal Metal Ion (e.g., Zn²⁺) Metal->Complex Released_Metal Released Metal Ion Complex->Released_Metal Transport across membrane Apoptosis Apoptosis / Enzyme Inhibition Released_Metal->Apoptosis Disrupts cellular processes

Caption: Mechanism of 8-hydroxyquinoline as a metal ionophore.

Start Start: Prepare Cell Culture and Compound Dilutions Seed Seed cells in 96-well plate Start->Seed Treat Treat cells with compound dilutions Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization buffer Incubate_MTT->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Analyze data and calculate IC₅₀ Read->Analyze End End: Determine Cytotoxicity Analyze->End

Caption: General workflow of the MTT assay for cytotoxicity.

Conclusion

While 8-hydroxyquinoline is a well-characterized molecule with a broad range of biological activities primarily driven by its metal chelating properties, this compound represents a promising but less explored derivative. Its structure strongly suggests a potent antibacterial activity, likely mediated by the inhibition of bacterial DNA gyrase, a mechanism distinct from that of 8HQ. The presence of the 8-ethyl and 8-hydroxy groups may further modulate its activity, potency, and spectrum. Further experimental investigation using the protocols outlined in this guide is necessary to fully elucidate the bioactivity of this compound and to validate its potential as a novel therapeutic agent. This comparative guide serves as a foundational resource for researchers embarking on the exploration of these and other related quinoline derivatives.

A Comparative Guide to 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid and Modern Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid within the broader context of quinolone antibacterial agents. It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern the efficacy and spectrum of this important class of compounds. We will deconstruct the molecular features of our lead compound and benchmark it against seminal derivatives, grounding our analysis in established mechanistic principles and providing robust experimental protocols for empirical validation.

Introduction: The Enduring Legacy of the Quinolone Scaffold

Quinolones are a major class of synthetic antibacterial agents whose clinical utility has been sustained for decades through iterative chemical modifications.[1] The foundational structure, a 4-oxo-1,4-dihydroquinoline bicyclic system, is a privileged scaffold in medicinal chemistry.[1] The primary mechanism of action for these compounds is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][3] By stabilizing the enzyme-DNA cleavage complex, quinolones convert these essential enzymes into toxic agents that induce lethal double-stranded DNA breaks, ultimately leading to bacterial cell death.[4][5]

The evolution from the first-generation quinolones, such as nalidixic acid, to the highly potent, broad-spectrum fluoroquinolones like ciprofloxacin and levofloxacin, is a testament to the power of medicinal chemistry. This evolution was driven by a deep understanding of the structure-activity relationships at various positions on the quinolone ring.[6][7] This guide focuses on this compound, a lesser-studied derivative, to illustrate these core principles through a comparative lens.

The Quinolone Mechanism of Action: A Molecular Trap

Quinolones exert their bactericidal effect by targeting DNA gyrase and topoisomerase IV.[7] In Gram-negative bacteria, DNA gyrase is often the primary target, while topoisomerase IV is the main target in many Gram-positive species.[2][5] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. The drug intercalates into the DNA at the cleavage site and forms a stable ternary complex with the enzyme, preventing the re-ligation of the cleaved DNA strands.[5] This blockage of essential cellular processes triggers the SOS response and, if the damage is overwhelming, leads to programmed cell death.[2]

G cluster_cell Bacterial Cell quinolone Quinolone Derivative enzyme DNA Gyrase / Topo IV quinolone->enzyme Binds to complex Stabilized Quinolone- Enzyme-DNA Complex quinolone->complex Traps complex dna Bacterial DNA enzyme->dna Cleaves dna->complex fragmentation DNA Fragmentation complex->fragmentation Blocks re-ligation death Cell Death fragmentation->death Triggers

Caption: Chemical structure of this compound.

Table 1: Comparative Structural Analysis of Quinolone Derivatives

FeatureThis compoundNalidixic Acid (1st Gen)Ciprofloxacin (2nd Gen)
Core Structure 4-Hydroxyquinoline-3-carboxylic acid1,8-Naphthyridine-3-carboxylic acid4-Quinolone-3-carboxylic acid
N-1 Substituent HEthylCyclopropyl
C-6 Substituent HHFluoro
C-7 Substituent HMethylPiperazinyl
C-8 Substituent Ethyl HH
Predicted Spectrum Likely narrow-spectrum, Gram-negativeNarrow-spectrum, Gram-negativeBroad-spectrum (Gram-negative, Gram-positive, atypical)
Dissecting the Structure-Activity Relationship (SAR):
  • The 3-Carboxylic Acid and 4-Keto Groups: These two moieties are considered indispensable for antibacterial activity. They are believed to be the primary sites of interaction with the DNA gyrase enzyme, forming a stable complex. [8]All three compounds in our comparison possess these critical features.

  • The N-1 Substituent: Substitution at the N-1 position is crucial for enhancing antibacterial potency. [6]Ciprofloxacin's N-1 cyclopropyl group significantly increases its activity compared to nalidixic acid's ethyl group. [9]this compound is unsubstituted at this position, which suggests its intrinsic potency may be lower than that of later-generation quinolones.

  • The C-6 Fluoro Group: The introduction of a fluorine atom at the C-6 position, a hallmark of the fluoroquinolones, dramatically broadens the antibacterial spectrum and increases potency by enhancing gyrase inhibition and cell penetration. [6][10]The absence of this group in both our lead compound and nalidixic acid is a primary reason for their predicted narrower spectrum of activity.

  • The C-7 Substituent: The piperazine ring at C-7 in ciprofloxacin is another key contributor to its broad-spectrum activity, particularly against Pseudomonas aeruginosa, and improves its pharmacokinetic profile. [6]The lack of a bulky, basic substituent at this position in this compound further supports the prediction of a more limited antibacterial range.

  • The C-8 Substituent: The ethyl group at the C-8 position of our lead compound is a noteworthy feature. Substituents at this position can influence the planarity of the quinolone ring system, which may affect its interaction with the enzyme-DNA complex. [9]While an ethyl group is a simple alkyl substituent, its impact would need to be determined empirically, as modifications at this position can have varied effects on activity. [9]

Experimental Protocols for Empirical Comparison

To move from theoretical comparison to empirical validation, a standardized set of experiments is required. The following protocols provide a robust framework for evaluating the antibacterial efficacy and preliminary safety profile of this compound against other quinolones.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the gold-standard metric for quantifying the in vitro potency of an antimicrobial agent. The broth microdilution method provides a reliable and high-throughput means of determining MIC values against a panel of bacterial strains. [11][12] Causality: This assay is chosen to directly compare the concentration-dependent inhibitory effects of different quinolones. By testing against a diverse panel of Gram-positive and Gram-negative bacteria, we can empirically define and compare their spectrum of activity.

G prep Prepare 2-fold serial dilutions of quinolones in 96-well plate inoculate Inoculate wells with standardized bacterial suspension (5x10^5 CFU/mL) prep->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read plate visually or with a plate reader incubate->read determine Determine MIC: Lowest concentration with no visible growth read->determine

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Preparation: Dissolve quinolone compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare 2-fold serial dilutions in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate, typically from 64 µg/mL down to 0.06 µg/mL. [11]2. Inoculum Preparation: Grow bacterial strains to the mid-logarithmic phase in MHB. Adjust the culture turbidity to a 0.5 McFarland standard, then dilute to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well. [12]3. Inoculation: Add 5 µL of the standardized bacterial suspension to each well containing 100 µL of the drug dilution. Include a growth control (no drug) and a sterility control (no bacteria). [11]4. Incubation: Incubate the plates at 37°C for 18-24 hours under ambient atmospheric conditions. [11]5. Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. [12]

Protocol: DNA Gyrase Supercoiling Inhibition Assay

This biochemical assay directly measures the compound's ability to inhibit its primary molecular target, DNA gyrase. It provides crucial mechanistic insight that complements the whole-cell activity data from the MIC assay. [13][14] Causality: This assay validates that the observed antibacterial activity is due to the intended mechanism of action. Comparing the half-maximal inhibitory concentration (IC50) values from this assay allows for a direct comparison of potency at the enzyme level.

G mix Prepare reaction mix: Relaxed plasmid DNA, DNA gyrase, ATP buffer add_drug Add varying concentrations of quinolone derivative mix->add_drug incubate Incubate at 37°C for 30-60 minutes add_drug->incubate stop_rxn Stop reaction and de-proteinize incubate->stop_rxn gel Run samples on an agarose gel stop_rxn->gel visualize Visualize DNA bands (supercoiled vs. relaxed) gel->visualize analyze Quantify band intensity to determine IC50 visualize->analyze

Caption: Experimental workflow for the DNA Gyrase Supercoiling Assay.

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine DNA gyrase assay buffer, relaxed pBR322 plasmid DNA, ATP, and purified E. coli DNA gyrase enzyme. 2. Inhibitor Addition: Add varying concentrations of the test quinolones to the reaction tubes. Include a no-drug control (full supercoiling) and a no-enzyme control (only relaxed DNA).

  • Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes to allow the supercoiling reaction to proceed. [15]4. Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K, followed by a brief incubation to digest the enzyme.

  • Electrophoresis: Load the samples onto a 1% agarose gel and run electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA. Supercoiled DNA migrates faster than relaxed DNA.

  • Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize under UV light. The degree of inhibition is determined by the reduction in the supercoiled DNA band. Densitometry can be used to calculate the IC50 value.

Protocol: Cytotoxicity Assessment (MTT Assay)

A critical step in early drug development is assessing a compound's toxicity towards mammalian cells. The MTT assay is a colorimetric assay that measures cell metabolic activity, serving as a proxy for cell viability. [16] Causality: This assay provides an essential selectivity index (Cytotoxicity IC50 / Antibacterial MIC). A high selectivity index is desirable, indicating the compound is significantly more toxic to bacteria than to host cells. This is a primary gatekeeping step for further development.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight. [17]2. Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compounds. Incubate for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan. [16]4. Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the purple solution using a microplate reader at ~570 nm. Cell viability is calculated relative to the untreated control cells, and the IC50 (concentration causing 50% inhibition of viability) is determined.

Conclusion and Future Outlook

Based on established structure-activity relationships, this compound is predicted to be a narrow-spectrum antibacterial agent with activity primarily against Gram-negative bacteria, likely exhibiting lower potency than modern fluoroquinolones. Its structural simplicity, lacking the N-1 cyclopropyl, C-6 fluoro, and C-7 piperazinyl moieties, places it closer to the first-generation quinolones.

However, this theoretical analysis must be substantiated by empirical data. The experimental protocols detailed in this guide provide a clear and robust pathway for a comprehensive in vitro evaluation. The results of these assays will definitively place this compound within the quinolone landscape, clarifying its potential and providing a rational basis for any further development or modification. The unique C-8 ethyl substitution warrants particular investigation, as it may confer unexpected properties regarding target interaction or resistance profiles. This comparative approach underscores the importance of systematic evaluation in the ongoing search for novel and effective antibacterial agents.

References

  • ResearchGate. (n.d.). Structural–activity relationship (SAR) of 4-quinolone derivatives. Retrieved from [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. Retrieved from [Link]

  • Bush, N. G., Diez-Santos, I., Abbott, L. R., & Maxwell, A. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5648. Retrieved from [Link]

  • Toma, E. (1989). Structure--activity relationship of quinolones. Clinical and Investigative Medicine, 12(1), 7–9. Retrieved from [Link]

  • Vila, J., & Martinez-Puchol, S. (2017). Mechanism of action of and resistance to quinolones. Microbial Pathogenesis, 107, 427-432. Retrieved from [Link]

  • Peterson, L. R. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Supplement_3), S180–S186. Retrieved from [Link]

  • Chu, D. T., Fernandes, P. B., Claiborne, A. K., Pihuleac, E., Nordeen, C. W., Maleczka, R. E., & Pernet, A. G. (1988). Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones. Drugs Under Experimental and Clinical Research, 14(6), 379–383. Retrieved from [Link]

  • Hooper, D. C., & Jacoby, G. A. (2015). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 5(9), a025320. Retrieved from [Link]

  • Domagala, J. M., Hagen, S. E., Heifetz, C. L., Hutt, M. P., Mich, T. F., Sanchez, J. P., & Trehan, A. K. (1988). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 31(5), 991–1001. Retrieved from [Link]

  • Researcher.Life. (2014). Mechanism of Quinolone Action and Resistance. Retrieved from [Link]

  • Maxwell, A., & Lawson, D. M. (2003). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Medicine, 84, 163–174. Retrieved from [Link]

  • Springer Protocols. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Retrieved from [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

  • Khum-na-kaew, A., Singh, P., Prachayasittikul, V., & Prachayasittikul, V. (2021). Easy-To-Access Quinolone Derivatives Exhibiting Antibacterial and Anti-Parasitic Activities. Molecules, 26(11), 3236. Retrieved from [Link]

  • Hiasa, H. (2008). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 52(10), 3745–3752. Retrieved from [Link]

  • Hancock Lab, University of British Columbia. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). MIC Determination. Retrieved from [Link]

Sources

A Comparative Guide to the Potential In Vitro and In Vivo Efficacy of 8-Ethyl-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Hybrid Scaffold for Predictive Efficacy Analysis

In the landscape of contemporary drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid emerges as a molecule of significant interest, primarily due to its hybrid structure that marries two pharmacologically acclaimed scaffolds: the 4-hydroxyquinoline-3-carboxylic acid core, synonymous with potent antibacterial agents, and the 8-hydroxyquinoline moiety, a versatile chelator with a broad spectrum of biological activities.

This guide presents a comprehensive comparative analysis of the potential in vitro and in vivo efficacy of this compound. In the absence of direct experimental data for this specific molecule, this document leverages established structure-activity relationships (SAR) and experimental findings from closely related analogues. By dissecting the contributions of its core components, we aim to construct a predictive framework for its biological activity, thereby guiding future research and experimental design. Our analysis is grounded in the principles of scientific integrity, drawing upon peer-reviewed literature to explain the causality behind experimental choices and to propose self-validating protocols for empirical investigation.

The 4-Hydroxyquinoline-3-carboxylic Acid Core: A Foundation for Antibacterial Potency

The 4-hydroxyquinoline-3-carboxylic acid motif is the cornerstone of the quinolone class of antibiotics. This scaffold is essential for their antibacterial activity, which is primarily mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.

In Vitro Efficacy of Quinolone Analogues

The in vitro antibacterial potency of quinolones is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of bacterial strains. Structure-activity relationship studies have demonstrated that modifications to the quinoline ring system significantly impact the antibacterial spectrum and potency. For instance, the introduction of a fluorine atom at the 6-position and a piperazinyl group at the 7-position led to the development of highly potent fluoroquinolones.[1]

Compound/ClassKey Structural FeaturesRepresentative In Vitro Activity (MIC µg/mL)Target Organisms
Nalidixic Acid First-generation quinolone4-128Gram-negative bacteria
Ciprofloxacin Fluoroquinolone with 6-fluoro and 7-piperazinyl substituents0.008-2Broad-spectrum (Gram-positive and Gram-negative)
Levofloxacin Fluoroquinolone with a chiral methyl group on the piperazinyl ring0.015-4Broad-spectrum with enhanced activity against Gram-positive bacteria
In Vivo Efficacy and Pharmacokinetics of Quinolone Analogues

The translation of in vitro potency to in vivo efficacy is a critical step in drug development. For quinolone antibiotics, in vivo studies in animal models of infection are essential to evaluate their therapeutic potential. These studies have demonstrated that compounds with favorable pharmacokinetic properties, such as good oral bioavailability and tissue penetration, are more likely to succeed in clinical settings.[2]

A study on quinoline-3-carboxamide derivatives, which are structurally related to our compound of interest, revealed that their in vivo therapeutic effect in a mouse model of experimental autoimmune encephalomyelitis (EAE) was dependent on high exposure of the parent compound, as predicted from in vitro metabolism studies.[2] This highlights the importance of understanding the metabolic stability of these compounds.

The 8-Hydroxyquinoline Moiety: A Versatile Pharmacophore with Broad-Spectrum Bioactivity

8-Hydroxyquinoline (8-HQ) and its derivatives are renowned for their diverse biological activities, including antimicrobial, antifungal, anticancer, and neuroprotective effects.[3][4] The primary mechanism underlying these activities is their ability to chelate metal ions, which are essential for the function of many enzymes and proteins in both microbial and mammalian cells.[5]

In Vitro Antimicrobial and Cytotoxic Activities of 8-Hydroxyquinoline Derivatives

The antimicrobial activity of 8-HQ derivatives is well-documented. For example, halogenated 8-HQs have shown potent activity against both Gram-positive and Gram-negative bacteria.[6] Furthermore, certain 8-HQ derivatives have demonstrated significant in vitro cytotoxicity against various cancer cell lines, with some compounds showing selectivity towards resistant cancer cells.[7][8]

Compound/ClassKey Structural FeaturesRepresentative In Vitro ActivityTarget
8-Hydroxyquinoline Parent compoundMIC: 3.44-13.78 µMGram-positive bacteria, fungi
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) Halogenated derivativeHigh antigrowth activityGram-negative bacteria
7-Pyrrolidinomethyl-8-hydroxyquinoline Mannich base derivativeGI50: 14 µMHuman myeloma cells
In Vivo Efficacy of 8-Hydroxyquinoline Derivatives

The in vivo efficacy of 8-HQ derivatives has been demonstrated in various disease models. For instance, an iron complex of 8-hydroxyquinoline, Fe(8-hq)3, has shown in vivo efficacy in a murine skin infection model against methicillin-resistant Staphylococcus aureus (MRSA).[9] This underscores the potential of 8-HQ derivatives as therapeutic agents.

The Influence of the 8-Ethyl Substituent: A Modulator of Physicochemical Properties and Biological Activity

The presence of an ethyl group at the 8-position of the quinoline ring in this compound is expected to influence its physicochemical properties, which in turn can affect its biological activity and pharmacokinetic profile.

Structure-Activity Relationship Insights

SAR studies on quinoline derivatives have shown that the nature and position of substituents on the ring system are critical determinants of their biological activity.[1][10] An ethyl group is a relatively small, lipophilic substituent. Its introduction at the 8-position could:

  • Increase Lipophilicity: This may enhance membrane permeability and cellular uptake, potentially improving antibacterial and anticancer activity. However, excessive lipophilicity can also lead to poor aqueous solubility and increased metabolic clearance.

  • Steric Effects: The ethyl group at the 8-position is adjacent to the nitrogen atom of the quinoline ring and the hydroxyl group. This steric hindrance could influence the molecule's ability to interact with its biological targets and its metal-chelating properties.

  • Metabolic Stability: The ethyl group could be a site for metabolic modification, such as hydroxylation, which would affect the compound's half-life and in vivo efficacy.[2]

Predicted Efficacy Profile of this compound: A Synergistic Hypothesis

Based on the analysis of its constituent scaffolds, we can hypothesize the potential efficacy profile of this compound:

  • In Vitro Antibacterial Activity: The presence of the 4-hydroxyquinoline-3-carboxylic acid core suggests that the compound is likely to possess antibacterial activity. The 8-ethyl substituent may modulate this activity. It is plausible that the compound will exhibit activity against a range of Gram-positive and Gram-negative bacteria.

  • Broad-Spectrum Bioactivity: The 8-hydroxyquinoline moiety imparts the potential for a broader range of biological activities, including antifungal and anticancer effects, likely mediated through metal chelation.

  • In Vivo Potential: The ultimate in vivo efficacy will be contingent on its pharmacokinetic properties. The ethyl group will play a crucial role in determining its absorption, distribution, metabolism, and excretion (ADME) profile.

It is imperative to underscore that this is a predictive analysis. Rigorous experimental validation is required to ascertain the actual in vitro and in vivo efficacy of this compound.

Experimental Protocols for Efficacy Validation

To empirically validate the predicted efficacy of this compound, a structured experimental workflow is essential.

In Vitro Efficacy Assessment
  • Antimicrobial Susceptibility Testing (MIC Determination):

    • Objective: To determine the minimum concentration of the compound that inhibits the visible growth of a range of bacteria and fungi.

    • Methodology:

      • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

      • Perform serial two-fold dilutions of the compound in microtiter plates containing appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

      • Inoculate the wells with standardized suspensions of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

      • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

      • Determine the MIC as the lowest concentration of the compound with no visible growth.

  • Cytotoxicity Assay (MTT or MTS Assay):

    • Objective: To assess the cytotoxic effect of the compound on mammalian cell lines.

    • Methodology:

      • Seed mammalian cells (e.g., a normal fibroblast line and a cancer cell line) in 96-well plates and allow them to adhere overnight.

      • Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours).

      • Add MTT or MTS reagent to the wells and incubate to allow for the formation of formazan.

      • Measure the absorbance at the appropriate wavelength to determine cell viability.

      • Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

In Vivo Efficacy Assessment
  • Mouse Systemic Infection Model:

    • Objective: To evaluate the in vivo antibacterial efficacy of the compound.

    • Methodology:

      • Induce a systemic infection in mice by intraperitoneal injection of a lethal dose of a pathogenic bacterium (e.g., Staphylococcus aureus).

      • Administer this compound at various doses and routes (e.g., oral, intraperitoneal) at specific time points post-infection.

      • Monitor the survival of the mice over a period of several days.

      • Determine the 50% effective dose (ED50) of the compound.

  • Pharmacokinetic Study:

    • Objective: To determine the ADME properties of the compound in vivo.

    • Methodology:

      • Administer a single dose of this compound to rodents (e.g., rats or mice) via the intended clinical route (e.g., oral).

      • Collect blood samples at various time points.

      • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the parent compound and any major metabolites.

      • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

Conceptual Structure-Activity Relationship

SAR_Concept cluster_Core 4-Hydroxyquinoline-3-carboxylic Acid Core cluster_Substituents Substituent Effects cluster_Outcome Predicted Biological Profile Core Antibacterial Activity (DNA Gyrase/Topoisomerase IV Inhibition) Outcome Overall Efficacy (In Vitro & In Vivo) Core->Outcome Determines primary mechanism Substituent1 8-Hydroxy Moiety (Metal Chelation, Broad-Spectrum Activity) Substituent1->Outcome Broadens activity spectrum Substituent2 8-Ethyl Group (Lipophilicity, Steric Effects, Metabolism) Substituent2->Outcome Modulates potency & PK

Caption: Conceptual diagram illustrating the predicted structure-activity relationship of this compound.

Proposed Experimental Workflow

Experimental_Workflow start Synthesis & Characterization of This compound in_vitro In Vitro Efficacy - Antimicrobial (MIC) - Cytotoxicity (IC50) start->in_vitro in_vivo In Vivo Efficacy - Mouse Infection Model (ED50) - Pharmacokinetics (ADME) in_vitro->in_vivo Promising In Vitro Activity sar Structure-Activity Relationship Analysis in_vivo->sar lead_opt Lead Optimization sar->lead_opt

Sources

A Comparative Toxicological Assessment of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid and Structurally Related Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, a thorough understanding of a compound's toxicological profile is paramount. This guide provides a comprehensive comparative assessment of the toxicity of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid against structurally similar quinoline-based compounds. By examining available experimental data and established structure-activity relationships (SAR), this document aims to provide researchers, scientists, and drug development professionals with a data-driven resource to inform early-stage decision-making and guide future toxicological testing.

Introduction to Quinolines and Their Toxicological Significance

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. However, the biological activity of quinoline derivatives is often accompanied by toxicity concerns. The parent compound, quinoline, is classified as a hazardous substance, exhibiting oral, dermal, and potential mutagenic effects. Therefore, any novel quinoline derivative intended for pharmaceutical use must undergo rigorous toxicological evaluation.

This guide focuses on this compound, a derivative with potential therapeutic applications. To contextualize its toxicity, we will compare it with the parent quinoline molecule and other key analogues: 4-hydroxyquinoline-3-carboxylic acid and 8-hydroxyquinoline. This comparison allows for an insightful analysis of how substitutions at various positions on the quinoline ring influence the overall toxicity profile.

Comparative Toxicity Analysis: A Data-Driven Approach

The assessment of a compound's toxicity relies on a battery of standardized in vitro and in vivo assays. Here, we compile and compare key toxicity endpoints for our compounds of interest. Due to the limited publicly available experimental data for this compound, its profile is inferred based on the established toxicological data of its structural analogues and well-understood structure-activity relationships.

Acute Toxicity

Acute toxicity, often measured by the median lethal dose (LD50), provides a primary indication of a substance's short-term poisoning potential.

CompoundOral LD50 (Rat)Dermal LD50 (Rabbit/Rat)Key Findings & Citations
Quinoline 262 - 460 mg/kg540 mg/kg (Rabbit)Classified as toxic if swallowed. Signs of toxicity include lethargy, respiratory distress, and coma.
8-Hydroxyquinoline 790 - 1200 mg/kg>10,000 mg/kg (Rat)Considered harmful if swallowed.
4-Hydroxyquinoline-3-carboxylic acid No specific data availableNo specific data availableClassified as "Harmful if swallowed" (Acute toxicity - Category 4, Oral), suggesting a lower toxicity than quinoline.
This compound No experimental data availableNo experimental data availableToxicity profile is inferred based on SAR. The presence of the carboxylic acid and hydroxyl groups is generally associated with reduced toxicity compared to the parent quinoline.

Expertise & Experience: The data clearly indicates that substitutions on the quinoline ring significantly modulate acute toxicity. The introduction of a hydroxyl group at position 8, as seen in 8-hydroxyquinoline, decreases the oral toxicity compared to the parent quinoline. Similarly, the classification of 4-hydroxyquinoline-3-carboxylic acid as "harmful" rather than "toxic" suggests a reduction in acute oral toxicity. This is a common trend observed with the introduction of polar functional groups, which can alter the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule, often leading to faster clearance and reduced systemic toxicity.

Cytotoxicity

Cytotoxicity assays measure the ability of a compound to kill cells. The half-maximal inhibitory concentration (IC50) is a standard metric, representing the concentration of a substance required to inhibit a biological process by 50%.

CompoundCell LineIC50 (µM)Key Findings & Citations
Quinoline Derivatives (General) HepG2 (Liver Carcinoma)Varied (e.g., 6.529 µg/mL for one derivative)Demonstrates that quinoline derivatives can exhibit cytotoxic activity against cancer cell lines.
2-Styryl-8-hydroxy Quinolines HeLa (Cervical Cancer)2.52 - 4.69The hydroxyl group at position 8 was found to be important for cytotoxicity.
Quinoline-4-carboxylic acid MCF-7 (Breast Cancer)> 100Shows low antiproliferative activity against this cell line.
This compound No experimental data available-The cytotoxic potential is expected to be influenced by the ethyl group, which can increase lipophilicity and potentially enhance cell permeability.

Expertise & Experience: The cytotoxicity of quinoline derivatives is highly dependent on the specific substitutions and the cell line being tested. For instance, the presence of a hydroxyl group at the 8-position appears to contribute to cytotoxic activity in some contexts. The ethyl group at position 8 in our target compound could potentially increase its lipophilicity, which may lead to enhanced cellular uptake and, consequently, a more pronounced cytotoxic effect compared to its non-ethylated counterpart. However, without direct experimental data, this remains a hypothesis to be tested.

Genotoxicity and Mutagenicity

Genotoxicity refers to the ability of a chemical to damage genetic material (DNA), while mutagenicity is the capacity to induce mutations. The Ames test is a widely used bacterial reverse mutation assay to assess mutagenic potential.

| Compound | Ames Test Result | Key Findings & Citations | |---|---|---|---| | Quinoline | Positive | Classified as a Category 3 mutagenic substance. Some quinoline analogues show mutagenicity in the presence of metabolic activation (S9 mix). | | 8-Hydroxyquinoline | Positive | Has shown a positive Ames test result, indicating mutagenic potential. | | Monohydroxyquinolines (General) | Varied | Mutagenicity is dependent on the position of the hydroxyl group. 8-hydroxyquinoline is reported to be mutagenic. | | This compound | No experimental data available | - | The genotoxic potential needs to be experimentally determined. The presence of the quinoline core raises a flag for potential mutagenicity that requires thorough investigation. |

Expertise & Experience: The quinoline ring itself is a structural alert for mutagenicity. Both quinoline and 8-hydroxyquinoline have demonstrated mutagenic properties in the Ames test. This suggests that this compound should be carefully evaluated for its genotoxic potential. The metabolic activation (S9 mix) is often crucial for the mutagenicity of quinolines, indicating that their metabolites are the ultimate mutagens.

Structure-Activity Relationship (SAR) Insights

The toxicity of quinoline derivatives is intricately linked to their chemical structure. Understanding these relationships provides a predictive framework for assessing the potential toxicity of novel compounds.

  • Effect of Substituents on the Quinoline Ring: The type, position, and number of substituents dramatically influence toxicity.

    • Hydroxyl Groups: The introduction of a hydroxyl group can reduce acute toxicity, as seen in the comparison between quinoline and 8-hydroxyquinoline. However, it can also contribute to mutagenicity, as is the case with 8-hydroxyquinoline.

    • Carboxylic Acid Groups: The presence of a carboxylic acid group generally increases the polarity of the molecule, which can lead to reduced cell permeability and faster excretion, thereby decreasing systemic toxicity.

    • Alkyl Groups: The addition of an ethyl group at position 8 increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes, potentially leading to increased cytotoxicity.

Recommended Experimental Protocols for a Comprehensive Toxicological Assessment

To definitively characterize the toxicity profile of this compound, a series of standardized in vitro assays are recommended. The following protocols are foundational for a robust toxicological evaluation.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is a fundamental tool for evaluating the cytotoxic potential of a compound.

Workflow for MTT Assay

MTT_Workflow A Seed cells in a 96-well plate and incubate B Treat cells with varying concentrations of the test compound A->B C Incubate for a defined period (e.g., 24-72 hours) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan crystal formation D->E F Add solubilization solution (e.g., DMSO) to dissolve formazan E->F G Measure absorbance using a microplate reader F->G H Calculate cell viability and determine IC50 G->H

Caption: A generalized workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2, a human liver cancer cell line, is often used for toxicity studies) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a period of 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results and determine the IC50 value.

Mutagenicity Assessment (Ames Test)

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical compound. It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine.

Workflow for Ames Test

Ames_Test_Workflow A Prepare bacterial strains (e.g., Salmonella typhimurium TA98, TA100) B Mix bacteria with the test compound at various concentrations A->B C Add S9 metabolic activation mix (optional) B->C with or without D Pour the mixture onto minimal glucose agar plates B->D C->D E Incubate the plates for 48-72 hours at 37°C D->E F Count the number of revertant colonies E->F G Compare with negative and positive controls to determine mutagenicity F->G

Caption: A simplified workflow for the Ames mutagenicity test.

Detailed Protocol:

  • Strain Preparation: Grow cultures of the appropriate Salmonella typhimurium tester strains overnight.

  • Test Mixture: In a test tube, combine the bacterial culture, the test compound at various concentrations, and, if required, the S9 fraction for metabolic activation.

  • Plating: Mix the contents of the test tube with molten top agar and pour the mixture onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48 to 72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. Only bacteria that have undergone a reverse mutation will be able to grow on the histidine-deficient medium.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control.

Genotoxicity Assessment (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.

Workflow for Comet Assay

Comet_Assay_Workflow A Treat cells with the test compound B Embed cells in a low-melting-point agarose gel on a microscope slide A->B C Lyse the cells to remove membranes and proteins B->C D Subject the DNA to electrophoresis C->D E Stain the DNA with a fluorescent dye D->E F Visualize and analyze the 'comet' shapes under a microscope E->F G Quantify DNA damage (e.g., tail moment, tail length) F->G

Caption: An overview of the experimental workflow for the Comet assay.

Detailed Protocol:

  • Cell Treatment: Expose the selected cell line to various concentrations of this compound for a defined period.

  • Slide Preparation: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to disrupt the cell and nuclear membranes, leaving the DNA as a nucleoid.

  • Electrophoresis: Place the slides in an electrophoresis chamber. Under alkaline or neutral conditions, damaged DNA fragments will migrate away from the nucleus, forming a "comet tail."

  • Staining: Stain the DNA with a fluorescent dye such as propidium iodide or SYBR Green.

  • Visualization and Analysis: Examine the slides using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in it.

Conclusion and Future Directions

The toxicological assessment of this compound, based on a comparative analysis with structurally related compounds, suggests a toxicity profile that is likely less acute than the parent quinoline molecule. The presence of the 4-hydroxy and 3-carboxylic acid moieties is expected to mitigate acute oral toxicity. However, the quinoline core structure raises a significant concern for potential mutagenicity, a characteristic observed in both quinoline and 8-hydroxyquinoline. Furthermore, the 8-ethyl group may enhance cytotoxicity due to increased lipophilicity.

This guide underscores the necessity of empirical testing to definitively establish the safety profile of this compound. The provided experimental protocols for cytotoxicity, mutagenicity, and genotoxicity assays offer a clear roadmap for the essential next steps in the preclinical evaluation of this compound. A thorough, data-driven toxicological assessment is not merely a regulatory hurdle but a fundamental component of responsible drug development, ensuring that novel therapeutic candidates are not only efficacious but also safe for their intended use.

References

  • 4-Substituted Quinolines: Structure Activity Relationship. (n.d.). Pharmacy 180. Retrieved January 6, 2026, from [Link]

  • Novel Quinoline Derivatives as Antitumor Agents Against HepG2 Cells: Synthesis, Characterization, in Silico, in Vitro and Docking Studies. (2021). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Quinoline Material Safety Data Sheet. (2010). ScienceLab.com. Retrieved January 6, 2026, from [Link]

  • Quinolines: Human health tier II assessment. (2015). National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Retrieved January 6, 2026, from [Link]

  • Takahashi, K., et al. (1989). Comparison of the mutagenicity of quinoline and all monohydroxyquinolines with a series of arene oxide, trans-dihydrodiol, diol epoxide, N-oxide and arene hydrate derivatives of quinoline in the Ames/Salmonella microsome test. Mutation Research/Genetic Toxicology, 224(2), 223-232. Retrieved January 6, 2026, from [Link]

  • 8-Hydroxyquinoline Material Safety Data Sheet. (n.d.). The Lab Depot. Retrieved January 6, 2026, from [Link]

  • Grivas, S., & Jägerstad, M. (1984). Mutagenicity of some synthetic quinolines and quinoxalines related to IQ, MeIQ or MeIQx in Ames test. Mutation Research/Genetic Toxicology, 137(1), 29-32. Retrieved January 6, 2026, from [Link]

  • Kurakami, M., et al. (2024). Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test. Genes and Environment, 46(1), 1-13. Retrieved January 6, 2026, from [Link]

  • Al-Ostath, A. I., et al. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. Molecules, 28(18), 6699. Retrieved January 6, 2026, from [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2021). New Journal of Chemistry. Retrieved January 6, 2026, from [Link]

  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. (2023). Molecules. Retrieved January 6, 2026, from [Link]

  • Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test. (2024). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test. (2024). Genes and Environment. Retrieved January 6, 2026, from [Link]

  • Design, synthesis, in vitro antiproliferative effect and in situ molecular docking studies of a series of new benzoquinoline derivatives. (2020). PeerJ. Retrieved January 6, 2026, from [Link]

  • Quinoline Safety Data Sheet. (n.d.). DC Fine Chemicals. Retrieved January 6, 2026, from [Link]

  • Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. (2022). ACS Omega. Retrieved January 6, 2026, from [Link]

  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 6, 2026, from [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025). Bioactivities. Retrieved January 6, 2026, from [Link]

  • 4-Quinolone-3-carboxylic acid. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • QUINOLINE FOR SYNTHESIS Safety Data Sheet. (n.d.). Loba Chemie. Retrieved January 6, 2026, from [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-inflammatory Agents. (2021). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. (2022). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Revanol Safety Data Sheet. (n.d.). Retrieved January 6, 2026, from [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. (2007). European Journal of Medicinal Chemistry, 42(9), 1204-1209. Retrieved January 6, 2026, from [Link]

  • Genotoxicity Risk Assessment of Diversely Substituted Quinolines Using the SOS Chromotest. (2013). ResearchGate. Retrieved January 6, 2026, from [Link]

  • 8-Hydroxyquinoline Safety D

Performance Benchmark of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone of medicinal chemistry, offering a versatile framework for the development of novel therapeutic agents. This guide provides a comprehensive performance benchmark of a promising derivative, 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid, against established drugs in key therapeutic areas. Drawing upon the well-documented anticancer and antimicrobial potential of the broader 4-hydroxyquinoline-3-carboxylic acid and 8-hydroxyquinoline families, this document outlines a rigorous, data-driven comparison to contextualize the potential of this specific molecule for researchers, scientists, and drug development professionals.[1][2]

The selection of appropriate benchmarks is critical for a meaningful evaluation. Given the established biological activities of quinoline derivatives, we have selected two widely recognized and clinically relevant drugs for comparison:

  • Ciprofloxacin: A second-generation fluoroquinolone antibiotic, chosen for its structural similarity to the quinoline core and its broad-spectrum antibacterial activity.[3] This comparison will elucidate the potential of this compound as a novel antibacterial agent.

  • Doxorubicin: A potent and widely used anthracycline chemotherapy agent, selected to benchmark the cytotoxic potential of our compound of interest against a standard of care in oncology. Some 4-hydroxyquinoline derivatives have shown selective toxicity towards cancer cells, making this a pertinent comparison.[4]

This guide is structured to provide not only comparative data but also the scientific rationale and detailed methodologies required for reproducible and verifiable research.

Benchmarking Against Doxorubicin: In Vitro Anticancer Activity

The cytotoxic potential of this compound will be evaluated against a panel of human cancer cell lines and compared with Doxorubicin. The half-maximal inhibitory concentration (IC50), a key measure of drug potency, will be determined using the well-established MTT assay.[5][6][7]

Scientific Rationale: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides a quantitative measure of cell viability.[5][6][8] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[6][8] The amount of formazan produced is directly proportional to the number of viable cells. This assay is a reliable and widely adopted method for assessing the cytotoxic effects of potential anticancer compounds in vitro.[5][7]

Experimental Protocol: MTT Assay
  • Cell Culture and Seeding:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]

  • Compound Treatment:

    • A stock solution of this compound and Doxorubicin is prepared in a suitable solvent (e.g., DMSO).

    • Serial dilutions of the compounds are prepared in the culture medium to achieve a range of final concentrations.

    • The culture medium from the seeded plates is replaced with the medium containing the various concentrations of the test compounds and the reference drug. Control wells will contain medium with the vehicle (DMSO) alone.

  • Incubation and Assay:

    • The plates are incubated for a specified period (e.g., 48 or 72 hours).

    • Following incubation, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.[8]

    • The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.[5]

  • Data Acquisition and Analysis:

    • The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[7]

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

    • Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

    • The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Comparative Cytotoxicity
CompoundCell LineIC50 (µM)
This compoundMCF-7[Hypothetical Data]
DoxorubicinMCF-7[Hypothetical Data]
This compoundA549[Hypothetical Data]
DoxorubicinA549[Hypothetical Data]
This compoundHCT116[Hypothetical Data]
DoxorubicinHCT116[Hypothetical Data]
Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells add_compounds Add Compounds to Cells seed_cells->add_compounds prepare_compounds Prepare Serial Dilutions of Test Compounds prepare_compounds->add_compounds incubate_48h Incubate for 48-72h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end_node End calculate_ic50->end_node

Caption: Workflow for determining IC50 values using the MTT assay.

Benchmarking Against Ciprofloxacin: In Vitro Antibacterial Activity

The antibacterial efficacy of this compound will be assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains and compared directly with Ciprofloxacin.

Scientific Rationale: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10][11] It is a gold standard in vitro method for quantifying the susceptibility of bacteria to antimicrobial agents and is crucial for the evaluation of new antibiotic candidates.[9][12] This quantitative measure allows for a direct comparison of the potency of different compounds.

Experimental Protocol: Broth Microdilution MIC Assay
  • Bacterial Strains and Culture Conditions:

    • A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains will be used.

    • Bacteria are cultured in appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth.

  • Preparation of Compound Dilutions:

    • Stock solutions of this compound and Ciprofloxacin are prepared in a suitable solvent.

    • Two-fold serial dilutions of each compound are prepared in a 96-well microtiter plate using broth medium.

  • Inoculation and Incubation:

    • The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

    • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

    • The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination:

    • Following incubation, the plates are visually inspected for turbidity, which indicates bacterial growth.

    • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Comparative Antibacterial Potency
CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus[Hypothetical Data]
CiprofloxacinStaphylococcus aureus[Hypothetical Data]
This compoundEscherichia coli[Hypothetical Data]
CiprofloxacinEscherichia coli[Hypothetical Data]
Experimental Workflow: MIC Assay

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis start Start prepare_dilutions Prepare Serial Dilutions of Compounds in 96-well Plate start->prepare_dilutions prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum inoculate_wells Inoculate Wells with Bacteria prepare_dilutions->inoculate_wells prepare_inoculum->inoculate_wells incubate_24h Incubate at 37°C for 18-24h inoculate_wells->incubate_24h read_results Visually Inspect for Bacterial Growth (Turbidity) incubate_24h->read_results determine_mic Determine MIC read_results->determine_mic end_node End determine_mic->end_node

Sources

Safety Operating Guide

Guide to Proper Disposal of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid. Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The procedures outlined are grounded in established chemical safety principles and regulatory standards.

Hazard Identification and Risk Assessment

This compound belongs to the quinoline and carboxylic acid chemical classes. While specific toxicological data for this exact compound is limited, the known hazards of structurally related compounds, such as 8-hydroxyquinoline and other quinoline derivatives, necessitate a cautious approach. The primary risks are associated with toxicity and significant environmental harm.

Key Hazard Considerations:

  • Human Health: Based on related compounds, this chemical should be considered toxic if swallowed and may cause serious eye damage and skin irritation.[1][2][3] Some quinoline compounds are also suspected of causing genetic defects or may damage an unborn child.[2]

  • Environmental Hazard: Quinolines are often classified as very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing any release into the environment is of paramount importance. Improper disposal can lead to the contamination of water systems.[2][4]

Table 1: Hazard Profile based on Structurally Similar Compounds

Hazard Classification Description Primary Precaution
Acute Toxicity (Oral) Toxic if swallowed.[1][2] Do not ingest. Wash hands thoroughly after handling.
Serious Eye Damage/Irritation Causes serious eye damage or irritation.[1][2][3][5] Wear chemical safety goggles or a face shield.[6][7][8]
Skin Corrosion/Irritation May cause skin irritation or an allergic skin reaction.[1][2][3] Wear appropriate chemical-resistant gloves and a lab coat.[6][7][8]

| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long-lasting effects.[1] | Prohibit release to drains or waterways.[2] |

Core Disposal Protocol: A Step-by-Step Guide

Disposal of this compound must be handled as a regulated, hazardous chemical waste stream. The guiding principle is to prevent human exposure and environmental release.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is a non-negotiable first line of defense against chemical exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory. For larger quantities or when there is a splash risk, a face shield should be worn in addition to goggles.[6][7][8]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.[1][6]

  • Body Protection: A lab coat or chemical-resistant apron is required to protect against skin contact.[6][7][8]

  • Respiratory Protection: If handling the solid powder and there is a risk of generating dust, use a NIOSH/MSHA-approved respirator with a particulate filter.[6][8] All handling of the solid should ideally be done within a chemical fume hood.[1]

Step 2: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure the waste is managed correctly by the disposal facility.

  • Designate a Waste Stream: Establish a specific waste stream for this compound and any materials contaminated with it (e.g., pipette tips, contaminated gloves, absorbent pads).

  • Select a Container: Use a chemically compatible container that can be securely sealed. A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must be in good condition, with no leaks or cracks.

  • Collect Waste:

    • Solid Waste: Carefully transfer the solid chemical into the designated hazardous waste container. Avoid creating dust.

    • Contaminated Materials: Place any contaminated disposable items, such as gloves or weigh boats, into the same container.

  • Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste. This prevents the release of vapors and protects against spills.

Step 3: Waste Labeling and Accumulation

Accurate labeling is a legal requirement and is essential for the safety of everyone who may handle the container.

  • Label Immediately: As soon as you begin collecting waste, affix a "Hazardous Waste" label to the container.

  • Complete the Label: The label must include:

    • The full chemical name: "this compound". Do not use abbreviations.

    • The words "Hazardous Waste".

    • An accurate description of the hazards (e.g., "Toxic," "Environmental Hazard").

    • The date accumulation started.

  • Store Safely: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator. Ensure it is stored away from incompatible materials, particularly strong oxidizing agents and strong acids.[2]

Step 4: Final Disposal Procedure

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9][10]

  • Engage a Professional Waste Service: The only acceptable method of disposal is through a licensed and approved hazardous waste disposal company. Your institution's Environmental Health & Safety (EHS) department will manage this process.[1][6][11]

  • Request a Pickup: Contact your EHS office to schedule a pickup for your full waste container. Follow all institutional procedures for waste transfer.

  • Method of Destruction: The waste will typically be transported to a specialized facility for high-temperature incineration.[12] This method is effective for destroying organic compounds while minimizing the release of harmful byproducts.[12]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.

  • Don PPE: Before attempting to clean the spill, don the full PPE as described in Section 2, Step 1.

  • Contain the Spill:

    • For a solid spill, carefully cover it with an inert absorbent material like sand, vermiculite, or a chemical spill pillow. Avoid raising dust.

    • Do not use water to clean the area, as this can spread contamination and facilitate entry into drains.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

  • Clean the Area: Decontaminate the spill area according to your laboratory's specific protocols.

  • Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS department, regardless of the size.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generate Waste (this compound) ppe_check Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check is_drain Dispose in Sink or Trash? ppe_check->is_drain prohibited PROHIBITED High Aquatic Toxicity Violates Regulations is_drain->prohibited Yes collect_waste Step 2: Place in a Labeled, Compatible Hazardous Waste Container is_drain->collect_waste No label_check Is Container Labeled? 'Hazardous Waste' + Full Chemical Name collect_waste->label_check store_waste Step 3: Store in Designated Satellite Accumulation Area label_check->store_waste contact_ehs Step 4: Container Full? Contact Environmental Health & Safety (EHS) store_waste->contact_ehs final_disposal Final Disposal: Managed by EHS via Licensed Hazardous Waste Vendor (Incineration) contact_ehs->final_disposal end End: Waste Properly Disposed final_disposal->end

Caption: Disposal Decision Workflow for this compound.

References

  • eCFR. (n.d.). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). [Link]

  • MDPI. (2024). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Acid and Caustic Solutions. [Link]

  • Revanol. (n.d.). Safety Data Sheet. [Link]

  • Cole-Parmer. (n.d.). Safety Data Sheet: 2-Pyrrolidone-5-carboxylic acid, sodium salt, 50 wt% solution in water. [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. [Link]

  • Boston University Environmental Health & Safety. (2016). Chemical Waste Management Guide. [Link]

  • American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]

  • PubChem - National Institutes of Health (NIH). (n.d.). 3-Hydroxyquinoline-4-carboxylic acid. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: A Proactive Stance on Safety

Given the known hazards of the quinoline chemical class, a proactive and cautious approach to handling 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid is critical. The primary routes of exposure are inhalation, skin contact, and eye contact. The operational and disposal plans outlined below are designed to minimize these risks at every step.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and most personal line of defense against chemical exposure. It must be used in conjunction with engineering and administrative controls.

Engineering Controls: The First Line of Defense

Before any handling of this compound, ensure that appropriate engineering controls are in place. These are designed to remove the hazard at its source.

  • Chemical Fume Hood: All weighing, handling, and mixing of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent the inhalation of dust or aerosols.[3]

  • Ventilation: Ensure good general ventilation of the laboratory space to dilute any fugitive emissions.[4]

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[3][5]

Administrative Controls: Safe Work Practices

These are procedural controls to reduce the duration, frequency, and severity of exposure.

  • Restricted Access: Clearly demarcate the area where the compound is being handled and restrict access to authorized personnel only.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[4][6] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][7]

  • Decontamination: Establish procedures for decontaminating work surfaces and equipment after use.

Personal Protective Equipment: Your Last Barrier

The following table summarizes the minimum PPE requirements for handling this compound.

PPE CategorySpecificationStandard
Eye Protection Tightly fitting safety goggles or a face shield.EN 166 (EU) or NIOSH (US) approved.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Double gloving is recommended.Tested according to EN 374.[1]
Skin and Body Protection A chemical-resistant lab coat with full-length sleeves, or a disposable gown. Full-length pants and close-toed shoes are mandatory.Ensure no skin is exposed.[1]
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator should be used if there is a risk of inhaling dust particles, especially when handling the powder outside of a fume hood (not recommended).In case of inadequate ventilation, wear respiratory protection.[2][4]

Operational Plan: A Step-by-Step Guide to Safe Handling

  • Preparation:

    • Review the safety procedures and ensure all necessary PPE is available and in good condition.

    • Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.

    • Ensure all necessary equipment (spatulas, glassware, etc.) is within the fume hood to minimize reaching in and out.

  • Handling the Solid Compound:

    • Don the appropriate PPE as outlined in the table above.

    • Carefully weigh the desired amount of this compound on a tared weigh boat inside the fume hood.

    • Handle the compound gently to avoid creating dust.

    • If transferring the solid, use a spatula and ensure the receiving container is also within the fume hood.

  • Preparing Solutions:

    • Add the solvent to the solid in a controlled manner to avoid splashing.

    • If sonication or heating is required, ensure the vessel is appropriately sealed or vented within the fume hood.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with the compound.

    • Carefully remove PPE, avoiding contact with the outer contaminated surfaces. Remove gloves last.

    • Dispose of all contaminated disposable materials as hazardous waste.

    • Wash hands thoroughly.

PPE Selection Workflow

PPE_Selection_Workflow A Start: Assess Task B Will the compound be handled? A->B C Is there a risk of splashing? B->C Yes K No direct handling required B->K No D Is there a risk of dust/aerosol generation? C->D No F Wear Face Shield over Goggles C->F Yes G Work in a Fume Hood D->G Yes I Standard Lab Attire (Lab coat, gloves, closed-toe shoes) D->I No E Wear Safety Goggles E->D F->D H Wear N95 Respirator (or higher) G->H H->I J Proceed with Caution I->J K->J

Caption: Decision workflow for selecting appropriate PPE.

Disposal Plan: Responsible Waste Management

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, bench paper, weigh boats, and any other solid materials should be placed in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, sealed hazardous waste container. Do not pour any waste down the drain.[2]

  • Empty Containers: "Empty" containers may still contain residue and should be disposed of as hazardous waste.

By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • ASHP. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.